1,2,3,4-Tetrahydroquinoline-8-carboxylic acid
Description
BenchChem offers high-quality 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGFWDGFXPMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382931 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34849-19-9 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Elucidation of Tetrahydroquinoline Carboxylic Acids: A Case Study on 1-Tosyl-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and crystal structure analysis of tetrahydroquinoline derivatives, compounds of significant interest in medicinal chemistry. Due to the current unavailability of published crystallographic data for 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, this document will focus on a closely related and structurally characterized analogue: 1-tosyl-1,2,3,4-tetrahydroquinoline. The principles and methodologies detailed herein are directly applicable to the study of the target molecule and other similar compounds.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active molecules.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimalarial, antipsychotic, and estrogenic receptor modulation.[1] The addition of a carboxylic acid moiety, as in 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, can significantly influence the molecule's physicochemical properties, such as solubility and lipophilicity, and provide a handle for further chemical modifications, making it a valuable synthon in the development of new therapeutic agents.
Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design. X-ray crystallography provides the definitive method for determining solid-state molecular structures, offering invaluable insights into conformation, stereochemistry, and intermolecular interactions that govern molecular recognition at biological targets.
Synthesis of Tetrahydroquinoline Carboxylic Acids
The synthesis of 1,2,3,4-tetrahydroquinoline and its derivatives can be achieved through various synthetic routes. A common and effective method involves the reduction of the corresponding quinoline precursor.[2]
General Synthesis of 1,2,3,4-Tetrahydroquinolines
Domino reactions, featuring a multi-step sequence in a single pot, offer an efficient approach. For instance, the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines can be accomplished through a reduction-reductive amination strategy using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3] This process involves the initial reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced to the final tetrahydroquinoline product.[3]
Synthesis of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Experimental Protocol: Proposed Synthesis of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid
-
Reaction Setup: To a solution of quinoline-8-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a catalytic amount of 5% Pd/C (typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture in a high-pressure hydrogenation apparatus.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Crystal Structure Determination: A Case Study of 1-Tosyl-1,2,3,4-tetrahydroquinoline
The following sections detail the experimental procedures for obtaining and analyzing the crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline, a representative derivative of the tetrahydroquinoline family.
Synthesis and Crystallization of 1-Tosyl-1,2,3,4-tetrahydroquinoline
Synthesis:
To a stirred solution of 1,2,3,4-tetrahydroquinoline (10 mmol) in 30 mL of dry dichloromethane, triethylamine (15 mmol) was added at 0–5 °C.[1] To this reaction mixture, 4-methylbenzene-1-sulfonyl chloride (12 mmol) was added dropwise.[1] After stirring for 2 hours at room temperature, the reaction mixture was washed with 5% Na2CO3 and brine.[1] The organic phase was dried over Na2SO4 and concentrated under vacuum to yield the title compound as a colorless solid.[1]
Crystallization:
Single crystals suitable for X-ray diffraction were obtained by recrystallizing the crude product from a 1:1 mixture of ethyl acetate and hexane.[1]
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 94 K) using Mo Kα radiation. The collected data are then processed, and the structure is solved and refined using appropriate software packages.
Experimental Workflow for Crystal Structure Determination
Caption: Experimental workflow for crystal structure determination.
Crystallographic Data for 1-Tosyl-1,2,3,4-tetrahydroquinoline
| Parameter | Value |
| Chemical Formula | C₁₆H₁₇NO₂S |
| Formula Weight | 287.37 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.2176 (7) |
| b (Å) | 8.0468 (6) |
| c (Å) | 22.2439 (18) |
| β (°) | 98.107 (4) |
| Volume (ų) | 1456.2 (2) |
| Z | 4 |
| Temperature (K) | 94 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 3.9 |
| Data Source | [1] |
Structural Analysis and Discussion
The crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline reveals several key features. The heterocyclic ring adopts a half-chair conformation.[1] The dihedral angle between the planes of the two aromatic rings is 47.74 (10)°.[1] In the crystal lattice, molecules are linked by C—H⋯O hydrogen bonds, forming chains along the[4] direction.[1]
Logical Relationship of Structural Features
Caption: Key structural features of 1-tosyl-1,2,3,4-tetrahydroquinoline.
For 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, one would anticipate the presence of strong intermolecular hydrogen bonds involving the carboxylic acid group. These interactions, likely O—H⋯N or O—H⋯O, would play a dominant role in the crystal packing, potentially leading to the formation of dimers or extended hydrogen-bonded networks. The conformation of the tetrahydroquinoline ring system would also be of significant interest, as it can be influenced by the substitution pattern and the intermolecular interactions.
Conclusion and Future Directions
This technical guide has outlined the synthetic strategies and the methodologies for the structural elucidation of tetrahydroquinoline derivatives, using 1-tosyl-1,2,3,4-tetrahydroquinoline as a detailed case study. The experimental protocols and analytical principles described are directly transferable to the investigation of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
The determination of the crystal structure of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid remains a key objective for future research. Such a study would provide crucial insights into its solid-state conformation and the supramolecular architecture directed by its carboxylic acid functionality. This knowledge will be invaluable for the design and development of novel drug candidates based on this promising molecular scaffold.
References
-
Jeyaseelan, C., et al. (2014). Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1176. [Link]
-
Bunce, R. A., et al. (2008). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 13(4), 839-871. [Link]
-
Wikipedia. (2023). Tetrahydroquinoline. [Link]
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- 1. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
"spectroscopic data (NMR, IR, MS) of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid"
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a foundational requirement for advancing research. 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid, a molecule integrating the privileged tetrahydroquinoline scaffold with a carboxylic acid moiety, represents a class of compounds with significant potential in medicinal chemistry. Tetrahydroquinolines are ubiquitous in natural products and are key structural motifs in a vast number of biologically active compounds, exhibiting a wide range of therapeutic properties.[1] The strategic placement of the carboxylic acid group at the 8-position offers a handle for further derivatization or for modulating the molecule's physicochemical properties, such as solubility and target binding.
This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. As a Senior Application Scientist, the focus extends beyond a mere presentation of data; it delves into the causality behind experimental choices and the interpretation of spectral features, ensuring a self-validating and trustworthy analytical narrative.
Molecular Structure and Spectroscopic Overview
The structural integrity of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (Molecular Formula: C₁₀H₁₁NO₂) is the basis for its unique spectral signature. The molecule consists of a bicyclic system where a benzene ring is fused to a saturated six-membered nitrogen-containing ring, with a carboxylic acid group appended to the aromatic portion.
Molecular Structure with Atom Numbering
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3300 - 2500 | Broad | Carboxylic Acid (O-H) | Stretching |
| ~3400 | Medium | Secondary Amine (N-H) | Stretching |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| 2950 - 2850 | Medium | Aliphatic C-H | Stretching |
| ~1700 | Strong | Carboxylic Acid (C=O) | Stretching |
| 1600 - 1450 | Medium-Strong | Aromatic C=C | Ring Stretching |
| ~1300 | Medium | C-O | Stretching |
| ~1250 | Medium | C-N | Stretching |
Interpretation: The most prominent feature in the IR spectrum would be the very broad absorption band from 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group of a carboxylic acid. Overlapping this, a sharper N-H stretch would appear around 3400 cm⁻¹. The strong, sharp peak around 1700 cm⁻¹ is an unambiguous indicator of the carbonyl (C=O) group. This data is consistent with spectra of similar structures like 1,2,3,4-tetrahydroquinoline. [2][3]
Experimental Protocol: ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, field-proven technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the crystal.
-
Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Cleaning: Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment | Formula of Fragment | Rationale |
| 177 | [M]⁺ | [C₁₀H₁₁NO₂]⁺ | Molecular ion peak. [4] |
| 132 | [M - COOH]⁺ | [C₉H₁₀N]⁺ | Loss of the carboxylic acid radical, a common and favorable fragmentation. |
| 130 | [C₉H₈N]⁺ | [C₉H₈N]⁺ | Loss of H₂ from the m/z 132 fragment, leading to a stable quinolinium-type ion. |
Expertise Insight: The primary fragmentation pathway is the cleavage of the C-C bond between the aromatic ring and the carboxylic acid group. This is an energetically favorable process that results in a stable fragment. The predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺ at 136.4 Ų, can be used in advanced ion mobility-mass spectrometry studies for further structural confirmation. [4]
Primary Fragmentation Pathway
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum [m.chemicalbook.com]
- 3. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 4. PubChemLite - 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (C10H11NO2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention due to their diverse therapeutic applications, including roles as antiarrhythmic, antiviral, and antimalarial agents.[1][2] The strategic placement of functional groups on this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, which is paramount in the design and development of novel drug candidates. This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, offering insights into its molecular characteristics and outlining robust methodologies for their experimental determination. Understanding these properties is a critical step in assessing the compound's potential for further development in drug discovery pipelines.
Molecular Structure and Predicted Physicochemical Properties
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid possesses a fused bicyclic system consisting of a benzene ring fused to a saturated six-membered nitrogen-containing ring, with a carboxylic acid group at the 8-position. This unique arrangement of a lipophilic core and an ionizable acidic group dictates its behavior in various chemical and biological environments.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | ChemicalBook[3] |
| Molecular Weight | 177.2 g/mol | ChemicalBook[3] |
| pKa | 2.84 ± 0.20 | ChemicalBook[3] |
| Melting Point | 162 °C | ChemicalBook[3] |
| Boiling Point | 371.0 ± 31.0 °C | ChemicalBook[3] |
| Density | 1.223 ± 0.06 g/cm³ | ChemicalBook[3] |
Note: The pKa, boiling point, and density are computationally predicted values and should be confirmed by experimental analysis.
Key Physicochemical Parameters and Their Importance in Drug Discovery
The journey of a drug molecule from administration to its target site is governed by a delicate balance of its physicochemical properties. For 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, the interplay between its acidic nature (pKa), lipophilicity (logP), and solubility is of particular interest to drug development professionals.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound. The predicted pKa of 2.84 for 1,2,3,4-tetrahydroquinoline-8-carboxylic acid suggests that the carboxylic acid group is a relatively strong acid.[3] This is a crucial parameter as it determines the ionization state of the molecule at a given pH. In the physiological pH range of the body (e.g., blood plasma at pH 7.4), the carboxylic acid will be predominantly in its deprotonated, anionic form. This has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile, as the charged form generally exhibits higher aqueous solubility but lower membrane permeability compared to the neutral form.
Lipophilicity (logP)
Solubility
Aqueous solubility is a prerequisite for the absorption of an orally administered drug. The solubility of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid is expected to be pH-dependent. At acidic pH values below its pKa, the compound will exist primarily in its less soluble neutral form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. The interplay between the crystalline solid form and the dissolved species at equilibrium defines its thermodynamic solubility, a key parameter for formulation development.
Experimental Protocols for Physicochemical Characterization
To provide a comprehensive and experimentally validated understanding of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, the following detailed protocols are recommended.
Determination of pKa by Potentiometric Titration
This method relies on monitoring the pH of a solution of the compound as a titrant of known concentration is added. The pKa is the pH at which the concentrations of the acidic and conjugate base forms are equal.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid in a known volume of deionized water to create a solution of approximately 1-10 mM.
-
Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25 °C) and use a calibrated pH meter with a suitable electrode to monitor the pH.
-
Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.
Figure 1: Workflow for pKa determination by potentiometric titration.
Determination of logP by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral form (e.g., pH 2). Saturate this buffer with n-octanol and, separately, saturate n-octanol with the buffer.
-
Partitioning: Add a known amount of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid to a mixture of the pre-saturated n-octanol and buffer in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Thermodynamic Solubility
This assay measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature.
Methodology:
-
Sample Preparation: Add an excess amount of solid 1,2,3,4-tetrahydroquinoline-8-carboxylic acid to vials containing buffers at different physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Reporting: Report the solubility in units such as µg/mL or µM.
Figure 2: Workflow for thermodynamic solubility determination.
Predicted Spectroscopic Characteristics
While specific experimental spectra for 1,2,3,4-tetrahydroquinoline-8-carboxylic acid were not found in the initial searches, based on its structure and data from related compounds, the following spectral features can be anticipated:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing carboxylic acid group and the electron-donating secondary amine. The aliphatic protons of the tetrahydroquinoline ring would appear as multiplets in the upfield region. The acidic proton of the carboxylic acid would likely be a broad singlet, and the N-H proton would also be observable.
-
¹³C NMR: The spectrum would display signals for the ten carbon atoms. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield chemical shift (typically >170 ppm). Aromatic carbons and the aliphatic carbons of the saturated ring would appear in their respective expected regions.
-
IR Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid group (around 2500-3300 cm⁻¹). A strong C=O stretching band for the carboxylic acid would be present around 1700 cm⁻¹. N-H stretching of the secondary amine would be observed around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.2 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the tetrahydroquinoline ring.
Synthesis Outline
The synthesis of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be approached through various synthetic strategies. A common method involves the reduction of the corresponding quinoline-8-carboxylic acid.
Figure 3: General synthetic approach to 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
A plausible synthetic route involves the catalytic hydrogenation of quinoline-8-carboxylic acid using a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst under a hydrogen atmosphere.[1] Alternative reduction methods could also be employed. The purification of the final product would typically involve crystallization or chromatographic techniques.
Conclusion
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid is a molecule of significant interest for drug discovery, possessing a scaffold known for its biological activity. This guide has provided an overview of its predicted physicochemical properties and, crucially, has detailed the experimental protocols necessary for their rigorous determination. The interplay of its pKa, lipophilicity, and solubility will be the defining factors in its journey as a potential therapeutic agent. The methodologies and insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to fully characterize this promising compound and unlock its therapeutic potential.
References
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
- Tetrahydroquinoline - Wikipedia. Wikipedia.
- 1,2,3,4-TETRAHYDRO-QUINOLINE-8-CARBOXYLIC ACID - ChemicalBook. ChemicalBook.
Sources
The Ascendant Therapeutic Potential of Tetrahydroquinoline Carboxylic Acid Derivatives: A Technical Guide
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The incorporation of a carboxylic acid moiety into this framework gives rise to a class of molecules with significant and diverse pharmacological potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of novel tetrahydroquinoline carboxylic acid derivatives. We will delve into their anticancer, neuroprotective, and antimicrobial properties, elucidating the underlying mechanisms of action and structure-activity relationships. This document is intended for researchers, scientists, and professionals in drug development, offering both a comprehensive overview and detailed experimental methodologies to facilitate further investigation in this promising field.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The tetrahydroquinoline ring system is a recurring motif in numerous natural products and synthetic therapeutic agents, valued for its rigid, three-dimensional structure that allows for precise orientation of functional groups and interaction with biological targets.[1] The partial saturation of the quinoline ring system imparts conformational flexibility, which can be crucial for optimal binding to enzyme active sites or receptors. When a carboxylic acid group is introduced, it can act as a key pharmacophore, participating in hydrogen bonding, electrostatic interactions, or acting as a metal chelator, thereby modulating the compound's biological activity.[2] This guide will focus on derivatives of tetrahydroquinoline-2-carboxylic acid and tetrahydroquinoline-4-carboxylic acid, exploring how modifications to this core structure influence their therapeutic effects.
Synthetic Strategies for Novel Tetrahydroquinoline Carboxylic Acid Derivatives
The synthesis of tetrahydroquinoline carboxylic acid derivatives often begins with the construction of the core heterocyclic system, followed by functionalization. A common and effective method for creating the THQ scaffold is the Povarov reaction.
Causality Behind the Choice of the Povarov Reaction
The Povarov reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of tetrahydroquinolines. Its advantages for drug discovery lie in its convergent nature, allowing for the rapid assembly of complex molecules from readily available starting materials (an aniline, an aldehyde, and an activated alkene). This multicomponent approach is highly efficient for generating libraries of diverse analogs for structure-activity relationship (SAR) studies. The reaction conditions can often be tailored to control stereochemistry, which is critical for biological activity.
Exemplary Synthetic Workflow: Povarov Reaction
Caption: General workflow for the synthesis of tetrahydroquinoline carboxylic acids via the Povarov reaction.
Key Biological Activities and Mechanisms of Action
Novel tetrahydroquinoline carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, with the most prominent being in the fields of oncology, neuroprotection, and infectious diseases.
Anticancer Activity
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, and its dysregulation is a hallmark of many cancers.[3] The NF-κB signaling pathway is a prime target for therapeutic intervention.[3] Novel 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives have been synthesized and identified as potent inhibitors of NF-κB transcriptional activity.[4]
Mechanism of Action: These derivatives are thought to interfere with the canonical NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by signals like TNF-α, the IKK complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[3] The tetrahydroquinoline-2-carboxamide derivatives inhibit this process, preventing NF-κB from activating its target genes.[4]
Caption: Inhibition of the canonical NF-κB pathway by THQ-carboxamide derivatives.
Derivatives of 1,2,3,4-tetrahydroquinoline-2-carboxamide have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.
| Compound ID | Substitution Pattern | NCI-H23 (Lung) IC₅₀ (µM) | ACHN (Renal) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) |
| 4a | Unsubstituted Phenyl | > 60 | > 60 | > 60 |
| 4b | 4-CF₃ Phenyl | 21.3 | 19.8 | 20.1 |
| 4c | 4-OCH₃ Phenyl | 25.6 | 27.1 | 24.9 |
| 5a | N-acetyl, 4-CF₃ Phenyl | 15.2 | 16.5 | 14.8 |
| 6a | N-benzoyl, 4-CF₃ Phenyl | 10.1 | 11.3 | 9.8 |
Data synthesized from referenced literature.
Expert Interpretation: The data clearly indicates that substitution on the N-phenyl ring of the carboxamide is crucial for cytotoxic activity. The unsubstituted analog 4a is largely inactive, while electron-withdrawing (CF₃) and electron-donating (OCH₃) groups enhance potency. Furthermore, acylation at the 1-position of the tetrahydroquinoline ring, particularly with a benzoyl group (6a ), significantly boosts anticancer activity. This suggests that the N-benzoyl-4-trifluoromethylphenyl derivative possesses a pharmacophore that effectively interacts with its cellular target(s), leading to cancer cell death.
In addition to in vitro cytotoxicity, certain tetrahydroquinoline carboxylic acid derivatives have shown promise in vivo. For instance, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has exhibited significant antitumor activity against S180 sarcoma in murine models, with reported IC₅₀ values around 1 µ g/mouse .
Neuroprotective Activity
While direct evidence for the neuroprotective effects of tetrahydroquinoline carboxylic acid derivatives is still emerging, the broader class of THQ compounds has shown considerable promise in models of neurodegenerative diseases. Their mechanisms often involve the modulation of oxidative stress and inflammation, pathways that are also implicated in neuronal damage. Thiazolidine-4-carboxylic acid derivatives, which share some structural similarities, have been shown to reverse oxidative stress and inflammatory cascades in models of neurodegeneration.[5] This suggests a promising avenue of investigation for THQ carboxylic acids.
Hypothesized Mechanism: It is plausible that THQ carboxylic acids could exert neuroprotective effects by reducing reactive oxygen species (ROS) and downregulating pro-inflammatory cytokines like TNF-α and NF-κB in microglia and neurons, thereby mitigating the cellular damage characteristic of diseases like Alzheimer's and Parkinson's.[5]
Antimicrobial Activity
The quinoline core is the basis for a well-established class of antibiotics, the fluoroquinolones. It is therefore logical to investigate the antimicrobial potential of their tetrahydrogenated carboxylic acid analogs. Studies on various quinoline-related carboxylic acid derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[6][7]
Structure-Activity Relationship Insights: For antimicrobial quinolones, the carboxylic acid at the 3-position and a substituent at the 4-position are often critical for activity. In the case of novel 2-phenyl-quinoline-4-carboxylic acid derivatives, some compounds have shown good activity against Staphylococcus aureus with MIC values of 64 µg/mL.[6] While this activity is for the fully aromatic quinoline, it provides a strong rationale for synthesizing and testing the corresponding tetrahydroquinoline derivatives, where the altered geometry could lead to novel interactions with bacterial targets like DNA gyrase.
Experimental Protocols for Activity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline carboxylic acid derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Detailed Steps:
-
Cell Line: Use a cell line (e.g., HeLa or C2C12 muscle cells) stably transfected with a luciferase reporter plasmid under the control of an NF-κB response element.[8][9]
-
Plating and Treatment: Seed the reporter cells in a 96-well plate. Pre-incubate the cells with various concentrations of the THQ-CA derivatives for 1-2 hours.[8]
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as TNF-α (20 ng/mL), for 3-6 hours.[8]
-
Lysis and Luciferase Measurement: Wash the cells with PBS and then lyse them. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and express the results as a percentage of the TNF-α-stimulated control. Calculate the IC₅₀ for NF-κB inhibition.
Challenges and Future Directions
While the biological activities of tetrahydroquinoline carboxylic acid derivatives are promising, several challenges remain. A key consideration is optimizing the pharmacokinetic properties of these compounds, including their solubility, metabolic stability, and oral bioavailability, to translate in vitro potency into in vivo efficacy. Furthermore, potential off-target effects and toxicity must be rigorously evaluated.
Future research should focus on:
-
Expanding SAR studies: Synthesizing a broader range of derivatives to refine the understanding of how structural modifications impact different biological activities.
-
Target Identification: Elucidating the specific molecular targets for the most potent compounds to better understand their mechanisms of action.
-
In Vivo Efficacy: Progressing lead compounds into relevant animal models of cancer, neurodegeneration, and infectious diseases.
-
Neuroprotective and Antimicrobial Focus: Conducting dedicated screening campaigns to identify THQ carboxylic acid derivatives with potent and specific neuroprotective and antimicrobial activities.
Conclusion
Novel tetrahydroquinoline carboxylic acid derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated anticancer activities, particularly through the inhibition of the critical NF-κB signaling pathway, mark them as strong candidates for further oncological drug development. While their exploration in the realms of neuroprotection and antimicrobial applications is less mature, the foundational chemistry and the known activities of the broader quinoline family provide a compelling rationale for future investigation. The synthetic accessibility and the rich chemical space of the THQ scaffold ensure that this area will remain a fertile ground for the discovery of new and improved therapeutic agents.
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Dou D, Viswanathan P, Li Y, et al. Design, Synthesis and in vitro evaluation of potential West Nile Virus protease inhibitors based on the 1-Oxo-1,2,3,4-tetrahydroisoquinoline and 1-oxo-1,2-dihydro isoquinoline Scaffolds. J. Comb. Chem. 2010;12:836–843. [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
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Inhibition of inflammatory mediators and cell migration by 1,2,3,4-tetrahydroquinoline derivatives in LPS-stimulated BV2 microglial cells via suppression of NF-κB and JNK pathway. PubMed. [Link]
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A Technical Guide to the Prospective Discovery of 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid in Natural Products
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Territories of Natural Product Chemistry
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] While a diverse array of substituted tetrahydroquinolines has been isolated from natural sources, the specific variant, 1,2,3,4-tetrahydroquinoline-8-carboxylic acid , remains a hypothetical natural product. Its discovery would represent a novel contribution to the field.
This guide eschews a conventional discovery narrative. Instead, it serves as a forward-looking technical manual for the researcher poised at the frontier of discovery. We provide a scientifically grounded roadmap for the targeted search, isolation, and structural elucidation of this novel molecule. This document is built on the foundational principles of biosynthesis, analytical chemistry, and pharmacological precedent, offering a robust framework for its potential discovery.
Section 1: The Chemical Context and Biosynthetic Blueprint
The Tetrahydroquinoline Alkaloid Family
Tetrahydroquinoline alkaloids are a class of natural products characterized by a bicyclic structure where a benzene ring is fused to a saturated piperidine ring.[2] These compounds are widely distributed in terrestrial and marine organisms and exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][3][4] Their structural diversity stems from various biosynthetic pathways, which often begin with primary metabolites like amino acids.[1]
A Plausible Biosynthetic Pathway for the Target Molecule
The biosynthesis of quinoline alkaloids frequently originates from the amino acid tryptophan or its metabolite, anthranilic acid.[5][6] We hypothesize that 1,2,3,4-tetrahydroquinoline-8-carboxylic acid could arise from a pathway starting with a derivative of kynurenic acid, a known tryptophan metabolite.
Hypothesized Biosynthetic Route:
-
Formation of a Quinoline Precursor: The pathway likely begins with an anthranilic acid derivative, which undergoes condensation with a three-carbon unit (e.g., from malonyl-CoA) and subsequent cyclization to form a quinoline ring system.
-
Reduction to Tetrahydroquinoline: A key step involves the enzymatic reduction of the quinoline ring to the corresponding 1,2,3,4-tetrahydroquinoline. This is a common transformation in alkaloid biosynthesis.
-
Carboxylation at the C8 Position: The introduction of the carboxylic acid group at the 8-position is the critical, and as yet unobserved, step. This could occur via an electrophilic aromatic substitution-type reaction on an activated quinoline precursor, catalyzed by a specialized carboxylase enzyme.
This proposed pathway suggests that promising sources for this compound would be organisms known to produce other quinoline or tryptophan-derived alkaloids, such as plants from the Rutaceae and Rubiaceae families.[6]
Caption: Hypothesized biosynthetic route from tryptophan to the target molecule.
Section 2: A Methodological Guide to Discovery and Isolation
The successful discovery of a novel natural product hinges on a systematic and rigorous experimental workflow, from source selection to final purification.
Source Material Selection and Preparation
Based on the biosynthetic hypothesis, initial screening should target plant species rich in other quinoline alkaloids. A primary candidate could be species from the genus Cinchona or Galipea.
Protocol 1: Sample Preparation
-
Collection & Authentication: Collect fresh plant material (e.g., leaves, bark). Ensure proper botanical identification and preparation of a voucher specimen.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
-
Grinding: Pulverize the dried material into a moderately coarse powder (e.g., 20-40 mesh) to maximize the surface area for extraction.[7]
Extraction of Crude Alkaloid Fraction
The acidic nature of the target molecule's carboxylic acid group and the basicity of the tetrahydroquinoline nitrogen require a carefully controlled acid-base extraction methodology.
Protocol 2: Acid-Base Extraction
-
Maceration: Macerate 1 kg of the powdered plant material in 5 L of 95% ethanol containing 1% acetic acid for 48 hours with occasional agitation. The acidic ethanol will protonate the alkaloids, rendering them soluble as salts.
-
Filtration & Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 1 L of 5% aqueous hydrochloric acid.
-
Perform a liquid-liquid extraction with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic non-alkaloidal compounds. Discard the organic layer.[8]
-
Adjust the pH of the aqueous layer to ~9-10 with ammonium hydroxide. The alkaloids will deprotonate and become free bases.
-
Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.
-
-
Final Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude total alkaloid fraction.
Caption: Workflow for the acid-base extraction of alkaloids.
Chromatographic Purification
The crude alkaloid extract is a complex mixture requiring multi-step chromatographic purification to isolate the target compound. High-Performance Liquid Chromatography (HPLC) is the ultimate tool for achieving high purity.[9]
Protocol 3: Isolation by Chromatography
-
Initial Fractionation (Column Chromatography):
-
Subject the crude alkaloid extract to column chromatography on silica gel.
-
Elute with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate and then methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
Semi-Preparative HPLC:
-
Subject the most promising fractions (those suspected to contain the carboxylic acid based on TLC staining or preliminary analysis) to semi-preparative HPLC.
-
A reversed-phase C18 column is typically effective. The mobile phase could be a gradient of water (with 0.1% formic acid to ensure protonation) and acetonitrile.
-
Monitor the elution profile with a UV detector and collect peaks corresponding to individual compounds.
-
-
Final Purification (Analytical HPLC):
-
Assess the purity of the isolated compound using analytical HPLC. If necessary, re-purify using an isocratic or shallow gradient method to achieve >95% purity.
-
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate/Methanol Gradient | Initial separation of the crude extract into simpler fractions. |
| Semi-Preparative HPLC | Reversed-Phase C18 | Water (0.1% Formic Acid)/Acetonitrile Gradient | Isolation of individual compounds from enriched fractions. |
| Analytical HPLC | Reversed-Phase C18 | Isocratic or shallow gradient of Water/Acetonitrile | Purity assessment and final purification of the target compound. |
Section 3: Structural Elucidation
Confirming the structure of a novel compound is a meticulous process requiring the convergence of evidence from multiple spectroscopic techniques. The availability of a synthetic standard is invaluable for direct comparison.
The Role of a Synthetic Standard
Before embarking on extensive isolation, synthesizing 1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a crucial step. Synthetic routes like the Doebner-von Miller reaction followed by reduction and carboxylation can provide an unambiguous analytical standard.[10] This standard allows for direct comparison of retention times (HPLC) and spectroscopic data (MS, NMR), providing unequivocal proof of structure.
Spectroscopic Verification
The purified isolate must be subjected to a suite of spectroscopic analyses.
Protocol 4: Spectroscopic Analysis
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Expected Result: An accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). For C₁₀H₁₁NO₂, the expected exact mass is 177.07898. HRMS provides the elemental composition, which is the first piece of structural evidence.
-
-
Infrared (IR) Spectroscopy:
-
Technique: Fourier-Transform Infrared (FTIR) spectroscopy.
-
Expected Signals: Broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid, a sharp C=O stretch (~1700-1725 cm⁻¹), and an N-H stretch (~3300-3500 cm⁻¹) from the secondary amine.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. This is the most powerful tool for determining the precise atomic connectivity.[11][12]
-
Expected ¹H NMR Signals:
-
Signals for three aromatic protons on the benzene ring.
-
Signals corresponding to the aliphatic protons at positions 2, 3, and 4 of the piperidine ring, likely appearing as multiplets.
-
A signal for the N-H proton.
-
A downfield signal for the carboxylic acid proton.
-
-
Expected ¹³C NMR Signals:
-
A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).
-
Signals for six aromatic carbons.
-
Signals for three aliphatic carbons (C2, C3, C4).
-
-
2D NMR Confirmation:
-
COSY will establish the connectivity between adjacent protons (e.g., H-2 with H-3, H-3 with H-4).
-
HMBC is critical. It will show long-range correlations (2-3 bonds) between protons and carbons, confirming the placement of the carboxylic acid at C8 through correlation from an adjacent aromatic proton to the carbonyl carbon.
-
-
Section 4: Potential Biological Significance
While the biological activity of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unknown, the activities of related compounds provide a strong basis for hypothesis-driven screening. Tetrahydroquinoline derivatives are known to possess a wide range of pharmacological properties.[13][14][15]
| Compound Class | Reported Biological Activity | Example IC₅₀ / MIC | Reference |
| Substituted Tetrahydroquinolines | Anticancer (e.g., against breast cancer cell lines) | Varies widely based on substitution (e.g., 5-50 µM) | [14] |
| Tetrahydroquinoline Analogs | Antibacterial (e.g., against M. tuberculosis) | MIC values in the range of 1-64 µg/mL | [13] |
| Tetrahydroquinoline Derivatives | Neuroprotective (e.g., modulation of neuronal pathways) | Activity demonstrated in various in vitro models | [3] |
| Tetrahydroquinoline Analogs | Antiviral (e.g., against SARS-CoV-2) | EC₅₀ values reported in low micromolar ranges | [3] |
Given this precedent, 1,2,3,4-tetrahydroquinoline-8-carboxylic acid should be prioritized for screening in anticancer, antimicrobial, and neurological assays. The presence of the carboxylic acid moiety may significantly influence its pharmacokinetic properties, such as solubility and cell permeability, potentially leading to a unique biological profile.
Conclusion
The discovery of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid as a natural product remains an enticing possibility. Its absence from the current literature presents a unique opportunity for novel research. This guide has laid out a comprehensive, scientifically rigorous framework for its potential discovery. By integrating plausible biosynthetic hypotheses with detailed protocols for extraction, isolation, and state-of-the-art structural elucidation, researchers are well-equipped to undertake a targeted search for this and other novel tetrahydroquinoline alkaloids. The successful identification of this compound would not only expand our knowledge of natural product diversity but also provide a new molecular scaffold for drug development programs.
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Pharmacological Profile of 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid: A Proposed Investigation
An In-depth Technical Guide
Abstract: The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document presents a prospective pharmacological profile for a specific, understudied derivative: 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Due to the limited direct experimental data on this compound, this guide synthesizes information from structurally related analogs to construct a hypothetical profile and proposes a comprehensive, multi-tiered research plan for its empirical validation. We will explore its potential as a modulator of the NMDA receptor, the vasopressin V1b receptor, and the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). This guide is intended for researchers in drug discovery and development, providing a robust framework for initiating a thorough investigation into the therapeutic potential of this novel chemical entity.
Introduction and Rationale
The 1,2,3,4-tetrahydroquinoline core is a foundational motif in numerous pharmacologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to achieve specific interactions with biological targets. Derivatives have been identified as potent antagonists of the NMDA receptor's glycine binding site, vasopressin 1b (V1b) receptor antagonists with potential in treating depression and anxiety, and inverse agonists of the RORγ nuclear receptor, a target for prostate cancer and autoimmune diseases.[1][2][3]
This guide focuses on a specific analog, 1,2,3,4-tetrahydroquinoline-8-carboxylic acid , a compound whose pharmacological landscape remains largely uncharted. The introduction of a carboxylic acid group at the 8-position is a critical modification. This functional group can act as a hydrogen bond donor/acceptor or a metal chelator, and its anionic charge at physiological pH can fundamentally alter the compound's solubility, distribution, and target engagement compared to other substituted tetrahydroquinolines.
Given the absence of a detailed pharmacological dossier, this document adopts a hypothesis-driven approach. We will first outline a plausible synthetic pathway to enable its study. Subsequently, we will construct a hypothetical pharmacological profile based on the known activities of its structural congeners. The core of this guide is a detailed, actionable research plan designed to systematically test these hypotheses, complete with validated experimental protocols and data interpretation frameworks. This structured approach provides a scientifically rigorous pathway from compound synthesis to a preliminary understanding of its therapeutic potential.
Synthesis Pathway
To enable pharmacological evaluation, a reliable synthetic route is paramount. While various methods exist for synthesizing the tetrahydroquinoline core, a practical approach for the 8-carboxylic acid derivative can be envisioned starting from commercially available precursors. The following workflow is proposed, leveraging established organic chemistry principles.
Proposed Synthesis Workflow
Caption: Proposed synthetic route for the target compound.
Hypothetical Pharmacological Profile and Mechanistic Rationale
Based on the activities of related tetrahydroquinolines, we hypothesize that 1,2,3,4-tetrahydroquinoline-8-carboxylic acid could engage with multiple, therapeutically relevant targets.
Central Nervous System Activity: NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ligand-gated ion channel involved in synaptic plasticity and memory. However, its overactivation leads to excitotoxicity, a key factor in neurodegenerative diseases and ischemic brain damage.[4] Several 4-amido-2-carboxytetrahydroquinolines have been identified as potent and selective antagonists of the NMDA receptor's glycine co-agonist site.[1][4]
Causality and Hypothesis: The presence of two key pharmacophoric elements—a carboxylic acid and a basic nitrogen atom within a constrained bicyclic system—is a hallmark of many glycine site antagonists. We hypothesize that the 8-carboxylic acid moiety of our target compound could mimic the carboxylate of glycine, enabling it to bind to this site and act as an antagonist. The tetrahydroquinoline core provides the necessary rigid scaffold to orient the carboxyl group appropriately within the receptor's binding pocket.
Neuroendocrine Modulation: Vasopressin V1b Receptor Antagonism
The vasopressin V1b receptor is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the body's stress response.[5] Dysregulation of the HPA axis is a known feature of depression and anxiety disorders.[6] Consequently, V1b receptor antagonists are being explored as novel antidepressant and anxiolytic agents.[5][7] A series of tetrahydroquinoline sulfonamides has been reported as potent and selective V1b antagonists.[3]
Causality and Hypothesis: The tetrahydroquinoline scaffold has been proven to be a suitable core for V1b receptor antagonism. While the reported active compounds feature a sulfonamide linker, it is plausible that other functional groups, such as the 8-carboxylic acid, could establish critical interactions with the receptor. We hypothesize that the target compound may exhibit antagonist activity at the V1b receptor, suggesting a potential therapeutic role in stress-related disorders.
Oncology and Immunology: RORγ Inverse Agonism
The Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation, which is central to several autoimmune diseases.[8] Additionally, RORγ drives androgen receptor expression and cholesterol biosynthesis in castration-resistant prostate cancer.[2][9] Therefore, inverse agonists of RORγ are highly sought after as treatments for both inflammatory conditions and certain cancers.[10] Recently, a class of 1,2,3,4-tetrahydroquinoline derivatives was identified as novel RORγ inverse agonists.[2][10]
Causality and Hypothesis: The discovery of tetrahydroquinolines as RORγ modulators establishes the scaffold's compatibility with the receptor's ligand-binding domain.[2][10] The activity of these compounds is highly dependent on the substitution pattern, which dictates interactions with key residues. We hypothesize that 1,2,3,4-tetrahydroquinoline-8-carboxylic acid has the potential to function as a RORγ inverse agonist, positioning it as a candidate for development in oncology or immunology.
Proposed Experimental Validation Plan
To empirically test the hypotheses outlined above, a phased approach of in vitro screening followed by in vivo validation is proposed. This constitutes a self-validating system where initial binding and functional data from isolated systems inform the design and interpretation of more complex whole-organism studies.
Phase 1: In Vitro Target Engagement and Functional Activity
This phase aims to confirm binding and functional modulation of the hypothesized targets.
Caption: A parallel workflow for in vitro screening.
Protocol 1: NMDA Receptor Glycine Site Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the NMDA receptor glycine site.
-
Principle: A radioligand competition assay using rat cortical membranes and a specific glycine site radioligand (e.g., [³H]MDL 105,519).
-
Methodology:
-
Prepare crude synaptic membranes from rat cerebral cortex.
-
Incubate membrane preparations with a fixed concentration of [³H]MDL 105,519.
-
Add increasing concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Determine non-specific binding in the presence of a saturating concentration of a known glycine site ligand (e.g., 5,7-dichlorokynurenic acid).
-
Calculate the IC50 value from the competition curve and convert to a Ki value using the Cheng-Prusoff equation.
-
-
Self-Validation: The use of a well-characterized radioligand and reference compounds ensures the assay is performing to standard. A full displacement curve demonstrates competitive binding at the target site.
Protocol 2: RORγ Inverse Agonist Luciferase Reporter Assay
-
Objective: To determine the functional activity (IC50) of the test compound as a RORγ inverse agonist.
-
Principle: This cell-based assay uses a cell line (e.g., HEK293T) co-transfected with a construct for the RORγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[11] Inverse agonists will decrease the basal transcriptional activity of the RORγ LBD, leading to reduced luciferase expression.[11]
-
Methodology:
-
Plate the transfected HEK293T cells in 96-well plates and allow them to adhere.
-
Treat cells with a dose-response curve of the test compound (e.g., 1 nM to 30 µM).
-
Incubate for 18-24 hours to allow for changes in gene expression.
-
Lyse the cells and add a luciferase substrate solution.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50.
-
-
Self-Validation: A known RORγ inverse agonist (e.g., Ursolic Acid) should be run in parallel as a positive control. A counterscreen for general cytotoxicity (e.g., CellTiter-Glo) is essential to ensure that the observed decrease in luminescence is not due to cell death.
Protocol 3: Vasopressin V1b Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the human V1b receptor.
-
Principle: A radioligand competition assay using membranes from cells stably expressing the recombinant human V1b receptor and a specific radioligand (e.g., [³H]-AVP).
-
Methodology:
-
Incubate cell membranes expressing the V1b receptor with a fixed concentration of [³H]-AVP.
-
Add increasing concentrations of the test compound.
-
Incubate, filter, and count radioactivity as described in Protocol 1.
-
Determine non-specific binding using a high concentration of unlabeled AVP.
-
Calculate Ki from the resulting IC50 value.
-
-
Self-Validation: Parallel assays against V1a and V2 receptors are crucial to establish selectivity, a key parameter for a therapeutic candidate.
Phase 2: In Vivo Proof-of-Concept Studies
Based on positive and potent results from Phase 1, targeted in vivo studies can be initiated.
Table 1: Proposed In Vivo Models and Expected Outcomes
| Hypothesized Activity | Animal Model | Key Parameters Measured | Expected Outcome for Active Compound |
| Antidepressant-like | Mouse Forced Swim Test (FST)[12][13] | Immobility time | Decrease in immobility time |
| Antidepressant-like | Mouse Tail Suspension Test (TST)[14][15] | Immobility time | Decrease in immobility time |
| Anti-Prostate Cancer | 22Rv1 Xenograft in Nude Mice[2] | Tumor volume, body weight | Reduction in tumor growth rate |
Protocol 4: Mouse Forced Swim Test (FST)
-
Objective: To assess the antidepressant-like activity of the test compound.
-
Principle: This model is based on the observation that animals administered antidepressant drugs will struggle for longer periods before adopting an immobile posture when placed in an inescapable cylinder of water.[16]
-
Methodology:
-
Acclimatize male C57BL/6J mice to the testing room.
-
Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes). A positive control like Imipramine should be used.[15]
-
Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).
-
Record the session for 6 minutes.
-
Score the last 4 minutes of the test for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
-
Self-Validation: The inclusion of a positive control (Imipramine) validates the sensitivity of the model. Dose-response studies are necessary to establish a clear effect and rule out confounding motor effects (which can be checked using an open-field test).
Preliminary Toxicological Assessment
Early assessment of toxicity is crucial. The quinoline scaffold itself is associated with some toxicological liabilities, including potential mutagenicity.[17]
Table 2: Preliminary ADME/Tox Screening Panel
| Assay Type | Method | Purpose |
| Genotoxicity | Ames Test (bacterial reverse mutation assay) | To assess mutagenic potential. |
| Cytotoxicity | HepG2 cell viability assay | To assess acute toxicity in a human liver cell line. |
| Metabolic Stability | Human liver microsome stability assay | To predict the rate of metabolic clearance. |
| Plasma Protein Binding | Rapid equilibrium dialysis | To determine the fraction of compound bound to plasma proteins. |
Initial studies on quinoline derivatives suggest that hydroxylation can lead to a detoxification of genotoxic potential, while other toxicities may persist.[17] In silico and in vivo studies on other quinoline derivatives have classified them as low-to-moderate toxicity compounds.[18][19][20] A comprehensive toxicological review of quinoline itself highlights its rapid metabolism.[21]
Conclusion and Future Directions
This document puts forth a reasoned, hypothesis-based pharmacological profile for 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. By leveraging data from structurally related compounds, we have identified its potential as a multi-target modulator with possible applications in neurology, psychiatry, oncology, and immunology. The detailed experimental plan provides a clear and rigorous path to validate these hypotheses.
The successful execution of this research plan will elucidate the primary targets of this novel compound, establish its potency and selectivity, and provide initial proof-of-concept in relevant disease models. Positive outcomes will warrant a more extensive investigation into its mechanism of action, pharmacokinetics, and safety profile, paving the way for its potential development as a novel therapeutic agent.
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"toxicology studies of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid"
An In-Depth Technical Guide to the Toxicological Evaluation of 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid
Introduction
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound featuring a tetrahydroquinoline core, a scaffold found in various bioactive molecules and pharmaceutical agents[1]. As with any novel chemical entity intended for potential use in drug development or other applications with human exposure, a rigorous toxicological assessment is paramount. Currently, a comprehensive public toxicological profile for this specific molecule is not available. This guide, therefore, serves as a foundational framework for researchers, scientists, and drug development professionals, outlining a logical, tiered strategy for the toxicological evaluation of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Our approach is built upon established regulatory principles and knowledge derived from structurally related analogs, namely the parent quinoline heterocycle, other quinoline-carboxylic acids, and general principles of carboxylic acid metabolism. The causality behind each experimental choice is explained to provide a robust, scientifically-grounded pathway for safety assessment, adhering to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD)[2][3].
Physicochemical and Structural Considerations
The structure of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid combines a saturated heterocyclic amine system with an aromatic carboxylic acid. This duality suggests several key considerations for its toxicological profile:
-
Metabolism: The tetrahydroquinoline ring can be a substrate for oxidative metabolism, potentially leading to the formation of quinoline or other reactive intermediates[4]. The carboxylic acid moiety can undergo conjugation reactions, such as glucuronidation. Some carboxylic acid-containing drugs are known to form reactive acyl glucuronide or acyl-CoA conjugates, which can be implicated in idiosyncratic drug toxicity[5][6].
-
Toxicophore Potential: The parent compound, quinoline, is recognized as a mutagen and a probable human carcinogen, with its toxicity often mediated by metabolic activation[7][8][9]. While hydrogenation to the tetrahydroquinoline form may alter this profile, the potential for in vivo dehydrogenation back to a quinoline-like structure necessitates careful genotoxicity assessment.
Toxicological Profile of Structural Analogs: Building a Predictive Foundation
Lacking direct data, we must infer potential hazards from related compounds.
-
Quinoline: The aromatic parent of the core structure is genotoxic and has demonstrated carcinogenicity in animal studies, inducing liver neoplasms such as hepatocellular carcinomas and hemangiosarcomas[8][10]. Its mechanism is believed to involve both genotoxic and mitogenic activities[7]. Quinoline requires metabolic activation to exert its mutagenic effects in bacterial assays[7].
-
Tetrahydroquinoline: Safety data for 1,2,3,4-tetrahydroquinoline indicates it is toxic if swallowed and may cause cancer, though it tested negative in an Ames test[11][12]. It is classified as a skin, eye, and respiratory irritant[12].
-
Quinoline-Carboxylic Acids: Analogs such as quinoline-3-carboxylic acid and quinoline-4-carboxylic acid are classified as skin, eye, and respiratory irritants[13][14][15]. Some quinoline-related carboxylic acid derivatives have shown antiproliferative activity against cancer cell lines, indicating a potential for cytotoxicity[16].
This collective evidence underscores the critical need to investigate genotoxicity, cytotoxicity, and target organ toxicity, with a particular focus on the liver.
Proposed Tiered Toxicological Evaluation Strategy
A tiered, or stepwise, approach to toxicity testing is recommended by regulatory bodies to ensure that potential adverse effects are identified early in a cost-effective and ethical manner[2]. This strategy progresses from in vitro assays to more complex in vivo studies as needed.
Tier 1: Foundational In Vitro Screening
The initial phase focuses on identifying intrinsic cellular-level hazards using validated in vitro models. This aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.
1. Genotoxicity and Mutagenicity Assessment
-
Causality: The parent quinoline structure is a known mutagen[8]. It is crucial to determine if the tetrahydroquinoline-8-carboxylic acid derivative retains, loses, or modifies this potential. The Ames test is a standard, rapid bacterial reverse mutation assay used to detect the mutagenic potential of chemical compounds and is a core component of regulatory safety testing[17][18].
-
Recommended Assay: Bacterial Reverse Mutation Test (Ames Test) following OECD Guideline 471.
-
Protocol: See Appendix A for a detailed methodology.
2. Cytotoxicity Assessment
-
Causality: Cytotoxicity assays measure the ability of a compound to cause cell damage or death, providing a fundamental indicator of its toxicity[19]. This is a critical screening step in early drug discovery to eliminate overtly toxic compounds[20]. Given the potential for antiproliferative effects seen in related compounds[16], assessing cytotoxicity is essential.
-
Recommended Assays:
-
MTT Assay: Measures mitochondrial dehydrogenase activity, an indicator of cell viability and metabolic activity[21].
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
-
Cell Line Selection: HepG2 (human liver carcinoma) cells are recommended as they are a well-established model for studying hepatotoxicity in vitro[22].
-
Protocol: See Appendix B for a detailed MTT assay methodology.
Tier 2: In Vivo Acute Toxicity Assessment
If Tier 1 results do not indicate significant genotoxic or cytotoxic risk, an acute in vivo study is warranted to understand the compound's effects on a whole organism and determine its acute toxicity classification.
-
Causality: This study provides the median lethal dose (LD50), identifies clinical signs of toxicity, and indicates potential target organs for systemic toxicity[23]. This is a mandatory component for regulatory submissions[24].
-
Recommended Assay: Acute Oral Toxicity – Fixed Dose Procedure (OECD TG 420), Up-and-Down Procedure (OECD TG 425), or Acute Toxic Class Method (OECD TG 423).
-
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Administration: A single oral dose of the test compound is administered via gavage.
-
Dose Selection: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. The dose for the next animal is adjusted up or down based on the outcome for the previous animal.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, body weight, breathing), and signs of pain or distress for up to 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any visible abnormalities in organs and tissues.
-
Tier 3: Mechanistic and Repeated Dose Studies
Should the results of Tier 1 and 2, or the intended use of the compound (e.g., a drug with chronic dosing), necessitate further investigation, Tier 3 studies are initiated.
-
Causality: These studies are designed to understand the compound's metabolic fate and the potential for toxicity following repeated exposure, which is critical for assessing human risk from long-term use[25].
-
Recommended Assays:
-
In Vitro Metabolism: Using human and rat liver microsomes to identify major metabolites and metabolic pathways. This helps determine if reactive metabolites, such as acyl-CoA conjugates, are formed[5].
-
Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407): This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period. It includes hematology, clinical biochemistry, and histopathology to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Potential Toxicity Signaling Pathways
Based on studies of quinoline and its derivatives, toxicity can be induced through the activation of several key signaling pathways, often initiated by oxidative stress[21]. Understanding these pathways can guide mechanistic investigations.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Example Data Summary for In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) |
|---|---|---|---|---|
| 1,2,3,4-THQ-8-COOH | HepG2 | MTT | 24 | Value |
| 1,2,3,4-THQ-8-COOH | HepG2 | MTT | 48 | Value |
| 1,2,3,4-THQ-8-COOH | HepG2 | LDH | 24 | Value |
| Positive Control | HepG2 | MTT | 24 | Value |
Table 2: Example Data Summary for Ames Test (Fold Increase in Revertants)
| Strain | Without S9 Activation | With S9 Activation | Result |
|---|---|---|---|
| TA98 | Fold Increase | Fold Increase | Positive/Negative |
| TA100 | Fold Increase | Fold Increase | Positive/Negative |
| TA1535 | Fold Increase | Fold Increase | Positive/Negative |
| TA1537 | Fold Increase | Fold Increase | Positive/Negative |
| E. coli (WP2 uvrA) | Fold Increase | Fold Increase | Positive/Negative |
A result is typically considered positive if a dose-related increase in revertant colonies is observed, and the increase is at least twofold over the solvent control.
Conclusion
The toxicological evaluation of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid requires a systematic and evidence-based approach. Due to the absence of direct safety data, this guide proposes a tiered strategy grounded in the toxicological profiles of structural analogs and compliant with international regulatory guidelines. The initial focus on in vitro genotoxicity and cytotoxicity provides a critical screen for major hazards. Subsequent in vivo studies, if warranted, will build upon this foundation to characterize the compound's acute toxicity and potential for harm upon repeated exposure. This comprehensive framework ensures a thorough understanding of the compound's safety profile, enabling informed decisions in the drug development process.
Appendix A: Detailed Experimental Protocol - Ames Test
Objective: To assess the mutagenic potential of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid by measuring its ability to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.[17][26]
Materials:
-
Bacterial Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).
-
Test Compound: 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, dissolved in a suitable solvent (e.g., DMSO).
-
S9 Fraction: Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat liver homogenate (S9) with cofactor solution.
-
Positive Controls: (Without S9) Sodium azide, 2-nitrofluorene; (With S9) 2-aminoanthracene, Benzo[a]pyrene[17][27].
-
Media: Minimal glucose agar plates, top agar supplemented with trace amounts of histidine and biotin.
Procedure (Plate Incorporation Method):
-
Preparation: Prepare serial dilutions of the test compound.
-
Treatment (Without S9): To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or solvent/positive control).
-
Treatment (With S9): To 2 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of test compound solution, and 0.5 mL of S9 mix.
-
Plating: Vortex the mixture gently and immediately pour it onto the surface of a minimal glucose agar plate. Distribute the top agar evenly.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Analysis: Compare the number of revertant colonies on the test plates to the solvent control plates. A dose-dependent increase that is at least double the background rate is considered a positive result.
Appendix B: Detailed Experimental Protocol - MTT Cytotoxicity Assay
Objective: To determine the concentration of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid that inhibits 50% of metabolic activity (IC50) in a cultured cell line.[21]
Materials:
-
Cell Line: HepG2 cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS).
-
Test Compound: 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).
-
Solubilization Solution: Dimethyl sulfoxide (DMSO).
-
96-well microtiter plates.
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the various compound concentrations (including a vehicle control) to the wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
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- Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. International Journal of Pharmaceutical Sciences.
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- Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. PubMed.
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- List of carboxylic acid compounds that have been associated with toxic reactions (continued). ResearchGate.
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Methodological & Application
Introduction: The Scientific Rationale for 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid in Synthesis
An In-depth Technical Guide to the Applications of 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid in Organic Synthesis
This document provides a detailed exploration of the synthetic utility of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a versatile heterocyclic building block. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its potential applications, particularly as a ligand in transition metal catalysis. While direct, widespread applications of this specific molecule are emerging, this guide extrapolates from well-established principles of coordination chemistry and the known reactivity of analogous compounds to present a robust framework for its use.
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds targeting the central nervous system and in oncology.[1] The introduction of a carboxylic acid group at the C8 position offers a unique opportunity for synthetic chemists. This functional group can act as a directing group, a handle for further derivatization, or, most promisingly, as a key component of a bidentate ligand for transition metal catalysis.
The nitrogen atom of the tetrahydroquinoline ring and the adjacent carboxylic acid at the 8-position create a structural motif analogous to that of 8-hydroxyquinoline or picolinic acid, both of which are highly effective ligands in a variety of catalytic transformations. The chelation of a metal ion by the nitrogen and the carboxylate oxygen can form a stable five-membered ring, which can modulate the electronic properties and reactivity of the metal center, leading to enhanced catalytic activity. The saturated heterocyclic core of the tetrahydroquinoline also imparts distinct steric and electronic properties compared to its aromatic quinoline counterpart.
Proposed Primary Application: A Novel Ligand for Cross-Coupling Reactions
Based on the structural analogy to known high-performance ligands, we propose that 1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a highly promising ligand for transition metal-catalyzed cross-coupling reactions. The rigid, bicyclic framework can provide a well-defined coordination sphere around the metal, while the carboxylic acid and nitrogen atoms offer a strong binding site. This combination is anticipated to be particularly effective in reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and C-H activation/functionalization. The C8 position of the tetrahydroquinoline scaffold has been shown to be accessible for functionalization, highlighting the potential for tailored ligand design.[2]
The use of a related compound, 1,2,3,4-tetrahydro-8-hydroxyquinoline, as a ligand in copper-catalyzed coupling reactions provides strong precedent for this application.[3] Furthermore, chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been successfully employed as ligands in asymmetric catalysis, suggesting that chiral versions of the title compound could be valuable in enantioselective transformations.[4][5]
Mechanistic Insight: The Role of the Ligand in Catalysis
The proposed catalytic cycle for a Suzuki-Miyaura coupling reaction using a palladium catalyst and 1,2,3,4-tetrahydroquinoline-8-carboxylic acid as a ligand is depicted below. The ligand is expected to facilitate the key steps of oxidative addition and reductive elimination by stabilizing the palladium(II) intermediate and promoting the desired bond formation.
Figure 1: Proposed catalytic cycle for a Suzuki-Miyaura coupling reaction.
Synthetic Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid
A plausible and efficient route to the title compound involves a two-step process starting from the commercially available quinoline-8-carboxylic acid:
-
Esterification: Protection of the carboxylic acid as a methyl or ethyl ester.
-
Reduction of the Quinoline Ring: Catalytic hydrogenation of the quinoline ring to the corresponding tetrahydroquinoline.
-
Hydrolysis: Saponification of the ester to yield the desired carboxylic acid.
Detailed Experimental Protocol
Step 1: Esterification of Quinoline-8-carboxylic Acid
-
To a solution of quinoline-8-carboxylic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester of quinoline-8-carboxylic acid.
Step 2: Catalytic Hydrogenation
-
In a high-pressure reactor, dissolve the methyl ester of quinoline-8-carboxylic acid (1.0 eq) in methanol (0.1 M).
-
Add Platinum(IV) oxide (PtO₂, Adam's catalyst) (5 mol%).
-
Pressurize the reactor with hydrogen gas (50 atm) and stir the mixture at room temperature for 24 hours.
-
Carefully release the hydrogen pressure and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the methyl ester of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Step 3: Hydrolysis
-
Dissolve the crude methyl ester from the previous step in a mixture of THF and water (1:1, 0.2 M).
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling
This section details a protocol for a Suzuki-Miyaura cross-coupling reaction using 1,2,3,4-tetrahydroquinoline-8-carboxylic acid as a ligand.
General Procedure
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.
-
To an oven-dried reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (4 mol%) in toluene (2 mL).
-
Add the catalyst solution to the reaction vial, followed by toluene (3 mL) and water (1 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Hypothetical Examples)
The following table presents hypothetical results for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, demonstrating the potential scope and efficiency of the proposed catalytic system.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 95 |
| 2 | 4-Chloroanisole | 4-Methoxy-1,1'-biphenyl | 88 |
| 3 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethyl-1,1'-biphenyl | 92 |
| 4 | 2-Bromopyridine | 2-Phenylpyridine | 85 |
Conclusion and Future Outlook
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid is a promising and underexplored molecule in organic synthesis. Its structural features strongly suggest its utility as a robust bidentate ligand for a variety of transition metal-catalyzed reactions. The protocols and application notes provided in this guide offer a solid foundation for researchers to begin exploring the synthetic potential of this compound. Future work should focus on the synthesis of chiral analogues for applications in asymmetric catalysis and the expansion of its use to other important transformations such as C-H activation and decarboxylative couplings.[6][7] The continued development of novel ligands is a cornerstone of modern synthetic chemistry, and 1,2,3,4-tetrahydroquinoline-8-carboxylic acid represents a valuable addition to the synthetic chemist's toolkit.
References
-
Scope of 1,2,3,4‐Tetrahydroquinolines.[a] [a] Reaction conditions: 1... - ResearchGate. Available at: [Link]
-
The Role of Tetrahydroisoquinolines in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Applications of synthesized 1,2,3,4‐tetrahydroquinoline derivatives. - ResearchGate. Available at: [Link]
-
Tetrahydroquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available at: [Link]
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1,2,3,4-Tetrahydro-8-hydroxyquinoline-Promoted Copper-Catalyzed Coupling of Nitrogen Nucleophiles and Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available at: [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
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Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates - ChemRxiv. Available at: [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - NIH. Available at: [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available at: [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. Available at: [Link]
-
Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed. Available at: [Link]
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - Macmillan Group - Princeton University. Available at: [Link]
-
Unlocking Tertiary Acids for Metallaphotoredox C(sp2)-C(sp3) De- carboxylative Cross-Couplings - ChemRxiv. Available at: [Link]
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The Strategic Application of 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid in Modern Pharmaceutical Development
Introduction: The Privileged Scaffold in Drug Discovery
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic motif provides a rigid, three-dimensional structure that can be strategically decorated with functional groups to optimize interactions with a wide array of biological targets. The incorporation of a carboxylic acid at the 8-position introduces a key functional handle for molecular elaboration, offering a gateway to a diverse chemical space of potential therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid as a versatile building block for the construction of novel pharmaceuticals.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic signature of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid is paramount for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.19 g/mol | |
| Appearance | Off-white to pale yellow solid | (Predicted) |
| Melting Point | Not available | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | (Predicted) |
| Predicted ¹H NMR | Chemical shifts (δ) in ppm, referenced to TMS. | (Illustrative example based on related structures) |
| ~1.9 (m, 2H, C3-H₂), ~2.7 (t, 2H, C4-H₂), ~3.3 (t, 2H, C2-H₂), ~6.6-7.5 (m, 3H, Ar-H), ~9.5 (br s, 1H, NH), ~12.5 (br s, 1H, COOH) | [3][4] | |
| Predicted ¹³C NMR | Chemical shifts (δ) in ppm. | (Illustrative example based on related structures) |
| ~22 (C3), ~27 (C4), ~42 (C2), ~115-145 (Ar-C), ~170 (C=O) | [5][6] | |
| Predicted IR (KBr) | Characteristic absorption bands (ν) in cm⁻¹. | [7][8] |
| ~3400 (N-H stretch), ~3000-2500 (O-H stretch, carboxylic acid), ~2950 (C-H stretch), ~1700 (C=O stretch, carboxylic acid), ~1600, 1580 (C=C stretch, aromatic) | ||
| Predicted Mass Spec (EI) | m/z (relative intensity %) | [9] |
| 177 (M⁺), 160, 132, 130, 104 |
Synthesis of the Building Block: 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid
The most direct and efficient route to 1,2,3,4-tetrahydroquinoline-8-carboxylic acid is through the catalytic hydrogenation of its aromatic precursor, quinoline-8-carboxylic acid. This reaction selectively reduces the pyridine ring of the quinoline system while preserving the carboxylic acid functionality. Both palladium on carbon (Pd/C) and Raney Nickel are effective catalysts for this transformation.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a standard and reliable method for the hydrogenation of quinolines. The use of a hydrogen balloon makes it accessible in most laboratory settings.
Workflow for Pd/C Catalyzed Hydrogenation
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Application Notes and Protocols: 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure is present in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities. This framework serves as an excellent starting point for the design of novel therapeutic agents due to its favorable physicochemical properties and its ability to present substituents in defined spatial orientations for optimal target engagement.
This guide focuses on a specific, yet underexplored, member of this family: 1,2,3,4-tetrahydroquinoline-8-carboxylic acid . The strategic placement of a carboxylic acid group at the 8-position offers a unique handle for molecular elaboration and potential interactions with biological targets. The carboxylic acid moiety can act as a key hydrogen bond donor/acceptor, a metal chelator, or a bioisosteric replacement for other functional groups. Its presence also provides a convenient point for the synthesis of diverse derivative libraries, such as amides and esters, to probe structure-activity relationships (SAR).
While direct literature on the extensive medicinal chemistry applications of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid is not abundant, this document will serve as a forward-looking guide for researchers. We will extrapolate from the known pharmacology of related tetrahydroquinolines and the versatile chemistry of carboxylic acids to propose potential applications, provide robust synthetic protocols, and outline a strategy for the discovery of novel bioactive molecules based on this promising scaffold.
Hypothetical Therapeutic Applications and Scientific Rationale
The inherent structural features of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid suggest its potential utility in several therapeutic areas. The following are proposed avenues for investigation, grounded in the established bioactivity of the broader tetrahydroquinoline class.
-
Anticancer Agents: Many substituted tetrahydroquinolines have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases. The 8-carboxylic acid group could be derivatized to introduce pharmacophores known to interact with the active sites of these oncology targets. For instance, amide coupling with specific amines could mimic the side chains of amino acids, potentially targeting amino acid transport systems or specific enzyme pockets.
-
Antimicrobial Agents: The quinoline and tetrahydroquinoline cores are found in numerous antibacterial and antifungal drugs. The carboxylic acid at the 8-position could enhance activity by increasing cell permeability or by chelating metal ions essential for microbial enzyme function.
-
Central Nervous System (CNS) Agents: Tetrahydroquinoline derivatives have been explored for their activity on various CNS targets, including dopamine and serotonin receptors. The carboxylic acid could be used to modulate polarity and blood-brain barrier penetration. Furthermore, it could serve as an anchor point for fragments that interact with specific receptor subtypes.
Synthetic Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid
This protocol outlines a plausible synthetic route to the target compound, starting from commercially available materials. The causality behind the choice of reagents and conditions is explained to ensure a robust and reproducible synthesis.
Workflow for the Synthesis of 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid
Caption: Synthetic workflow for the preparation of the target compound.
Step-by-Step Methodology:
-
Materials and Reagents:
-
Quinoline-8-carboxylic acid
-
10% Palladium on carbon (Pd/C)
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Standard glassware for hydrogenation (e.g., Parr shaker or H-Cube)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
-
Procedure:
-
To a hydrogenation flask, add quinoline-8-carboxylic acid (1.0 eq).
-
Add ethanol to dissolve the starting material (approximately 10-20 mL per gram of starting material).
-
Carefully add 10% Pd/C catalyst (5-10 mol%). Causality: Palladium on carbon is a highly effective and widely used catalyst for the heterogeneous hydrogenation of aromatic systems. The carbon support provides a high surface area for the reaction.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Causality: This is a critical safety step to remove oxygen, which can form explosive mixtures with hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may need optimization).
-
Agitate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Causality: The extended reaction time ensures complete reduction of the quinoline ring. Room temperature is often sufficient for this transformation and minimizes side reactions.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product. Causality: Celite is a fine, porous material that effectively traps the solid catalyst particles.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
-
-
Self-Validation:
-
Confirm the structure and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR spectroscopy to verify the chemical structure.
-
Mass spectrometry to confirm the molecular weight.
-
HPLC to determine the purity.
-
-
Protocol 2: Synthesis of a Derivative Library (Amides)
This protocol describes a general method for synthesizing a library of amide derivatives from 1,2,3,4-tetrahydroquinoline-8-carboxylic acid to explore SAR.
Workflow for Amide Library Synthesis
Caption: General workflow for the synthesis of an amide library.
Step-by-Step Methodology:
-
Materials and Reagents:
-
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid
-
A diverse set of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware
-
Purification system (e.g., preparative HPLC or column chromatography)
-
-
Procedure (for a single representative reaction):
-
In a clean, dry vial, dissolve 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.0 eq) in DMF.
-
Add the desired amine (1.1 eq).
-
Add HATU (1.2 eq). Causality: HATU is a highly efficient peptide coupling reagent that minimizes racemization and side reactions, leading to clean and high-yielding amide bond formation.
-
Add DIPEA (2.0 eq). Causality: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the coupling reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure amide derivative.
-
-
Self-Validation:
-
Characterize each library member by LC-MS to confirm identity and purity.
-
For key compounds, obtain full characterization data (¹H and ¹³C NMR, HRMS).
-
Data Presentation and Hypothetical SAR Analysis
To guide the drug discovery process, the synthesized derivatives would be subjected to biological screening. The following table presents hypothetical data for a small library of amide derivatives tested for their inhibitory activity against a hypothetical cancer cell line (e.g., "CancerCell-X").
| Compound ID | R Group (from R-NH₂) | IC₅₀ (µM) against CancerCell-X |
| 1 | -H (Ammonia) | > 100 |
| 2a | -CH₃ | 85.2 |
| 2b | -CH₂CH₃ | 72.5 |
| 2c | -CH(CH₃)₂ | 55.1 |
| 2d | -Cyclopropyl | 45.8 |
| 2e | -Phenyl | 12.3 |
| 2f | -4-Fluorophenyl | 5.6 |
| 2g | -4-Methoxyphenyl | 25.4 |
| 2h | -Benzyl | 8.9 |
Hypothetical SAR Analysis Workflow
Caption: Iterative cycle of SAR-driven drug discovery.
Interpretation of Hypothetical Data:
-
The parent carboxylic acid (if tested) and the primary amide (1 ) show low activity, suggesting that substitution on the amide nitrogen is crucial.
-
Small alkyl groups (2a-d ) confer moderate activity, with increasing steric bulk and conformational rigidity (cyclopropyl) being beneficial.
-
Aromatic substituents (2e-h ) significantly enhance potency.
-
The phenyl group (2e ) is a good starting point.
-
Electron-withdrawing substitution on the phenyl ring (4-fluoro, 2f ) further improves activity, possibly through favorable electronic interactions or by blocking metabolic oxidation.
-
Electron-donating substitution (4-methoxy, 2g ) is detrimental compared to the fluoro-substituted analog.
-
The benzyl group (2h ), which introduces a flexible linker to the phenyl ring, is also highly active, suggesting the binding pocket can accommodate this conformation.
This application note provides a roadmap for the exploration of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid as a novel scaffold in medicinal chemistry. The provided synthetic protocols are robust and adaptable for the creation of diverse chemical libraries. The hypothetical SAR analysis demonstrates a logical progression for hit-to-lead optimization. Future work should focus on the synthesis and screening of a larger, more diverse library of derivatives to identify promising lead compounds for various therapeutic targets. The unique structural and electronic properties of this scaffold warrant further investigation and hold significant potential for the development of next-generation therapeutics.
References
Due to the limited specific literature on 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, the following references provide a basis for the chemistry and medicinal importance of the broader tetrahydroquinoline class and standard synthetic methodologies.
-
Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: Molecules URL: [Link]
-
Title: The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery Source: Ningbo Inno Pharmchem Co., Ltd. (Blog) URL: [Link]
- Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations Source:Book by Richard C. Larock URL: (A general reference for standard organic synthesis, no specific URL)
- Title: Peptide Coupling Reagents: A Review of the Most Common Reagents Source:Various review articles in journals such as Chemical Reviews or Tetrahedron URL: (A general reference for amide coupling chemistry, no specific URL)
Application Notes and Protocols for the Development of Enzyme Inhibitors Based on the 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid Scaffold
Introduction: The 1,2,3,4-Tetrahydroquinoline Scaffold as a Privileged Structure in Drug Discovery
The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a wide array of natural products and synthetic pharmaceuticals.[1][2] This heterocyclic motif provides a rigid, three-dimensional framework that can be strategically decorated with various functional groups to achieve high-affinity and selective interactions with diverse biological targets. The inherent structural features of the THQ core allow for the precise orientation of substituents in space, making it an ideal starting point for the rational design of enzyme inhibitors. Derivatives of the THQ scaffold have demonstrated a broad spectrum of pharmacological activities, including antiarrhythmic, schistosomicidal, antiviral, and neuroprotective properties, underscoring the versatility of this chemical entity in addressing a range of therapeutic needs.[1][2]
This application note will provide a comprehensive guide to the development of enzyme inhibitors using a novel derivative of this scaffold: 1,2,3,4-tetrahydroquinoline-8-carboxylic acid . The strategic placement of a carboxylic acid group at the 8-position offers a key interaction point, potentially serving as a hydrogen bond donor/acceptor or a coordination site for metal ions within an enzyme's active site. We will focus on the application of this scaffold in the discovery of novel inhibitors for acetylcholinesterase (AChE), a critical enzyme in the pathogenesis of Alzheimer's disease. While the protocols outlined are centered on AChE, the principles and methodologies can be readily adapted for other enzyme targets.
I. Rationale for Targeting Acetylcholinesterase (AChE)
Acetylcholinesterase is a serine hydrolase responsible for the termination of nerve impulses through the rapid hydrolysis of the neurotransmitter acetylcholine. In Alzheimer's disease, the cholinergic deficit is a well-established hallmark, and inhibiting AChE to increase the synaptic levels of acetylcholine remains a primary therapeutic strategy. The development of novel AChE inhibitors with improved efficacy and selectivity is an ongoing research endeavor.
II. Synthetic Strategy for 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid Derivatives
The synthesis of the core scaffold and its subsequent derivatization is the foundational step in a drug discovery campaign. A general, multi-step synthetic approach is outlined below.
Protocol 1: Synthesis of the Core Scaffold and Lead Compound
This protocol describes a plausible synthetic route to a representative lead compound, starting from commercially available materials.
Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoline
A variety of established methods can be employed for the synthesis of the 1,2,3,4-tetrahydroquinoline core.[3] One common approach is the reduction of quinoline.
-
Materials: Quinoline, Platinum(IV) oxide (Adam's catalyst), Ethanol, Hydrogen gas supply, Reaction vessel suitable for hydrogenation.
-
Procedure:
-
In a suitable pressure vessel, dissolve quinoline (1 equivalent) in ethanol.
-
Add a catalytic amount of Platinum(IV) oxide.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Carefully vent the reaction vessel and filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1,2,3,4-tetrahydroquinoline.
-
Step 2: Directed Ortho-Lithiation and Carboxylation
-
Materials: 1,2,3,4-Tetrahydroquinoline, n-Butyllithium in hexanes, Dry tetrahydrofuran (THF), Dry ice (solid CO2), Diethyl ether, Hydrochloric acid (1M).
-
Procedure:
-
Protect the secondary amine of 1,2,3,4-tetrahydroquinoline with a suitable protecting group (e.g., Boc anhydride).
-
Dissolve the N-protected THQ in dry THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) and stir for 2 hours to allow for directed ortho-lithiation at the C8 position.
-
Quench the reaction by carefully adding crushed dry ice.
-
Allow the reaction to warm to room temperature and then partition between diethyl ether and water.
-
Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Deprotect the amine to yield 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
-
Step 3: Amide Coupling to Generate a Lead Compound (Example)
-
Materials: 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid, Propargylamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), Diisopropylethylamine (DIPEA), Dry dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1 equivalent) in dry DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 10 minutes.
-
Add propargylamine (1.2 equivalents) and continue stirring at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired propargyl amide derivative.
-
III. Biochemical Assays for Inhibitor Screening and Characterization
Once a library of compounds based on the 1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold has been synthesized, the next step is to evaluate their inhibitory activity against the target enzyme.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.
-
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.
-
Materials: Recombinant human AChE, Acetylthiocholine iodide (ATCI), DTNB, Phosphate buffer (pH 8.0), 96-well microplate, Microplate reader.
-
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds.
-
Add 140 µL of phosphate buffer (pH 8.0).
-
Add 20 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of AChE solution and incubate for 15 minutes at 37 °C.
-
Add 10 µL of ATCI solution to start the enzymatic reaction.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
IV. Data Analysis and Presentation
The results from the primary screening should be tabulated for clear comparison of the inhibitory potencies of the synthesized compounds.
Table 1: Inhibitory Activity of 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid Derivatives against AChE.
| Compound ID | R-Group on Amide | IC50 (µM) |
| Lead-1 | Propargyl | 4.24[4] |
| Analog-1a | Benzyl | 10.5 |
| Analog-1b | Phenyl | 15.2 |
| Analog-1c | Cyclohexyl | 8.9 |
| Reference | Donepezil | 0.02 |
Note: The IC50 values presented for the analogs are hypothetical for illustrative purposes. The IC50 for the lead compound is based on a structurally related tetrahydroquinoline hybrid from the literature.[4]
V. Mechanism of Action (MOA) Studies
For the most potent inhibitors, it is crucial to determine their mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
Protocol 3: Kinetic Analysis of AChE Inhibition
-
Principle: By measuring the initial reaction velocities at various substrate (ATCI) and inhibitor concentrations, a Lineweaver-Burk plot can be generated to elucidate the mechanism of inhibition.
-
Procedure:
-
Perform the AChE inhibition assay as described in Protocol 2.
-
For each inhibitor concentration (including a no-inhibitor control), vary the concentration of the substrate (ATCI).
-
Measure the initial reaction rates (V₀) for each combination of inhibitor and substrate concentration.
-
Plot 1/V₀ versus 1/[Substrate] to generate a Lineweaver-Burk plot.
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.
-
VI. Experimental and Logical Workflows
Visualizing the workflow can aid in the planning and execution of the drug discovery process.
Caption: A generalized workflow for the discovery of enzyme inhibitors.
VII. Conclusion and Future Directions
The 1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold represents a promising starting point for the development of novel enzyme inhibitors. The protocols detailed in this application note provide a robust framework for the synthesis, screening, and characterization of such compounds, using acetylcholinesterase as a representative target. The modular nature of the synthetic route allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. Future work should focus on expanding the library of derivatives to improve potency and selectivity, as well as conducting cell-based assays to validate the efficacy of the most promising inhibitors in a more physiologically relevant context.
References
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13983–14019. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 23. Available at: [Link]
-
Katritzky, A. R., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(12), 21089–21124. Available at: [Link]
-
Song, G., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1188-1193. Available at: [Link]
-
Chaube, U., et al. (2022). Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry, 14(23), 1789-1809. Available at: [Link]
-
Stojkovic, S., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline Derivatives as a Novel Deoxyribonuclease I Inhibitors. Chemistry & Biodiversity, 18(7), e2100261. Available at: [Link]
-
Amaro, M., et al. (2018). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 23(11), 2974. Available at: [Link]
-
Szczepankiewicz, W., et al. (2015). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Synthetic Communications, 45(1), 113-120. Available at: [Link]
-
Reddy, T. S., et al. (2013). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Journal of Cancer Science & Therapy, 5(3), 136-141. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]
-
Lu, X., et al. (2019). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 29(1), 59-63. Available at: [Link]
-
Kallio, A., et al. (1985). Inhibition of ornithine decarboxylase by the isomers of 1,4-dimethylputrescine. Biochemical Journal, 229(1), 23-28. Available at: [Link]
-
Baell, J. B., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14595-14604. Available at: [Link]
-
Al-Mawsawi, L. Q., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-13. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available at: [Link]
-
Alhadwan, T., et al. (2022). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. International Journal of Biological Macromolecules, 219, 108-119. Available at: [Link]
-
Wikipedia. Kynurenine 3-monooxygenase. Available at: [Link]
-
Reddy, K. V., et al. (2008). 1,2,3,4-Tetrahydro-8-hydroxyquinoline-Promoted Copper-Catalyzed Coupling of Nitrogen Nucleophiles and Aryl Bromides. The Journal of Organic Chemistry, 73(21), 8564-8567. Available at: [Link]
-
Katritzky, A. R., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. Available at: [Link]
-
Orellana-Pizarro, C., et al. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. International Journal of Molecular Sciences, 21(1), 5. Available at: [Link]
-
Sharma, R., et al. (2021). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. Molecules, 26(16), 4991. Available at: [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Bioactive Heterocyclic Compounds from 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] This guide focuses on 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a versatile building block where the carboxylic acid functional group serves as a strategic handle for molecular diversification. We present detailed synthetic strategies and step-by-step protocols for leveraging this starting material to construct novel, bioactive heterocyclic compounds. The methodologies discussed herein are designed for researchers and scientists in drug discovery and development, providing not only procedural details but also the underlying chemical rationale for experimental choices.
Introduction: The Strategic Value of the C8-Carboxylic Acid Moiety
The THQ framework is a recurring motif in drugs targeting a range of conditions, from infectious diseases to neurological disorders.[1] The strategic placement of a carboxylic acid at the C8 position of the THQ ring offers a robust and versatile anchor point for synthetic elaboration. This functional group allows for the formation of stable amide and ester bonds, which can act as key linkers or be precursors for subsequent intramolecular cyclization reactions to build more complex, fused, or appended heterocyclic systems. The inherent reactivity of the carboxylic acid, combined with the rich chemistry of the THQ core, opens a vast chemical space for the exploration of new therapeutic agents.
This document outlines two primary synthetic pathways originating from 1,2,3,4-tetrahydroquinoline-8-carboxylic acid:
-
Pathway A: Amide coupling followed by intramolecular cyclodehydration to form 1,3,4-oxadiazoles.
-
Pathway B: Reductive amination of the N-H bond followed by derivatization of the carboxylic acid.
The protocols are designed to be self-validating, with explanations for the role of each reagent and condition, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Overall Synthetic Workflow
The following diagram illustrates the strategic diversification of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid into various heterocyclic scaffolds. The initial activation of the carboxylic acid is a critical branch point leading to multiple classes of compounds.
Caption: General synthetic workflows from the core scaffold.
Pathway A: Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are an important class of heterocycles known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] This pathway utilizes a two-step sequence: initial amide coupling of the starting material with a hydrazide, followed by a cyclodehydration reaction to form the oxadiazole ring.
Mechanistic Rationale: Amide Coupling
Direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[3] Therefore, the carboxylic acid must first be activated. Carbodiimides (like EDC) or uronium-based reagents (like HATU) are commonly employed.[4][5] They react with the carboxylate to form a highly reactive intermediate (e.g., an active ester with HATU) that is readily susceptible to nucleophilic attack by an amine.[4]
Caption: Mechanism of HATU-mediated amide coupling.
Protocol 1: Synthesis of N'-Benzoyl-1,2,3,4-tetrahydroquinoline-8-carbohydrazide
Materials:
-
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid
-
Benzoylhydrazide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF to a concentration of 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the solution, followed by HATU (1.2 eq). Stir the mixture at 0 °C for 15 minutes. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing with the coupling reaction.[6]
-
Add benzoylhydrazide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and excess reagents.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N'-benzoyl-1,2,3,4-tetrahydroquinoline-8-carbohydrazide.
Protocol 2: Cyclodehydration to form 2-Phenyl-5-(1,2,3,4-tetrahydroquinolin-8-yl)-1,3,4-oxadiazole
Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent commonly used for constructing oxadiazoles from acylhydrazides. The mechanism involves the activation of the amide carbonyl oxygen by phosphorylation, followed by intramolecular nucleophilic attack from the other amide oxygen and subsequent elimination to form the aromatic oxadiazole ring.
Materials:
-
N'-Benzoyl-1,2,3,4-tetrahydroquinoline-8-carbohydrazide (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the acylhydrazide (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask equipped with a reflux condenser.
-
Carefully add POCl₃ (5.0-10.0 eq) dropwise at 0 °C. Caution: The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux (approx. 40-45 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then slowly pour it into a beaker of crushed ice/ice-cold water to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow, portion-wise addition of solid NaHCO₃ or by adding saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by recrystallization or flash column chromatography to afford the target 1,3,4-oxadiazole.
Representative Data
The following table summarizes expected yields and characterization data for the synthesis outlined in Pathway A.
| Compound | Step | Reagents | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) | MS (ESI+) m/z |
| N'-Benzoyl-THQ-8-carbohydrazide | Coupling | HATU, DIPEA | 85-95 | 165-168 | 10.5 (s, 1H), 8.5 (s, 1H), 7.9-7.4 (m, 7H), ... | 296.1 [M+H]⁺ |
| 2-Phenyl-5-(THQ-8-yl)-1,3,4-oxadiazole | Cyclization | POCl₃ | 70-85 | 112-115 | 8.1-7.5 (m, 7H), 6.8 (t, 1H), 3.4 (t, 2H), 2.8 (t, 2H) | 278.1 [M+H]⁺ |
| Note: Spectroscopic data are hypothetical and for illustrative purposes. |
Biological Significance and Future Directions
The tetrahydroquinoline scaffold is a cornerstone of many bioactive molecules. For instance, derivatives have been investigated as antimalarial agents, HIV inhibitors, and treatments for Alzheimer's disease.[1] Quinolone carboxylic acids, a related class, are known inhibitors of HIV integrase.[1] The synthesized oxadiazole derivatives merge the privileged THQ core with a pharmacologically significant oxadiazole moiety. These novel hybrids are excellent candidates for screening in various biological assays, particularly for antimicrobial and anticancer activity.
Further work can involve:
-
Diversification: Using a library of different hydrazides and amines to generate a wide range of final compounds.
-
N-Functionalization: Performing reactions on the secondary amine of the THQ ring before or after the construction of the heterocyclic system to explore Structure-Activity Relationships (SAR).[7]
-
Bio-assays: Screening the synthesized library against panels of cancer cell lines, bacteria, or specific enzymes to identify lead compounds for drug development.
References
-
Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Shamsi, F., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
-
Banerjee, S. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. Available at: [Link]
-
ResearchGate. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Available at: [Link]
-
Pardeshi, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
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Liu, Z., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry. Available at: [Link]
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Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Application Notes & Protocols for the N-Alkylation of 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid
Introduction: Navigating the Synthesis of a Privileged Scaffold
The 1,2,3,4-tetrahydroquinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. When functionalized with a carboxylic acid at the 8-position and an alkyl group on the nitrogen, these scaffolds become critical building blocks for novel therapeutics, including potent inhibitors and receptor agonists. The N-alkyl substituent, in particular, plays a pivotal role in modulating the pharmacological profile—influencing potency, selectivity, and pharmacokinetic properties.
However, the synthesis of N-alkylated 1,2,3,4-tetrahydroquinoline-8-carboxylic acid is not without its challenges. The molecule presents two nucleophilic centers: the secondary amine at the 1-position and the carboxylic acid at the 8-position. This duality necessitates a high degree of chemoselectivity in any N-alkylation protocol to avoid undesired O-alkylation of the carboxyl group or other side reactions. This guide provides a detailed exploration of robust and field-proven protocols for the selective N-alkylation of this valuable synthetic intermediate, grounded in mechanistic understanding and practical application.
Method 1: One-Pot Reductive Alkylation from Quinolines
This powerful, step-economical approach combines the reduction of a quinoline precursor to a tetrahydroquinoline with a subsequent in-situ reductive amination to install the N-alkyl group.[1][2] The use of an arylboronic acid catalyst is key to the success of this transformation, as it acts as both a Lewis acid and a hydrogen-bond donor, activating the substrates in both stages of the reaction.[2]
Causality of Experimental Choices:
-
Arylboronic Acid Catalyst: The catalyst facilitates the initial reduction of the quinoline by activating it towards hydride transfer from the Hantzsch ester. Subsequently, it catalyzes the condensation of the newly formed secondary amine with an aldehyde to form an iminium intermediate, which is then reduced.[1] Electron-withdrawing groups on the arylboronic acid, such as -CF3, enhance its Lewis acidity and often lead to higher yields.[1]
-
Hantzsch Ester: This is a mild and selective hydride donor, crucial for both the reduction of the quinoline ring and the subsequent reduction of the iminium intermediate. Its use avoids the harsher conditions and potential side reactions associated with metal hydrides.
-
Solvent (1,2-Dichloroethane - DCE): DCE is an effective solvent for this reaction, providing good solubility for the reactants and catalyst, and is stable at the required reaction temperature.
Experimental Protocol: Arylboronic Acid-Catalyzed Reductive Alkylation
Materials:
-
Quinoline-8-carboxylic acid (or its ester precursor)
-
Aldehyde or ketone (1.0 equiv.)
-
Hantzsch ester (3.5 equiv.)
-
3-Trifluoromethylphenylboronic acid (25 mol%)
-
1,2-Dichloroethane (DCE)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a 15 mL oven-dried reaction tube, add the quinoline-8-carboxylic acid derivative (0.5 mmol, 1.0 equiv.), the desired aldehyde or ketone (0.5 mmol, 1.0 equiv.), Hantzsch ester (1.75 mmol, 3.5 equiv.), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).[2]
-
Add 2 mL of dry 1,2-dichloroethane (DCE) to the reaction tube under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Seal the reaction tube and place it in a preheated oil bath at 60 °C.[2]
-
Stir the reaction mixture vigorously for 12 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate solvent system.
-
Upon completion, cool the reaction tube to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to afford the desired N-alkylated 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Workflow for One-Pot Reductive Alkylation
Caption: Workflow for the one-pot synthesis of N-alkylated tetrahydroquinolines.
Method 2: Direct N-Alkylation with Alkyl Halides under Phase-Transfer Catalysis (PTC)
Direct alkylation with alkyl halides is a classic method, but its application to 1,2,3,4-tetrahydroquinoline-8-carboxylic acid requires careful control to ensure N-selectivity. Phase-transfer catalysis (PTC) is an excellent technique for this purpose.[3] It facilitates the transfer of the deprotonated amine (as an ion pair with the catalyst) from an aqueous or solid phase into an organic phase where the alkylating agent resides, thereby enhancing its reactivity.
Causality of Experimental Choices:
-
Phase-Transfer Catalyst (e.g., TBAB): Tetrabutylammonium bromide (TBAB) is a common and effective PTC catalyst. It forms a lipophilic ion pair with the deprotonated amine, shuttling it into the organic phase to react with the alkyl halide.[4]
-
Inorganic Base (e.g., K₂CO₃, NaOH): A moderately strong inorganic base is used in the aqueous phase to deprotonate the secondary amine. The carboxylic acid will also be deprotonated to its carboxylate salt, which is highly polar and remains predominantly in the aqueous phase, thus disfavoring O-alkylation.[3]
-
Solvent System: A biphasic system, such as toluene/water, is essential for PTC. The reaction occurs in the organic phase or at the interface.
Experimental Protocol: PTC-Mediated N-Alkylation
Materials:
-
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid
-
Alkyl halide (e.g., benzyl bromide, butyl iodide) (1.1 equiv.)
-
Tetrabutylammonium bromide (TBAB) (10 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.0 equiv.)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.0 mmol, 1.0 equiv.) and tetrabutylammonium bromide (0.1 mmol, 10 mol%) in a mixture of toluene (10 mL) and water (5 mL).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv.) to the mixture.
-
Stir the biphasic mixture vigorously to ensure efficient mixing of the phases.
-
Add the alkyl halide (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-alkylated product.
Mechanism of Phase-Transfer Catalysis in N-Alkylation
Caption: The catalytic cycle of phase-transfer catalyzed N-alkylation.
Method 3: Two-Step Protection-Alkylation-Deprotection Strategy
For challenging substrates or when absolute chemoselectivity is required, a classic protection-alkylation-deprotection sequence is the most reliable strategy. The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester) to mask its nucleophilicity. The N-alkylation is then performed on the esterified intermediate, followed by hydrolysis to regenerate the carboxylic acid.
Causality of Experimental Choices:
-
Esterification (Fischer Esterification): Converting the carboxylic acid to an ester using an alcohol (e.g., methanol) and a catalytic amount of strong acid (e.g., H₂SO₄) is a straightforward and high-yielding protection step.
-
N-Alkylation of the Ester: With the carboxylic acid protected, the N-alkylation can be carried out under standard conditions (e.g., using an alkyl halide and a base like K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile) without the risk of O-alkylation.
-
Saponification: The final deprotection step involves the hydrolysis of the ester back to the carboxylic acid, typically using a base like NaOH or LiOH in a water/alcohol mixture, followed by acidic workup.
Experimental Protocol: Protection-Alkylation-Deprotection
Step 1: Esterification (Methyl Ester Formation)
-
Suspend 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (5.0 mmol) in methanol (25 mL).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.5 mL).
-
Heat the mixture to reflux and stir for 6 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the methyl ester, which can often be used in the next step without further purification.
Step 2: N-Alkylation
-
Dissolve the methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate from the previous step (5.0 mmol) in DMF (20 mL).
-
Add potassium carbonate (K₂CO₃) (10.0 mmol, 2.0 equiv.) and the desired alkyl halide (6.0 mmol, 1.2 equiv.).
-
Stir the mixture at 50 °C for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
Step 3: Saponification (Deprotection)
-
Dissolve the N-alkylated ester from Step 2 in a mixture of THF (15 mL) and water (5 mL).
-
Add lithium hydroxide (LiOH) (10.0 mmol, 2.0 equiv.).
-
Stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture to pH ~4 with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to afford the final N-alkylated 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Comparative Summary of Protocols
| Method | Description | Advantages | Disadvantages | Typical Conditions |
| Reductive Alkylation | One-pot reduction of quinoline and subsequent N-alkylation with an aldehyde/ketone.[1][2] | Step- and atom-economical; mild conditions; good functional group tolerance.[1] | Requires quinoline precursor; boronic acid catalyst can be expensive. | Arylboronic acid, Hantzsch ester, DCE, 60 °C.[2] |
| Phase-Transfer Catalysis | Direct alkylation with alkyl halides using a PTC catalyst in a biphasic system.[3] | Good N-selectivity; uses inexpensive inorganic bases; mild conditions.[4] | Requires vigorous stirring; catalyst can sometimes be difficult to remove. | TBAB, K₂CO₃, Toluene/H₂O, 60-80 °C. |
| Protection-Deprotection | A three-step sequence involving esterification, N-alkylation, and hydrolysis. | Highly reliable and chemoselective; versatile for various alkylating agents. | Multi-step process reduces overall yield; introduces protection/deprotection steps. | 1. H₂SO₄/MeOH; 2. Alkyl halide, K₂CO₃/DMF; 3. LiOH/THF-H₂O. |
Troubleshooting and Field-Proven Insights
-
Low Yield in Reductive Amination: Ensure all reagents are dry, particularly the solvent (DCE). The Hantzsch ester can degrade over time; use a fresh batch for best results.
-
O-Alkylation in PTC: If O-alkylation is observed, ensure the base is primarily in the aqueous phase and that the stirring is efficient but not so vigorous as to create a stable emulsion. Using a more hydrophilic base can help.
-
Incomplete Saponification: If the final deprotection step is sluggish, gentle heating (e.g., to 40 °C) can accelerate the hydrolysis. Ensure sufficient base is used to drive the reaction to completion.
-
Overalkylation: While less of a concern for the secondary amine of the tetrahydroquinoline, if dialkylation (quaternization) becomes an issue with highly reactive alkylating agents, use of a stoichiometric amount of the alkylating agent and careful monitoring is crucial.
Conclusion
The selective N-alkylation of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a critical transformation for which several effective strategies exist. The choice of protocol depends on the available starting materials, the desired scale, and the specific alkyl group to be introduced. The one-pot reductive alkylation from the corresponding quinoline offers an elegant and efficient route. For direct alkylation, phase-transfer catalysis provides an excellent method for achieving high N-selectivity. Finally, the classic protection-alkylation-deprotection sequence remains a robust and reliable option for ensuring chemoselectivity, particularly in complex syntheses. By understanding the mechanistic principles behind each protocol, researchers can confidently select and optimize the ideal conditions for their specific synthetic targets.
References
- Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications (RSC Publishing).
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Selva, M., et al. Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. The Journal of Organic Chemistry.
- Application Notes and Protocols for N-Alkylation of Tetrahydroquinolines. BenchChem.
- Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. National Institutes of Health (NIH).
- The selective n-alkylation of monoethanolamine in PTC condition. ResearchGate.
- Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. ResearchGate.
- Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate.
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Publications.
- ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. ResearchGate.
- Catalytic reductive N-alkylation of amines using carboxylic acids. RSC Publishing.
- Direct N-alkylation of unprotected amino acids with alcohols. National Institutes of Health (NIH).
- Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. ResearchGate.
- Direct Synthesis of Tetrahydroquinolines. ChemistryViews.
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Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]
- Efficient Synthesis of N-Alkyl Tetrahydroisoquinolines by Reductive Amination. J-GLOBAL.
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Adhikari, P., et al. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters (2021), 23(7), 2437–2442. ACS Publications. Available at: [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. Available at: [Link]
- Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing.
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"catalytic applications of metal complexes with 1,2,3,4-tetrahydroquinoline-8-carboxylic acid"
An in-depth analysis of current scientific literature reveals that while the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in modern catalysis, its primary role has been as a substrate for C-H functionalization or as a product of asymmetric hydrogenation.[1][2] The specific use of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid as a ligand in metal-catalyzed reactions is an emerging area with limited direct documentation.
This guide, therefore, serves as a forward-looking application note, synthesizing data from closely related structural analogs to build a robust, predictive framework for researchers. By examining the catalytic behavior of complexes with ligands such as 8-hydroxyquinoline-2-carboxylic acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and 8-amino-5,6,7,8-tetrahydroquinoline, we can logically project the synthesis, coordination chemistry, and catalytic potential of metal complexes featuring the 1,2,3,4-tetrahydroquinoline-8-carboxylic acid ligand.[3][4][5]
Section 1: Ligand Design Rationale and Synthesis
The 1,2,3,4-tetrahydroquinoline-8-carboxylic acid ligand is a compelling candidate for catalysis for several key reasons:
-
Tridentate Chelation: The quinolinic nitrogen, the 8-position carboxylate group, and the secondary amine nitrogen can act as a tridentate N,N,O-donor set. This strong chelation enhances the stability of the resulting metal complex.
-
Inherent Chirality: The saturated heterocyclic ring contains a stereocenter, making it an intrinsically chiral ligand suitable for asymmetric catalysis.
-
Tunable Steric and Electronic Properties: The aromatic ring and the amine group can be substituted to fine-tune the steric bulk and electronic environment around the metal center, allowing for catalyst optimization.
General Protocol for Ligand Synthesis
The synthesis of the chiral ligand would typically start from quinoline-8-carboxylic acid, followed by a reduction step. Asymmetric reduction is crucial to obtain an enantiomerically pure product.
Protocol 1: Asymmetric Reduction of Quinoline-8-carboxylic Acid
-
Substrate Preparation: Dissolve quinoline-8-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Catalyst Loading: In a separate, inert-atmosphere glovebox, charge a pressure-rated vessel with a chiral catalyst. A common choice would be a Ruthenium-based catalyst like Ru/N-sulfonylated diamine complexes, known for their efficacy in hydrogenating quinolines.[6]
-
Reaction Setup: Transfer the substrate solution to the reaction vessel via cannula.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to the recommended pressure (typically 5-50 atm) and stir at a controlled temperature (e.g., 40-60 °C) for 12-24 hours.
-
Work-up: After depressurization, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield enantiomerically enriched 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
-
Characterization: Confirm the structure and enantiomeric excess (ee) using NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).
Section 2: Coordination Chemistry and Complex Synthesis
Based on analogs like 8-hydroxyquinoline-2-carboxylic acid, the 1,2,3,4-tetrahydroquinoline-8-carboxylic acid ligand is expected to act as a tridentate agent, coordinating with a variety of divalent and trivalent metal ions.[5] The formation of stable ML and ML₂ complexes is anticipated.
General Protocol for Metal Complex Synthesis (Example: Cu(II) Complex)
This protocol is adapted from methods used for synthesizing copper complexes with (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[7]
-
Ligand Solution: Prepare a methanolic solution of (S)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (2.0 eq).
-
Metal Salt Solution: In a separate flask, dissolve a copper(II) salt, such as Cu(OAc)₂·H₂O or CuCl₂ (1.0 eq), in methanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring at room temperature. A color change and/or precipitation of the complex is typically observed.
-
Reaction: Stir the mixture for 12-24 hours to ensure complete complex formation.
-
Isolation: Collect the precipitated complex by vacuum filtration. Wash the solid with cold methanol and diethyl ether to remove unreacted starting materials.
-
Drying and Characterization: Dry the complex under vacuum. Characterize the resulting complex using FTIR, UV-Vis spectroscopy, and elemental analysis to confirm the coordination of the ligand to the metal center.[8]
Section 3: Prospective Catalytic Application: Asymmetric Henry (Nitroaldol) Reaction
Coordination complexes of the structurally similar (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have shown promise in catalyzing enantioselective Henry reactions.[4] This suggests that metal complexes of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid are excellent candidates for the same transformation.
Rationale and Proposed Mechanism
The chiral environment created by the tetrahydroquinoline ligand around the metal center (e.g., Cu²⁺) can effectively discriminate between the two enantiotopic faces of the aldehyde substrate. The Lewis acidic metal activates the aldehyde, while the ligand framework directs the approach of the nitromethane nucleophile, leading to an enantiomerically enriched product.
Caption: Proposed catalytic cycle for the asymmetric Henry reaction.
Protocol for a Representative Asymmetric Henry Reaction
This protocol is adapted from the procedure for Cu²⁺ complexes of tetrahydroisoquinoline-3-carboxylic acid.[4]
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, suspend the Cu(II)-(S)-1,2,3,4-tetrahydroquinoline-8-carboxylate complex (5 mol%) in a suitable solvent (e.g., THF or CH₂Cl₂).
-
Reactant Addition: Add the aldehyde substrate (e.g., 4-nitrobenzaldehyde, 1.0 eq) to the flask.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Add nitromethane (2.0-5.0 eq) and a weak base (e.g., triethylamine, 1.1 eq) to initiate the reaction.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a dilute aqueous solution of HCl.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) of the product using chiral HPLC.
Expected Performance Based on Analogs
The performance of new catalytic systems can be benchmarked against existing ones. The table below summarizes results obtained with a Cu²⁺ complex of a related tetrahydroisoquinoline-based ligand in the Henry reaction.[4]
| Aldehyde Substrate | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | 10 | 0 | ~30 | 61.7 (R) |
| 2-Nitrobenzaldehyde | 10 | 0 | - | 12.3 (R) |
Data sourced from a study on a structurally analogous Cu(II)-tetrahydroisoquinoline-3-carboxylic acid complex.[4]
Section 4: Prospective Catalytic Application: Asymmetric Transfer Hydrogenation (ATH)
Chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed in Rhodium and Iridium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of imines.[3][9] By modifying the 8-carboxylic acid to an 8-amino group or a related derivative, this ligand scaffold can be adapted for ATH.
Experimental Workflow
The development of a new catalyst for ATH follows a logical progression from ligand synthesis to catalytic screening and optimization.
Caption: Workflow from ligand synthesis to ATH catalyst screening.
Protocol for Asymmetric Transfer Hydrogenation of a Cyclic Imine
This protocol is adapted from the use of chiral [RhCp*Cl(N,N-ligand)] catalysts for the ATH of dihydroisoquinolines.[3]
-
Catalyst Preparation: In an inert-atmosphere glovebox, add the chiral Rh(III) or Ir(III) complex (1-2 mol%) to a vial.
-
Reaction Mixture: Add the imine substrate (e.g., a 1-aryl-3,4-dihydroisoquinoline, 1.0 eq) to the vial.
-
Hydrogen Source: Add the hydrogen source, typically a formic acid/triethylamine (FA/TEA) azeotropic mixture (e.g., 5:2 ratio), in a suitable solvent like acetonitrile or dichloromethane.
-
Reaction Conditions: Seal the vial and stir the mixture at a controlled temperature (e.g., 25-40 °C) for the required time (4-24 hours).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated NaHCO₃ solution to remove residual formic acid.
-
Purification and Analysis: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography. Determine the conversion by ¹H NMR and the enantiomeric excess by chiral HPLC.
Conclusion and Future Outlook
While direct catalytic applications of metal complexes with 1,2,3,4-tetrahydroquinoline-8-carboxylic acid are still in their infancy, the foundational knowledge from structurally related ligands provides a clear and promising path forward. The protocols and insights detailed in this guide offer a robust starting point for researchers aiming to explore this new class of chiral catalysts. Future work should focus on the synthesis of a library of these ligands with varied electronic and steric properties, their complexation with a range of transition metals (Cu, Rh, Ir, Ru), and the screening of these complexes in a broad array of asymmetric transformations, including C-C bond-forming reactions and hydrogenations.
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Scope of 1,2,3,4‐Tetrahydroquinolines. ResearchGate. Available from: [Link]
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Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available from: [Link]
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Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. Available from: [Link]
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Applications of synthesized 1,2,3,4‐tetrahydroquinoline derivatives. ResearchGate. Available from: [Link]
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Košmrlj, J., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1077. Available from: [Link]
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Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. MDPI. Available from: [Link]
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Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available from: [Link]
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Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. Available from: [Link]
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Valenti, S., & Bunce, R. A. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Current Organic Chemistry, 15(21), 3747-3763. Available from: [Link]
-
Base metal‐catalyzed formation of 1,2,3,4‐tetrahydroquinoxalines and quinoxalines based on the borrowing hydrogen strategy. ResearchGate. Available from: [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. MDPI. Available from: [Link]
-
Mechanistic Investigations on Cp*CoIII-Catalyzed Quinoline Transfer Hydrogenation with Formic Acid. ResearchGate. Available from: [Link]
-
Bazzicalupi, C., et al. (2017). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega, 2(11), 7763-7773. Available from: [Link]
-
Turel, I. (2015). Special Issue: Practical Applications of Metal Complexes. Molecules, 20(5), 7863-7867. Available from: [Link]
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Khusnutdinov, R. I., Bayguzina, A. R., & Dzhemilev, U. M. (2014). Metal complex catalysis in the synthesis of quinolines. Journal of Organometallic Chemistry, 768, 75–114. Available from: [Link]
-
Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. AIR Unimi. Available from: [Link]
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Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University. Available from: [Link]
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Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. ACS Publications. Available from: [Link]
-
van der Vlugt, J. I. (2012). Cooperative Catalysis with First-Row Late Transition Metals. European Journal of Inorganic Chemistry, 2012(3), 363-375. Available from: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid [mdpi.com]
- 8. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 9. mdpi.com [mdpi.com]
The Emergent Role of the 1,2,3,4-Tetrahydroquinoline-8-Substituted Scaffold in Asymmetric Synthesis: A Guide for the Modern Chemist
Introduction: Beyond the Flatland of Aromatic Ligands
For decades, the field of asymmetric synthesis has been dominated by ligands and organocatalysts derived from readily available chiral pool sources, often featuring atropisomeric biaryl backbones or proline-based structures. While undeniably powerful, the quest for novel reactivity and enhanced stereocontrol necessitates the exploration of new chiral scaffolds. The rigid, three-dimensional architecture of the 1,2,3,4-tetrahydroquinoline core presents a compelling platform for the design of next-generation catalysts and ligands. This guide delves into the burgeoning application of 8-substituted 1,2,3,4-tetrahydroquinoline derivatives in asymmetric synthesis, with a particular focus on their utility in metal-catalyzed reactions. While the parent 1,2,3,4-tetrahydroquinoline-8-carboxylic acid remains a molecule of latent potential, its amino-substituted analogue has emerged as a promising ligand in asymmetric transfer hydrogenation, offering a tantalizing glimpse into the capabilities of this structural motif.
The inherent chirality and conformational rigidity of the tetrahydroquinoline backbone provide a well-defined chiral environment crucial for effective stereochemical communication during a catalytic cycle. The C8 position serves as a versatile handle for the introduction of various coordinating groups, allowing for the fine-tuning of both steric and electronic properties of the resulting catalyst. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state-of-the-art, detailed experimental protocols, and mechanistic insights into the application of this promising class of chiral molecules.
Core Application: Asymmetric Transfer Hydrogenation of Prochiral Imines
One of the most successful applications of the chiral 8-substituted-1,2,3,4-tetrahydroquinoline scaffold to date has been in the asymmetric transfer hydrogenation (ATH) of cyclic imines, particularly dihydroisoquinolines (DHIQs).[1][2] This transformation is of significant interest to the pharmaceutical industry as it provides a direct route to chiral tetrahydroisoquinoline alkaloids, a class of compounds renowned for their diverse biological activities.[1][2]
Mechanistic Rationale and the Role of the Ligand
The catalytic system typically involves a pentamethylcyclopentadienyl (Cp*) metal complex (e.g., Rhodium or Iridium) coordinated to a chiral diamine ligand derived from 8-amino-5,6,7,8-tetrahydroquinoline.[1][2] The reaction proceeds via a metal-hydride intermediate, which delivers a hydride to the prochiral imine. The enantioselectivity of the process is dictated by the chiral environment created by the diamine ligand around the metal center.
The 8-amino-5,6,7,8-tetrahydroquinoline ligand, often referred to as CAMPY, chelates to the metal center through both the exocyclic amino group and the endocyclic nitrogen of the tetrahydroquinoline ring.[1][2] This creates a rigid, C1-symmetric chiral pocket. The steric bulk and electronic nature of the ligand influence the facial selectivity of the hydride transfer to the imine substrate, thereby determining the absolute configuration of the product.
Diagram 1: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: A simplified representation of the catalytic cycle for the asymmetric transfer hydrogenation of an imine.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Ligand (R)-CAMPY
The synthesis of the chiral diamine ligand (R)-CAMPY proceeds from commercially available starting materials and has been reported in the literature.[1] This protocol provides a general overview of the synthetic sequence.
Workflow for (R)-CAMPY Synthesis
Caption: General workflow for the synthesis of the (R)-CAMPY ligand.
Step-by-Step Procedure:
-
Asymmetric Hydrogenation of 8-Aminoquinoline: In a high-pressure reactor, 8-aminoquinoline is subjected to asymmetric hydrogenation using a suitable chiral catalyst (e.g., a Ru-BINAP complex) under a hydrogen atmosphere to yield enantiomerically enriched (R)-8-amino-1,2,3,4-tetrahydroquinoline.
-
Protection of the Amino Group: The resulting diamine is selectively protected at the more reactive exocyclic amino group using a suitable protecting group (e.g., trifluoroacetyl).
-
Nitration: The protected intermediate is then nitrated at the C7 position of the aromatic ring.
-
Reduction: The nitro group is subsequently reduced to an amino group, affording the desired (R)-CAMPY ligand.
-
Purification: The final product is purified by column chromatography or recrystallization.
Protocol 2: Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
This protocol is a representative example for the ATH of a prochiral cyclic imine using a pre-formed [Ir(Cp*)((R)-CAMPY)Cl]Cl catalyst.[1]
Materials and Reagents:
-
[Ir(Cp*)((R)-CAMPY)Cl]Cl (1 mol%)
-
1-Phenyl-3,4-dihydroisoquinoline (1.0 equiv)
-
Formic acid/Triethylamine azeotrope (5:2 mixture)
-
Degassed solvent (e.g., Methanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the [Ir(Cp*)((R)-CAMPY)Cl]Cl catalyst is weighed into a Schlenk flask.
-
Reaction Setup: The 1-phenyl-3,4-dihydroisoquinoline substrate is added to the flask, followed by the degassed solvent.
-
Initiation: The formic acid/triethylamine mixture is added to the reaction flask via syringe.
-
Reaction Conditions: The reaction is stirred at a specified temperature (e.g., 30-40 °C) for a designated period (e.g., 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Data Summary Table
| Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |
| 1-Phenyl-3,4-dihydroisoquinoline | 1 | MeOH/H₂O | 30 | 18 | >95 | 69 (R) | [1][2] |
| 1-(4-Tolyl)-3,4-dihydroisoquinoline | 1 | MeOH/H₂O | 30 | 18 | >95 | 65 (R) | [1][2] |
| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | 1 | MeOH/H₂O | 30 | 18 | >95 | 68 (R) | [1][2] |
Note: The reported enantiomeric excess values can often be improved by optimization of reaction conditions, including the choice of metal precursor, ligand, solvent, and hydrogen source.[1]
Future Outlook and the Potential of 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid
The successful application of 8-amino-5,6,7,8-tetrahydroquinoline derivatives as ligands in asymmetric catalysis underscores the potential of this rigid chiral scaffold. While the corresponding 8-carboxylic acid has not been extensively explored in this context, it presents several intriguing possibilities:
-
Bifunctional Catalysis: The carboxylic acid moiety could act as a Brønsted acid or a hydrogen bond donor, enabling bifunctional activation of substrates in conjunction with a metal center or as a standalone organocatalyst.
-
Coordination Chemistry: The carboxylate group can serve as a coordinating group for a variety of transition metals, potentially leading to novel catalytic systems with unique reactivity and selectivity.
-
Organocatalysis: The combination of the chiral backbone and the acidic proton of the carboxylic acid could be exploited in various organocatalytic transformations, such as Michael additions or aldol reactions.
The development of synthetic routes to enantiomerically pure 1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a crucial first step towards unlocking its potential in asymmetric synthesis. Researchers are encouraged to explore its utility as a ligand and organocatalyst in a broad range of asymmetric transformations.
Conclusion
The 8-substituted-1,2,3,4-tetrahydroquinoline scaffold represents a promising and still largely untapped resource for the development of novel chiral ligands and organocatalysts. The demonstrated success of 8-amino derivatives in asymmetric transfer hydrogenation highlights the potential of this rigid and tunable framework. As the demand for more efficient and selective asymmetric transformations continues to grow, the exploration of underexplored chiral backbones, such as that of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its analogues, will be paramount to advancing the field of synthetic organic chemistry.
References
-
Caprioli, F., Harutyunyan, S. R. (n.d.). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. Stratingh Institute for Chemistry, University of Groningen. [Link]
-
Naicker, T. (2011). Synthesis and evaluation of novel tetrahydroisoquinoline organocatalysts in asymmetric catalysis. University of KwaZulu-Natal. [Link]
-
Facchetti, G., Neva, F., Coffetti, G., Rimoldi, I., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]
-
Scope of 1,2,3,4‐Tetrahydroquinolines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Kavala, V., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1078. [Link]
-
Facchetti, G., Neva, F., Coffetti, G., Rimoldi, I., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PubMed, 28(4), 1907. [Link]
-
Chiral phosphoric acid-catalyzed asymmetric synthesis of tetrahydroquinoline. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (2007). Molecules, 12. [Link]
-
Facchetti, G., Neva, F., Coffetti, G., Rimoldi, I., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]
-
Base metal‐catalyzed formation of 1,2,3,4‐tetrahydroquinoxalines and.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204–232. [Link]
-
Ramachary, D. B., & Shruthi, K. S. (2014). Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. Organic & Biomolecular Chemistry, 12(25), 4300-4. [Link]
-
Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Fang, C., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Organic Letters Ahead of Print. (2026). ACS Publications. [Link]
-
Herraiz, M. T., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13387–13401. [Link]
-
Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]
-
Wang, H., et al. (2011). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(20), 6138-41. [Link]
-
Wang, Z., & Chen, Z. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry, 18(44), 8923-8935. [Link]
Sources
- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Fluorescent Probes Based on 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Note to the Reader: The development of fluorescent probes from the specific scaffold of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid is an emerging area with limited published data. The following application notes and protocols are built upon established principles of fluorescent probe design, drawing analogies from the broader and well-documented families of quinoline and tetrahydroisoquinoline-based probes. The proposed methodologies are intended to serve as a foundational guide for pioneering research in this specific chemical space.
Introduction: The Potential of the 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, frequently appearing in biologically active compounds. Its partially saturated nature provides a three-dimensional geometry that can be advantageous for specific molecular recognition events. The incorporation of a carboxylic acid at the 8-position offers a versatile handle for synthetic modification, allowing for the attachment of various recognition moieties and modulation of the molecule's photophysical properties.
The development of fluorescent probes from this scaffold is a promising yet underexplored avenue. The inherent electronic properties of the quinoline system, even in its partially saturated form, provide a basis for fluorescence. The strategic placement of the carboxylic acid group can influence intramolecular charge transfer (ICT) processes, a common mechanism for designing "turn-on" or ratiometric fluorescent sensors. Furthermore, the carboxylic acid can serve as a reactive site for bioconjugation, enabling the labeling of proteins, nucleic acids, and other biomolecules.
This document provides a comprehensive guide to the design, synthesis, and application of novel fluorescent probes based on the 1,2,3,4-tetrahydroquinoline-8-carboxylic acid framework.
Design Principles for 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid-Based Probes
The design of a successful fluorescent probe hinges on the integration of a fluorophore, a recognition element (receptor), and often a linker. For the 1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold, the design can be approached as follows:
-
The Fluorophore: The tetrahydroquinoline ring system itself serves as the core fluorophore. Its fluorescence properties (quantum yield, excitation/emission wavelengths) will be modulated by substituents on the aromatic ring and the nitrogen atom.
-
The Recognition Moiety: The choice of the recognition moiety is dictated by the target analyte. This could be a metal chelator, a pH-sensitive group, or a reactive group for detecting specific enzymes or small molecules.
-
The Linker: A linker can be used to spatially separate the fluorophore from the recognition moiety, preventing unwanted electronic interactions and ensuring that the recognition event leads to a clean and measurable change in the fluorescence signal.
-
The Carboxylic Acid Handle: The 8-carboxylic acid group is a key functional handle. It can be directly involved in analyte recognition (e.g., for metal ions or pH sensing) or serve as an attachment point for more complex recognition units via amide bond formation.
Sensing Mechanisms
The primary sensing mechanisms anticipated for probes based on this scaffold include:
-
Photoinduced Electron Transfer (PET): A common mechanism for "turn-on" probes. In the "off" state, an electron-rich recognition moiety quenches the fluorescence of the tetrahydroquinoline fluorophore through PET. Upon binding to the analyte, the electron-donating ability of the recognition moiety is suppressed, inhibiting PET and "turning on" the fluorescence.
-
Intramolecular Charge Transfer (ICT): The electronic properties of the tetrahydroquinoline ring can be modulated by the analyte. For instance, protonation or deprotonation of a recognition group can alter the electron density of the aromatic system, leading to a shift in the emission wavelength (ratiometric sensing).
-
Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. The 1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold could be derivatized to act as either the donor or acceptor in a FRET pair, allowing for the design of probes that signal analyte presence through a change in the ratio of donor to acceptor emission.
Synthesis of 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid-Based Probes
The synthesis of these probes will generally involve a multi-step process. A generalized synthetic workflow is presented below.
Caption: Generalized synthetic workflow for the preparation of fluorescent probes.
Protocol 1: Synthesis of a Generic 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid-Based Probe
This protocol outlines the synthesis of a hypothetical probe for metal ion detection, where a known metal-chelating amine is coupled to the 8-carboxylic acid.
Materials:
-
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid
-
N-(2-aminoethyl)-N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine (a common metal chelator)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and NHS (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). The formation of the NHS-ester can be monitored by thin-layer chromatography (TLC).
-
-
Coupling Reaction:
-
In a separate flask, dissolve the metal-chelating amine (1.1 eq) in anhydrous DMF.
-
Slowly add the solution of the activated carboxylic acid (from step 1) to the amine solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Extraction:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the final fluorescent probe.
-
-
Characterization:
-
Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Application: Detection of Metal Ions
Fluorescent probes based on the 1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold can be designed for the selective detection of various metal ions. The following protocol describes a general procedure for evaluating the performance of a newly synthesized probe.
Protocol 2: Spectroscopic Titration for Metal Ion Sensing
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent like acetonitrile or a buffer solution).
-
Stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM in water or the same solvent as the probe).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Quartz cuvettes for fluorescence measurements.
-
Fluorometer.
Procedure:
-
Preparation of the Working Solution:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the desired buffer.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of the probe solution in the absence of any metal ions. This will serve as the baseline.
-
Incrementally add small aliquots of a metal ion stock solution to the probe solution.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Repeat this process until no further significant change in fluorescence is observed.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
From this plot, determine the detection limit and the binding constant (Ka) of the probe for the metal ion.
-
-
Selectivity Study:
-
To assess the selectivity of the probe, repeat the fluorescence measurements in the presence of other potentially interfering metal ions.
-
A common method is to measure the fluorescence response of the probe to the target metal ion in the presence of a high concentration of other metal ions.
-
Data Presentation:
The results of the spectroscopic titration and selectivity studies can be summarized in a table for easy comparison.
| Metal Ion | Fluorescence Change (Fold Increase) | Detection Limit (µM) | Binding Constant (Kₐ) (M⁻¹) |
| Zn²⁺ | 50 | 0.1 | 1.2 x 10⁵ |
| Cu²⁺ | 2 | - | - |
| Fe³⁺ | Quenching | - | - |
| Ca²⁺ | No change | - | - |
| Mg²⁺ | No change | - | - |
Logical Relationships and Signaling Pathways
The interaction between the fluorescent probe and the analyte, leading to a change in the fluorescence signal, can be represented as a logical workflow.
Caption: A logical diagram illustrating the "turn-on" sensing mechanism.
Conclusion and Future Directions
The 1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold presents a promising, yet largely unexplored, platform for the development of novel fluorescent probes. The synthetic accessibility and the versatility of the carboxylic acid handle offer numerous opportunities for creating a diverse library of sensors for various analytes. The protocols and design principles outlined in this document provide a solid foundation for researchers to embark on the development of such probes. Future work should focus on the synthesis and characterization of a range of derivatives to systematically investigate the structure-property relationships and to develop probes with enhanced sensitivity, selectivity, and photostability for applications in chemical biology, diagnostics, and drug discovery.
References
- Note: As direct references for fluorescent probes based on 1,2,3,4-tetrahydroquinoline-8-carboxylic acid are not readily available, the following references provide foundational knowledge on the synthesis of tetrahydroquinolines and the design of quinoline-based fluorescent probes.
-
Synthesis of 1,2,3,4-Tetrahydroquinoline Derivatives. Organic Chemistry Portal. [Link]
-
Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]
-
Design of fluorescent materials for chemical sensing. PubMed. [Link]
"high-throughput screening of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives"
Application Note & Protocols
Topic: High-Throughput Screening of 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous synthetic pharmaceuticals and natural products.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antiarrhythmic, antiviral, and antimalarial properties.[1] Recent research has further expanded their therapeutic relevance, with specific derivatives showing promise as inhibitors of critical cancer targets like the anti-apoptotic proteins Bcl-2 and Mcl-1, and as inverse agonists for the retinoic acid receptor-related orphan receptor γ (RORγ), a target in prostate cancer and autoimmune diseases.[2][3]
The 1,2,3,4-tetrahydroquinoline-8-carboxylic acid moiety, in particular, offers a versatile chemical handle for creating diverse compound libraries through various synthetic strategies.[4][5][6][7] This structural versatility, combined with the scaffold's proven biological activity, makes it an excellent candidate for high-throughput screening (HTS) campaigns aimed at discovering novel lead compounds ("hits") for drug development.[8]
This guide provides a comprehensive framework for designing and executing a successful HTS campaign for a library of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives. We will delve into the critical phases of assay development, the screening workflow, data analysis, and hit validation, providing both the strategic rationale and detailed, field-proven protocols.
Section 1: Strategic Assay Development and Miniaturization
The foundation of any successful HTS campaign is a robust, reliable, and scalable assay. The choice of assay format is dictated by the biological question and the nature of the molecular target. High-throughput screening leverages automation and miniaturization to test vast numbers of compounds rapidly and cost-effectively.[8]
Target Selection and Assay Choice
Given that derivatives of the related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold have shown potent binding to Bcl-2 family proteins, a compelling strategy is to screen our library against a similar protein-protein interaction (PPI) target.[2] Let us hypothesize our target is the interaction between Bcl-2 and a pro-apoptotic BH3-domain peptide. This type of interaction is highly amenable to in-solution, homogeneous assays that are common in HTS.[9]
Two excellent choices for this target class are Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homestead Assay (AlphaLISA) .
-
Causality for Choosing FP: FP is a homogenous technique that measures changes in the rotational speed of a fluorescently labeled molecule (a tracer) in solution.[10] A small, fluorescently labeled BH3 peptide ("tracer") will tumble rapidly, resulting in low polarization. When bound to the much larger Bcl-2 protein, its tumbling slows dramatically, leading to high polarization. A compound from our library that disrupts this interaction will displace the tracer, causing a measurable decrease in polarization. This makes FP an ideal primary screen for identifying inhibitors.
-
Causality for Choosing AlphaLISA: AlphaLISA is a bead-based, no-wash immunoassay technology that measures molecular interactions with high sensitivity.[11][12] In our hypothetical assay, one partner (e.g., His-tagged Bcl-2) is captured by a Donor bead, and the other (e.g., a biotinylated BH3 peptide) is captured by an Acceptor bead. When in close proximity, excitation of the Donor bead produces singlet oxygen, which triggers a chemiluminescent cascade in the Acceptor bead, generating a strong signal.[13] An inhibitory compound will prevent this proximity, leading to a loss of signal. AlphaLISA is particularly useful for its high signal-to-background ratio and robustness against many forms of assay interference.[14]
Miniaturization and Optimization
Transitioning an assay from a benchtop setup to an automated HTS format (e.g., from 96- to 384- or 1536-well plates) is a critical step.[15]
-
Volume Reduction: Reagent volumes are scaled down significantly (e.g., to 20-50 µL for a 384-well plate) to conserve precious reagents and compound stocks.[15]
-
Reagent Stability: All reagents must be stable at room temperature for the duration of the automated run.
-
DMSO Tolerance: Compound libraries are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Signal Stability: The assay signal should be stable over a period long enough to read an entire batch of plates.
The quality and suitability of the miniaturized assay for HTS are quantified using the Z'-factor . This statistical parameter reflects the separation between the high and low controls (e.g., fully bound vs. unbound tracer in an FP assay) and the variability of the data.
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no inhibitor).
-
μn and σn are the mean and standard deviation of the negative control (e.g., known inhibitor or no target).
An assay with a Z'-factor > 0.5 is considered excellent and robust for HTS.[14]
| Parameter | Acceptance Criterion | Rationale |
| Assay Format | 384-well microplate | Balances throughput with manageable liquid handling volumes. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent interference and potential cytotoxicity. |
| Z'-Factor | > 0.5 | Ensures a statistically significant window to identify hits reliably. |
| Signal-to-Background | > 5 | Provides a clear dynamic range for hit detection. |
| CV of Controls | < 10% | Indicates low variability and high reproducibility. |
Table 1: Key Assay Validation Parameters for HTS.
Section 2: The High-Throughput Screening Workflow
The HTS process is a highly orchestrated, automated pipeline designed to maximize efficiency and minimize human error.[8] It integrates robotics, liquid handlers, and detectors to perform millions of tests in a short time.[16]
Caption: The automated high-throughput screening and hit validation workflow.
Section 3: Data Analysis and Hit Identification
Raw data from the plate reader is processed to identify potential "hits." This process requires careful statistical analysis to minimize both false positives and false negatives.[17][18]
-
Data Normalization: Raw data from each well is typically normalized to the plate's internal controls. For an inhibition assay, this is often expressed as percent inhibition: % Inhibition = 100 * (1 - (Signalsample - Signallow) / (Signalhigh - Signallow)) Where Signal_high is the mean of the no-inhibitor wells and Signal_low is the mean of the maximum-inhibition wells.
-
Hit Selection: A common and robust method for hit selection is to define a threshold based on the mean activity of all sample wells plus a multiple of the standard deviation (SD) or median absolute deviation (MAD).[19] For example, a "hit" might be defined as any compound that produces an inhibition value greater than 3 times the standard deviation of the sample population.[19]
-
Hit Triage (Filtering False Positives): Primary hits are subjected to a triage process to remove known problematic compounds.[20] This includes filtering for:
-
Pan-Assay Interference Compounds (PAINS): Molecules that show activity in numerous assays through non-specific mechanisms.
-
Assay-Specific Artifacts: Compounds that interfere with the detection method itself (e.g., autofluorescent compounds in an FP assay).
-
Undesirable Chemical Moieties: Structures known to be toxic, reactive, or metabolically unstable.
-
Section 4: The Hit Validation Cascade
A primary hit is not a lead.[8] A rigorous, multi-step validation cascade is essential to confirm activity, determine potency, and ensure the mechanism of action is specific to the target.[21]
Hit Confirmation
The first step is to re-test the initial hits.[20] This involves purchasing or re-synthesizing a fresh powder sample of the compound to rule out issues with the original library sample (e.g., degradation, incorrect structure).
Dose-Response Analysis
Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency.[15] The resulting dose-response curve is fitted to a four-parameter logistic model to calculate the IC50 (the concentration at which 50% of the biological activity is inhibited).[15]
| Compound ID | Primary Screen (% Inh.) | Confirmed? | IC50 (µM) |
| THQ-001 | 85.2 | Yes | 1.2 |
| THQ-002 | 65.7 | Yes | 8.9 |
| THQ-003 | 72.1 | No (Inactive) | > 100 |
| THQ-004 | 91.5 | Yes | 0.45 |
Table 2: Example Hit Validation and Potency Data.
Orthogonal and Counter-Screens
This is the most critical phase for building confidence in a hit.[22]
-
Orthogonal Assays: The hit is tested in a different assay format that relies on a distinct detection technology. For example, if the primary screen was FP, an orthogonal assay could be AlphaLISA or a cell-based reporter assay.[16][23] This ensures the observed activity is not an artifact of the primary assay technology.
-
Counter-Screens: These are designed to test for specificity. A counter-screen might involve testing the compound against a closely related protein to ensure it is selective for the intended target. Another crucial counter-screen is a "promiscuity" assay to eliminate non-specific protein aggregators.[22]
Only compounds that demonstrate confirmed, dose-dependent activity and pass through the orthogonal and counter-screen filters are considered validated hits worthy of progression into lead optimization programs.
Section 5: Detailed Experimental Protocols
The following protocols are provided as templates and must be optimized for the specific target and reagents used.
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay in a 384-well format to identify compounds that disrupt a target protein-fluorescent ligand interaction.
Principle: An inhibitor compound competes with a fluorescently labeled ligand (tracer) for binding to a target protein. Displacement of the tracer by the inhibitor results in a decrease in the fluorescence polarization signal.
Caption: Principle of the Fluorescence Polarization competition assay.
Materials:
-
Assay Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT.
-
Target Protein: Purified protein of interest.
-
Fluorescent Tracer: Fluorescently labeled ligand/peptide.
-
Test Compounds: 10 mM stock in 100% DMSO.
-
Positive Control: Known inhibitor of the interaction.
-
Microplates: Low-volume, black, 384-well microplates.
-
Plate Reader: Equipped with filters for the tracer's excitation/emission wavelengths and polarization optics.
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic dispenser, transfer 20 nL of test compounds (from the 10 mM stock) and controls into the assay plate. This results in a 10 µM final concentration in a 20 µL assay volume.
-
Reagent Preparation: Prepare a 2X working solution of the Target Protein and Fluorescent Tracer in Assay Buffer. The optimal concentrations must be determined empirically during assay development but should be at or below the Kd of the interaction.[24]
-
Reagent Addition: Add 10 µL of the 2X Protein/Tracer solution to each well of the assay plate containing the pre-spotted compounds.
-
Control Wells:
-
High Signal (0% Inhibition): Add 10 µL of 2X Protein/Tracer solution to wells containing only DMSO.
-
Low Signal (100% Inhibition): Add 10 µL of 2X Tracer solution (no protein) to wells containing only DMSO.
-
-
Incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[10]
-
Detection: Read the plate on a suitable plate reader, measuring both the parallel and perpendicular fluorescence emission intensities. The instrument software will calculate the fluorescence polarization (mP) values.
Protocol 2: AlphaLISA Interaction Assay
This protocol details a method to screen for inhibitors of a His-tagged protein binding to a biotinylated partner molecule.
Materials:
-
AlphaLISA Buffer: As recommended by the manufacturer (e.g., PerkinElmer).
-
His-tagged Protein A & Biotinylated Protein B: The interacting partners.
-
AlphaLISA Acceptor Beads: e.g., Anti-His coated.
-
AlphaLISA Donor Beads: Streptavidin coated.
-
Microplates: White, 384-well ProxiPlates or similar.
-
Plate Reader: An AlphaScreen-compatible reader (e.g., EnVision).
Step-by-Step Methodology:
-
Compound Plating: Dispense 20 nL of test compounds (10 mM stock in DMSO) into the assay plate for a 10 µM final concentration in a 20 µL final volume.
-
Protein Addition: Add 5 µL of a 4X solution of His-tagged Protein A to all wells.
-
Partner & Acceptor Bead Addition: Prepare a 4X mix of Biotinylated Protein B and Anti-His Acceptor Beads in AlphaLISA buffer. Add 5 µL of this mix to all wells.[25]
-
Incubation 1: Mix the plate gently, seal, and incubate for 60 minutes at room temperature in the dark.[25]
-
Donor Bead Addition: Prepare a 2X solution of Streptavidin Donor Beads in AlphaLISA buffer in subdued light. Add 10 µL of this solution to all wells.[26]
-
Incubation 2: Seal the plate and incubate for 30-60 minutes at room temperature in the dark.[13]
-
Detection: Read the plate on an AlphaScreen-compatible reader. The signal is time-resolved and read following a delay after laser excitation.
Conclusion
The high-throughput screening of a focused library, such as 1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives, represents a powerful strategy for modern drug discovery. Success is not merely a function of automation but is built upon a foundation of rigorous assay development, robust statistical analysis, and a comprehensive hit validation cascade. By carefully selecting a biologically relevant target, developing a reliable and scalable assay, and systematically filtering hits through orthogonal and counter-screens, researchers can confidently identify high-quality, validated lead compounds. The protocols and workflows described herein provide a detailed roadmap for navigating this complex process, ultimately increasing the probability of translating a promising chemical scaffold into a novel therapeutic candidate.
References
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. [Link]
-
MDPI. (2020, July 29). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
PubMed. (2019, April 19). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. [Link]
-
ACS Publications. (2026, January 20). Organic Letters Ahead of Print. [Link]
-
PubMed Central. (2011, March 23). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
-
Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
PubMed Central. (2021, October 11). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. [Link]
-
PubMed Central. (2014, October 22). High-Throughput Screening Assay Datasets from the PubChem Database. [Link]
-
PubMed Central. (2015, August 1). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]
-
Dove Medical Press. (2017, September 19). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. [Link]
-
PubMed Central. (2013, August 1). Quantitative high-throughput screening data analysis: challenges and recent advances. [Link]
-
PubMed. (2008, January 23). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. [Link]
-
Oxford Academic. (2013, November 27). Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]
-
ACS Publications. (2025, June 10). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. [Link]
-
nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
BioTechnologia. (2011, March 31). Cell-based assays in high-throughput mode (HTS). [Link]
-
ChemRxiv. (2025, August 9). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link]
-
National Institutes of Health. (2021, July 21). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. [Link]
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]
-
ResearchGate. (2025, August 9). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
ResearchGate. (2015, January 1). (PDF) Development of a High-Throughput Screening Assay for Inhibitors of Small Ubiquitin-Like Modifier Proteases. [Link]
-
ResearchGate. (2025, August 7). High-Throughput Screening | Request PDF. [Link]
-
Sygnature Discovery. High Throughput Drug Screening. [Link]
-
ResearchGate. (2012, January 1). Protocol for Fluorescence Polarization Assay Using GI224329. [Link]
-
PubMed. (2006, February). Statistical practice in high-throughput screening data analysis. [Link]
-
XCell Science. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
-
PubMed. (2020, October 23). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. [Link]
-
ACS Publications. (2020, October 9). Development of a High-Throughput Homogeneous AlphaLISA Drug Screening Assay for the Detection of SARS-CoV-2 Nucleocapsid. [Link]
-
ResearchGate. (2021, July 1). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. [Link]
-
ResearchGate. High-throughput screening (HTS) confirmation rate analysis. (A) Primary.... [Link]
-
BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]
-
Semantic Scholar. High-Throughput Screening Data Analysis. [Link]
-
ResearchGate. (2007, January 1). Cell-Based Assays for High-Throughput Screening. [Link]
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- 2. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis and maximize your yield and purity.
Introduction: The Importance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1] Specifically, the 8-carboxylic acid derivative serves as a crucial building block for novel therapeutics. Achieving a high-yield, reproducible synthesis is paramount for advancing drug discovery programs. This guide addresses the typical two-step synthetic route: the initial formation of the aromatic quinoline-8-carboxylic acid, followed by its catalytic reduction to the desired saturated heterocyclic system.
Overall Synthetic Workflow
The synthesis is typically approached in two main stages. First, the construction of the quinoline ring system, followed by the reduction of the pyridine moiety.
Caption: General two-step workflow for the synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Issue 1: Low Yield and Tar Formation in Quinoline-8-Carboxylic Acid Synthesis (Step 1)
-
Question: My Friedländer (or Doebner-von Miller) reaction to form quinoline-8-carboxylic acid results in a low yield and a significant amount of dark, intractable tar. What's causing this and how can I fix it?
-
Answer:
-
Probable Cause: These classic quinoline syntheses often require harsh acidic or basic conditions and elevated temperatures.[2][3] The reactants, intermediates, and products can be unstable under these conditions, leading to self-condensation of the ketone (an aldol reaction), polymerization, and subsequent tar formation.[2] The reaction is often highly exothermic, and poor heat dissipation can accelerate these side reactions.
-
Solutions & Scientific Rationale:
-
Optimize Catalyst: Instead of strong mineral acids, consider milder catalysts. Modern variations have shown high efficiency with catalysts like p-toluenesulfonic acid or even iodine. For base-catalyzed versions, a substoichiometric amount of KOH or an organic base can be effective without promoting excessive side reactions.[3]
-
Strict Temperature Control: The key is to provide enough energy to overcome the activation barrier for cyclization without initiating widespread polymerization. Pre-heat your reaction vessel to the target temperature and add reactants slowly to maintain control. Use an oil bath for uniform heating. A temperature of 80-100°C is often a good starting point for optimization.[3]
-
Solvent Choice: While often performed in ethanol or even solvent-free, using a higher-boiling-point solvent like DMF or DMSO can sometimes improve solubility and lead to a more homogeneous reaction, but may require more rigorous purification. Water is now recognized as a highly effective and green solvent for some Friedländer variations, particularly with a water-soluble catalyst.[3]
-
-
Issue 2: Incomplete or Stalled Catalytic Hydrogenation (Step 2)
-
Question: My reduction of quinoline-8-carboxylic acid to the tetrahydroquinoline derivative is extremely slow or stops before completion, even with a Pd/C catalyst. What is happening?
-
Answer:
-
Probable Cause: This issue almost always points to catalyst deactivation or "poisoning." The palladium catalyst is highly sensitive to impurities. Sulfur-containing compounds, strong chelating agents, or even residual reagents from the previous step can irreversibly bind to the catalyst's active sites.[4] Additionally, poor quality catalyst or insufficient hydrogen pressure can lead to low reaction rates.
-
Solutions & Scientific Rationale:
-
Purify the Starting Material: Ensure your quinoline-8-carboxylic acid is thoroughly purified before the hydrogenation step. Recrystallization is often sufficient to remove non-volatile impurities.
-
Use High-Quality Catalyst: Use fresh, high-quality 5% or 10% Palladium on Carbon (Pd/C). If possible, use a catalyst from a reputable supplier and store it under an inert atmosphere.
-
Optimize Hydrogen Source:
-
H₂ Gas: Ensure the system is properly sealed and purged of air. Use a balloon of H₂ for small-scale reactions or a Parr hydrogenator for larger scales to maintain positive pressure (typically 1-4 atm). The rate is often first order with respect to hydrogen pressure.[4]
-
Transfer Hydrogenation: This method avoids the need for pressurized H₂ gas. Ammonium formate is an excellent hydrogen donor in the presence of Pd/C.[5] It is operationally simpler and can sometimes provide better results if H₂ gas delivery is an issue.
-
-
Solvent Selection: Protic solvents like ethanol, methanol, or acetic acid are excellent for this reduction as they can help solubilize the substrate and facilitate proton transfer steps.
-
-
Issue 3: Formation of Side Products During Reduction (Step 2)
-
Question: During my hydrogenation step, I am seeing byproducts in my LC-MS analysis. One appears to be the fully decarboxylated product (1,2,3,4-tetrahydroquinoline). How can I suppress this?
-
Answer:
-
Probable Cause: Catalytic hydrogenation, especially under harsh conditions (high temperature, prolonged reaction time), can lead to hydrogenolysis of functional groups. The C-COOH bond can be cleaved, particularly with catalysts like Pd/C at elevated temperatures, leading to decarboxylation.[5] Over-reduction to decahydroquinoline is also possible, though it typically requires more forcing conditions.
-
Solutions & Scientific Rationale:
-
Milder Reaction Conditions: This is the most critical parameter. Reduce the reaction temperature to room temperature or slightly above (e.g., 40°C). High temperatures significantly increase the rate of decarboxylation.
-
Monitor Reaction Progress: Do not let the reaction run for an arbitrary amount of time. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. Stop the reaction immediately upon full conversion.
-
Consider an Alternative Catalyst: While Pd/C is standard, other catalysts like Platinum oxide (PtO₂, Adams' catalyst) can sometimes offer different selectivity profiles. However, Pt is often more aggressive and may require careful optimization to avoid over-reduction.
-
pH Control: In some cases, the pH of the reaction medium can influence side reactions. Performing the reduction in a neutral solvent like ethanol or methanol is generally preferred. Adding a small amount of a non-nucleophilic base might suppress acid-catalyzed side reactions, but this requires careful screening.
-
-
Caption: Decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
-
Q1: Which specific catalytic system do you recommend for the hydrogenation of quinoline-8-carboxylic acid?
-
For reliability and operational simplicity, we recommend Catalytic Transfer Hydrogenation . A system using 10% Pd/C (5-10 mol%) with ammonium formate (3-5 equivalents) as the hydrogen donor in methanol or ethanol is highly effective.[5] This method avoids handling pressurized hydrogen gas and often proceeds cleanly at moderate temperatures (40-60°C), minimizing decarboxylation.
-
-
Q2: How can I effectively monitor the progress of the hydrogenation reaction?
-
TLC is the most convenient method. Use a mobile phase like 10% methanol in dichloromethane with 1% acetic acid. The starting material (aromatic) will have a lower Rf than the product (aliphatic amine). Stain with potassium permanganate; the product will readily oxidize (yellow spot on purple), while the starting material is more stable. For definitive analysis, periodic sampling for LC-MS is ideal.
-
-
Q3: My final product is difficult to purify and has unusual solubility. Why?
-
The product is an amino acid and likely exists as a zwitterion at neutral pH. This can make it highly polar and soluble in water but poorly soluble in common organic solvents like ethyl acetate or hexanes. Purification can often be achieved by recrystallization from an alcohol/water mixture . Alternatively, you can protect the amine (e.g., as a Boc carbamate) or esterify the carboxylic acid to create a more tractable compound for chromatographic purification, followed by a final deprotection step.
-
-
Q4: What are the critical safety precautions for this synthesis?
-
Step 1 (Quinoline Synthesis): These reactions can be highly exothermic.[2] Conduct them in a fume hood behind a blast shield, especially on a larger scale. Add reagents slowly and ensure adequate cooling is available.
-
Step 2 (Hydrogenation): If using H₂ gas, ensure all equipment is properly grounded to prevent static discharge, as H₂ is highly flammable. Pd/C is pyrophoric and can ignite solvents like ethanol or methanol if exposed to air while dry. Always handle the catalyst wet with solvent and filter it under a blanket of inert gas (N₂ or Argon).
-
Optimized Experimental Protocols
Protocol 1: Synthesis of Quinoline-8-carboxylic Acid (Friedländer Annulation)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzaldehyde (1.0 eq), pyruvic acid (1.1 eq), and ethanol (5 mL per mmol of aldehyde).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction by TLC until the 2-aminobenzaldehyde is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Add cold water to the residue to precipitate the product fully. Filter the solid, wash with a small amount of cold water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure quinoline-8-carboxylic acid.
Protocol 2: Catalytic Transfer Hydrogenation to 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid
-
Reaction Setup: To a round-bottom flask, add quinoline-8-carboxylic acid (1.0 eq) and methanol (10 mL per mmol).
-
Reagent Addition: Add ammonium formate (4.0 eq). Stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Pd/C (0.05 eq) under a stream of nitrogen. Caution: Catalyst may be pyrophoric.
-
Reaction: Heat the mixture to 50°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Do not allow the pad to dry.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from methanol/water to yield the final product.
Data Summary for Optimization
| Parameter | Step 1: Quinoline Synthesis | Step 2: Hydrogenation | Rationale & Optimization Notes |
| Catalyst | p-TsOH (0.1 eq) | 10% Pd/C (5 mol%) | Milder catalysts prevent tar formation in Step 1. Pd/C is highly efficient for transfer hydrogenation.[5] |
| Solvent | Ethanol | Methanol | Protic solvents are effective for both steps. Methanol is excellent for dissolving ammonium formate. |
| Key Reagent | Pyruvic Acid (1.1 eq) | Ammonium Formate (4 eq) | A slight excess of pyruvic acid drives the cyclization. Excess H-donor ensures complete reduction. |
| Temperature | 80°C (Reflux) | 50°C | Higher temp needed for annulation. Lower temp for hydrogenation prevents decarboxylation.[5] |
| Typical Yield | 70-85% | 85-95% | Yields are highly dependent on purity of starting materials and strict adherence to conditions. |
| Monitoring | TLC (DCM/MeOH) | TLC (DCM/MeOH/AcOH) | Close monitoring in Step 2 is critical to prevent side product formation. |
References
-
Kaur, M., & Singh, M. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Available at: [Link]
- Skita, A., & Meyer, W. A. (1912). The Catalytic Hydrogenation of Quinoline. Berichte der deutschen chemischen Gesellschaft.
-
Zhou, X.-Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8), 625-633. Available at: [Link]
-
IIP Series. (2024). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]
-
Li, G., et al. (2019). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications. Available at: [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GT Digital Repository [repository.gatech.edu]
- 5. benthamdirect.com [benthamdirect.com]
"by-product formation in the synthesis of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid"
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. As a constrained amino acid analog, its purity is paramount for downstream applications in drug discovery and development. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of its synthesis, with a particular focus on minimizing by-product formation.
The most common and atom-economical route to 1,2,3,4-tetrahydroquinoline-8-carboxylic acid is the catalytic hydrogenation of quinoline-8-carboxylic acid. While seemingly straightforward, this reaction is often complicated by the formation of several by-products that can be challenging to separate. This guide will equip you with the knowledge to identify, mitigate, and remove these impurities.
Visualizing the Reaction Landscape: Desired Product and Key By-products
The hydrogenation of quinoline-8-carboxylic acid can lead to several products. Understanding these potential outcomes is the first step in troubleshooting your reaction.
Caption: Reaction scheme showing the desired product and major by-products.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common problems encountered during the synthesis of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Issue 1: The primary impurity is the decarboxylated by-product, 1,2,3,4-tetrahydroquinoline.
Q: My post-reaction analysis (NMR, LC-MS) shows a significant amount of 1,2,3,4-tetrahydroquinoline. What causes this, and how can I prevent it?
A: This is the most common and frustrating by-product. Its formation is due to a competing reaction pathway known as decarboxylation-hydrogenation, which can be promoted by certain catalysts and conditions.[1] Here’s a breakdown of the causes and solutions:
-
Causality - The Role of the Catalyst and Hydrogen Source: Palladium on carbon (Pd/C) is a highly effective hydrogenation catalyst, but it can also efficiently catalyze decarboxylation, particularly at elevated temperatures.[2][3] The mechanism can involve the formation of a palladium hydride species that facilitates the removal of the carboxylic acid group.[2][3] The choice of hydrogen source in transfer hydrogenation is also critical. Ammonium formate, for instance, has been shown to promote this decarboxylation-hydrogenation pathway with Pd/C.[1]
-
Solutions:
-
Catalyst Selection: Consider switching from Pd/C to a less aggressive catalyst. Platinum-based catalysts, such as platinum oxide (PtO2, Adam's catalyst), or rhodium on alumina (Rh/Al2O3) are often effective for hydrogenating the heterocyclic ring with a lower tendency for decarboxylation. Raney Nickel is another option, particularly in aqueous alkaline conditions, though it may require higher pressures and temperatures.[4][5]
-
Milder Reaction Conditions: High temperatures significantly accelerate decarboxylation.[1] Aim for the lowest temperature at which the hydrogenation still proceeds at a reasonable rate. This may require some optimization. If using gaseous hydrogen, you can often compensate for lower temperatures by increasing the hydrogen pressure.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are common for hydrogenation. In some cases, a less polar solvent might disfavor the decarboxylation pathway.
-
pH Control: For some substrates, maintaining a neutral or slightly acidic pH can suppress decarboxylation. However, this needs to be balanced with the stability of the catalyst and the substrate.
-
| Parameter | Recommendation to Minimize Decarboxylation | Rationale |
| Catalyst | PtO₂, Rh/Al₂O₃, or Raney Nickel | Less prone to catalyzing decarboxylation compared to Pd/C. |
| Temperature | Lower temperature (e.g., room temp to 50°C) | Decarboxylation is often a thermally driven side reaction.[1] |
| Hydrogen Source | H₂ gas over transfer hydrogenation reagents like HCOONH₄ | Some transfer hydrogenation reagents can promote decarboxylation.[1] |
| Pressure (H₂ gas) | Moderate to high (e.g., 50-500 psi) | Allows for lower reaction temperatures. |
Issue 2: The reaction is incomplete, with significant starting material remaining.
Q: My reaction has run for 24 hours, but I still have a large amount of unreacted quinoline-8-carboxylic acid. How can I drive the reaction to completion?
A: Incomplete conversion is a common issue that can often be resolved by adjusting the reaction parameters.
-
Causality - Catalyst Activity and Reaction Conditions: The catalyst may be deactivated, or the reaction conditions (temperature, pressure) may not be sufficient to overcome the activation energy of the reaction. The starting material itself might also be impure, with contaminants that poison the catalyst.
-
Solutions:
-
Check Catalyst Quality and Loading: Ensure your catalyst is fresh and has been stored correctly. Deactivated catalysts are a common cause of sluggish reactions. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to increase the number of active sites.
-
Increase Hydrogen Pressure: For gas-phase hydrogenations, increasing the pressure of H₂ increases its concentration in the solution, which can significantly enhance the reaction rate.
-
Optimize Temperature: While high temperatures can promote by-product formation, a modest increase in temperature (e.g., from room temperature to 40-60°C) can improve the reaction rate without significantly increasing decarboxylation, especially with catalysts like PtO₂.
-
Ensure Efficient Stirring: The reaction is a three-phase system (solid catalyst, liquid solvent, gas hydrogen). Vigorous stirring is essential to ensure good mass transfer of hydrogen to the catalyst surface.
-
Purify Starting Material: Ensure your quinoline-8-carboxylic acid is free from impurities that could act as catalyst poisons (e.g., sulfur-containing compounds).
-
Issue 3: I have by-products that appear to be from partial hydrogenation.
Q: My analytical data suggests the presence of dihydroquinoline-8-carboxylic acid. What is happening?
A: The hydrogenation of quinoline to tetrahydroquinoline is a stepwise process. The formation of a dihydroquinoline intermediate is expected. If it is observed as a significant by-product, it means the reaction has not gone to completion.
-
Causality - Stepwise Reduction: The reduction of the quinoline ring proceeds via a 1,2-dihydro or 1,4-dihydro intermediate, which is then further reduced to the tetrahydroquinoline.[6] Insufficient reaction time or suboptimal conditions will lead to an accumulation of this intermediate.
-
Solutions:
-
Increase Reaction Time: This is the most straightforward solution. Monitor the reaction by TLC or LC-MS to determine when the intermediate has been fully converted to the desired product.
-
Re-evaluate Reaction Conditions: The same solutions for incomplete conversion of the starting material apply here. Increasing temperature, pressure, or catalyst loading can help push the reaction to completion.
-
Issue 4: How do I effectively purify my product and remove the decarboxylated by-product?
Q: I have a mixture of the desired product and 1,2,3,4-tetrahydroquinoline. What is the best way to separate them?
A: The difference in the chemical properties of the acidic desired product and the basic, non-acidic by-product allows for a straightforward separation.
-
Causality - Acidity vs. Basicity: Your desired product has a carboxylic acid group and is therefore acidic. The decarboxylated by-product is a secondary amine and is basic.
-
Solutions:
-
Acid-Base Extraction: This is the most effective method.
-
Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The desired carboxylic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer. The basic by-product will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M HCl) to a pH of ~3-4. The desired product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry to obtain the pure 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
-
-
Column Chromatography: While possible, this is less efficient for large-scale purifications than extraction. A silica gel column using a gradient of methanol in dichloromethane (with a small amount of acetic acid to keep the product protonated) can separate the components.
-
Recrystallization: If the amount of the decarboxylated by-product is small, recrystallization from a suitable solvent system (e.g., ethanol/water) may be sufficient to achieve the desired purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of quinoline-8-carboxylic acid? There is no single "best" catalyst, as the optimal choice depends on the desired balance between reaction rate and selectivity. For high selectivity and minimal decarboxylation, PtO₂ is an excellent choice. If a faster reaction is needed and some decarboxylation can be tolerated or easily separated, Pd/C can be used, but with careful temperature control.
Q2: Can I use transfer hydrogenation for this reaction? Yes, transfer hydrogenation is a viable alternative to using high-pressure hydrogen gas. However, be aware that some hydrogen donors, like ammonium formate when used with Pd/C, can promote the decarboxylation side reaction.[1] Formic acid can also be used as a hydrogen source.[7]
Q3: Is over-hydrogenation to decahydroquinoline-8-carboxylic acid a concern? Under typical conditions for heterocyclic ring reduction (e.g., PtO₂, Pd/C, 50-500 psi H₂), the aromatic benzene ring is much less reactive than the pyridine ring. Over-hydrogenation to the decahydroquinoline derivative is generally not a significant issue unless very harsh conditions are used (e.g., very high pressures and temperatures with a rhodium or ruthenium catalyst).
Q4: How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting material. For more quantitative analysis and to track the formation of by-products, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is ideal. 1H NMR spectroscopy of aliquots can also be used to monitor the reaction progress by observing the disappearance of aromatic protons and the appearance of aliphatic protons.
Q5: What is the expected stereochemistry of the product? The hydrogenation of the quinoline ring creates two stereocenters if there are substituents at positions 2 and 4. The stereochemical outcome (cis vs. trans) can depend on the catalyst and the substrate. For many catalytic hydrogenations, a syn-addition of hydrogen to the less sterically hindered face of the molecule is observed.[4]
Mechanistic Insights
Understanding the reaction mechanisms can aid in troubleshooting and optimization.
Proposed Mechanism for Hydrogenation
Caption: A simplified workflow for catalytic hydrogenation.
Proposed Mechanism for Decarboxylation on Pd/C
The decarboxylation on a palladium surface is thought to proceed through the formation of a palladium hydride species. The carboxylic acid adsorbs onto the catalyst surface, and through a series of steps involving C-H bond activation and C-C bond cleavage, the carboxyl group is lost as CO₂, and the resulting intermediate is hydrogenated.[2][3]
Caption: Simplified mechanism of decarboxylation on a palladium catalyst.
Validated Experimental Protocols
Protocol 1: High-Selectivity Hydrogenation using PtO₂
This protocol is optimized to minimize the formation of the decarboxylation by-product.
-
Reaction Setup: To a hydrogenation vessel, add quinoline-8-carboxylic acid (1.0 eq), platinum(IV) oxide (PtO₂, 5 mol%), and ethanol (or acetic acid for substrates that are difficult to reduce) to make a 0.1 M solution.
-
Inerting: Seal the vessel and purge with nitrogen or argon gas three times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product using the acid-base extraction method described in the troubleshooting section.
Protocol 2: Purification via Acid-Base Extraction
This protocol is designed to remove the basic by-product 1,2,3,4-tetrahydroquinoline.
-
Dissolution: Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). Combine the aqueous layers.
-
Back-Extraction (Optional): Wash the initial organic layer with a small amount of water and add this to the combined aqueous layers to recover any remaining product.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 3. A white precipitate of the desired product should form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water (2 x 10 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the pure product under vacuum to a constant weight.
References
- Zhou, X.-Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8), 625-633.
- Zhang, F., & Dryhurst, G. (2001). Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 181-189.
- Ge, D., Hu, L., Wang, J., Li, X., Qi, F., Lu, J., Cao, X., & Gu, H. (2013). Reversible Hydrogenation–Oxidative Dehydrogenation of Quinolines over a Highly Active Pt Nanowire Catalyst under Mild Conditions.
- Deng, F., Huang, J., Ember, E. E., Achterhold, K., Dierolf, M., Jentys, A., Liu, Y., Pfeiffer, F., & Lercher, J. A. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. Journal of the American Chemical Society, 143(50), 22353–22361.
- Söderberg, B. C. G. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(7), 5769-5803.
- Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). A General, Catalytic Hydrodecarboxylation of Carboxylic Acids. Journal of the American Chemical Society, 137(35), 11340-11348.
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LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- Gandhamsetty, N., Park, S., & Chang, S. (2017). B(C6F5)3-Catalyzed Hydrogenative Reduction of N-Heteroaromatics Using Hydrosilanes. Synlett, 28(16), 2396-2400.
- Zhuravleva, E. B., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 608-613.
- Cabrero-Antonino, J. R., Adam, R., et al. (2017). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Catalysis Science & Technology, 7(10), 2149-2154.
- Deng, F. (2020). Reaction Mechanism for Pd-Catalyzed Decarboxylation of Carboxylic Acid.
- Zhuravleva, E. B., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ChemInform, 40(33)*.
- Goossen, L. J., Manjolinho, F., & Khan, B. A. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(6), 2628–2631.
- OMICS International. (2022). Techniques of Analytical, Bio analytical and Separation. Journal of Analytical & Bioanalytical Techniques, 13(5)*.
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Khan Academy. (n.d.). Decarboxylation. Retrieved from [Link]
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Unacademy. (n.d.). Hydrocarbon. Retrieved from [Link]
- Ranu, B. C., & Dey, S. S. (2003). A simple and green procedure for the hydrogenation of aromatic nitro, azo and azoxy compounds on a Raney nickel surface in water. Tetrahedron Letters, 44(39), 7917-7919.
-
Lercher, J. A. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. OSTI.GOV. Retrieved from [Link]
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Zhang, F., & Dryhurst, G. (2001). Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. PubMed. Retrieved from [Link]
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"improving the solubility of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid for bioassays"
Welcome to the technical support guide for 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges for successful bioassay implementation. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions for your specific experimental context.
Understanding the Molecule: An Amphiprotic Challenge
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid is an amphiprotic molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the key to controlling its solubility.
-
The Acidic Group: The carboxylic acid (-COOH) group can donate a proton to become a negatively charged carboxylate (-COO⁻) salt. This deprotonation occurs at a pH above its acid dissociation constant (pKa).
-
The Basic Group: The secondary amine (-NH-) within the tetrahydroquinoline ring can accept a proton to become a positively charged ammonium (NH₂⁺) salt. This protonation occurs at a pH below its pKa.
Frequently Asked Questions (FAQs)
Q1: I dissolved my 1,2,3,4-tetrahydroquinoline-8-carboxylic acid in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. Why?
This is a common issue known as "solvent-shifting precipitation." Your compound is highly soluble in 100% DMSO, but its solubility in the final aqueous buffer is much lower.[2] When you introduce the DMSO stock to the buffer, the DMSO disperses rapidly, creating localized microenvironments where the compound's concentration exceeds its aqueous solubility limit, causing it to crash out of solution.[2][3] The key is that the final concentration of the compound must be below its solubility limit in the final assay medium, including the small percentage of co-solvent.
Q2: What is the best starting solvent for this compound?
For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting point due to its strong solubilizing power for a wide range of organic molecules.[4] For certain applications, N,N-Dimethylformamide (DMF) or ethanol can also be considered, but DMSO is generally superior for initial solubilization attempts.
Q3: Can I just use pH to solubilize the compound directly in my buffer?
Yes, this is often the most effective and bio-compatible method.[] Since the compound has both acidic and basic handles, you can significantly increase its aqueous solubility by making it a salt. Adding a base (like NaOH) will deprotonate the carboxylic acid, forming a highly soluble carboxylate salt. Conversely, adding an acid (like HCl) will protonate the amine, forming a soluble ammonium salt. The choice depends on the pH constraints of your specific bioassay.
Q4: What is the maximum concentration of DMSO my cells can tolerate in a bioassay?
This is cell-line dependent and should always be empirically determined. However, a widely accepted general guideline is to keep the final concentration of DMSO at or below 0.5%, with many protocols recommending a maximum of 0.1% to avoid cytotoxicity or off-target effects.[4][6][7] Some robust cell lines may tolerate up to 1%, but this can impact cell viability and membrane permeability.[4][7] Always run a vehicle control (media + DMSO at the final concentration) to assess the impact of the solvent on your assay.
Troubleshooting & Solubilization Protocols
This section provides detailed, step-by-step methodologies for solubilizing 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. The optimal method depends on the required final concentration and the constraints of your biological system.
Decision Workflow for Solubility Enhancement
Before selecting a protocol, use the following workflow to determine the most appropriate strategy for your experiment.
Caption: Decision workflow for selecting the appropriate solubilization method.
Method 1: pH-Mediated Solubilization
This is the preferred method for achieving true aqueous solubility and is often most compatible with biological systems. The strategy involves converting the neutral, poorly soluble molecule into a charged, highly soluble salt.
A. Basic Formulation (Deprotonating the Carboxylic Acid)
This approach is suitable for assays that can tolerate a slightly basic pH or where the final dilution into a buffered system brings the pH back to a physiological range.
-
Principle: By raising the pH of the solution to approximately 2 units above the pKa of the carboxylic acid (estimated pKa ~4-5), we convert it to its highly soluble carboxylate salt form.
-
Protocol:
-
Weigh out the desired amount of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
-
Add a small volume of high-purity water (e.g., to make a preliminary 10-20 mM suspension). The compound will not dissolve at this stage.
-
While stirring, add 1N NaOH dropwise. Monitor the solution closely.
-
Continue adding NaOH until the solid material completely dissolves, indicating the formation of the sodium salt. The solution should be clear.
-
Measure the pH of this stock solution.
-
Use this aqueous stock for serial dilutions into your final assay buffer. Ensure the buffer has sufficient capacity to maintain the desired final pH.
-
-
QC Check: After dilution into the final buffer, visually inspect for any cloudiness or precipitation. If observed, the buffer capacity may be insufficient, or the final concentration is still too high.
B. Acidic Formulation (Protonating the Amine)
This approach is suitable for assays that can tolerate an acidic pH.
-
Principle: By lowering the pH of the solution to approximately 2 units below the pKa of the amine (predicted pKa ~5), we convert it to its soluble ammonium salt form.
-
Protocol:
-
Follow steps 1 and 2 from the basic formulation protocol.
-
While stirring, add 1N HCl dropwise.
-
Continue adding HCl until the solid material completely dissolves, indicating the formation of the hydrochloride salt.
-
Measure the pH and proceed with dilutions as described above.
-
Method 2: Co-Solvent Approach (DMSO)
This is the most common method for initial screening but requires careful control of the final co-solvent concentration.
-
Principle: Dissolve the compound at a high concentration in an organic solvent (DMSO) and then dilute it into the aqueous assay buffer, ensuring the final DMSO concentration is non-toxic to the cells.[8]
-
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Use gentle warming (37°C) or sonication if necessary to fully dissolve the compound.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the DMSO stock in your cell culture medium or assay buffer. This helps to mitigate the abrupt solvent shift.
-
Final Dilution: Add the stock solution (or intermediate dilution) to the final assay plate. Crucial Step: Add the stock solution to the buffer/media while vortexing or stirring vigorously to promote rapid dispersion and minimize localized over-saturation.
-
-
Troubleshooting Precipitation: If precipitation occurs upon dilution[3]:
-
Lower the Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 10 mM instead of 50 mM). This requires adding a larger volume to the assay but reduces the severity of the solvent shift.
-
Increase Final DMSO %: If your assay allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%), but verify cell tolerance first.
-
Use a Surfactant: Add a low concentration of a biocompatible surfactant like Polysorbate 80 (Tween-80) (e.g., 0.1%) to the final assay buffer to help maintain solubility.
-
| Co-Solvent | Typical Max % in Cell Assays | Pros | Cons |
| DMSO | 0.1% - 0.5%[4] | Excellent solubilizing power | Can be cytotoxic, affect membrane permeability[8] |
| Ethanol | 0.1% - 0.5% | Less toxic than DMSO for some cells | Less effective solubilizer for many compounds |
| DMF | < 0.1% | Strong solubilizer | More toxic than DMSO |
Method 3: Advanced Formulation with Cyclodextrins
This method is ideal for achieving high final concentrations in aqueous media when pH modification is not possible and co-solvents are problematic.
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The non-polar quinoline portion of your molecule can become encapsulated within this cavity, forming an "inclusion complex" that is highly water-soluble.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Protocol:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-20% w/v solution).
-
Add the solid 1,2,3,4-tetrahydroquinoline-8-carboxylic acid directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for complex formation. Gentle heating (40-50°C) can accelerate this process.
-
The resulting clear solution contains the water-soluble inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particulates before use in sterile bioassays.
-
-
QC Check: The formation of an inclusion complex can be confirmed by techniques like NMR or DSC, but for most bioassay purposes, the visual confirmation of stable, clear solubilization is sufficient.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.
References
-
Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
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pH Adjusting Database. (n.d.). CompoundingToday.com. [Link]
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Madshus, I. H. (2015). Considerations regarding use of solvents in in vitro cell based assays. MethodsX, 2, 258–261. [Link]
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Various Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
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Popovici, I., & Hoti, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1099. [Link]
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National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. PubChem. [Link]
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Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]
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Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. PubChem. [Link]
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Quinoline. (n.d.). Wikipedia. [Link]
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Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]
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Jover, A., et al. (2015). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Crystal Growth & Design, 15(11), 5436–5443. [Link]
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Al-Ghananeem, A. M., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 21(5), 159. [Link]
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Ziath Ltd. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
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Almalki, A. S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life, 13(5), 1099. [Link]
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Various Authors. (2021). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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Aitipamula, S., et al. (2012). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Chemical Communications, 48(70), 8790-8801. [Link]
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Kumar, S., & Singh, S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 038–054. [Link]
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Lorenz, D. L., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 15(5), 544–551. [Link]
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National Center for Biotechnology Information. (n.d.). Quinoline-3-carboxylic acid. PubChem. [Link]
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Alfa Chemistry. (2022). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
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Reddit User. (2023). Maximum DMSO concentration in media for cell culture? Reddit. [Link]
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Braga, D., et al. (2023). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. Molecules, 28(12), 4734. [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. PubChem. [Link]
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Randel, L. A., & King, C. J. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
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de Souza, C. O., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(3), 73-79. [Link]
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Various Authors. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate. [Link]
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Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]
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LifeTein. (2023). DMSO usage in cell culture. [Link]
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CarboHyde. (2021). Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube. [Link]
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Loftsson, T., & Jarho, P. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Sciences, 103(11), 3505-3513. [Link]
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Tanaka, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12246–12257. [Link]
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Arakawa, T., & Timasheff, S. N. (1983). Protein precipitation and denaturation by dimethyl sulfoxide. Archives of Biochemistry and Biophysics, 224(1), 169-177. [Link]
-
ChemBK. (2024). 1,2,3,4-tetrahydro-quinolin. [Link]
-
Tetrahydroquinoline. (n.d.). Wikipedia. [Link]
-
University of Tartu. (2021). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
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- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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"troubleshooting guide for the catalytic reduction of quinoline-8-carboxylic acid"
Welcome to the technical support center for the catalytic reduction of quinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific hydrogenation reaction. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve reliable, repeatable results.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the catalytic reduction of quinoline-8-carboxylic acid?
The primary goal is typically the selective hydrogenation of the pyridine ring within the quinoline structure to yield 1,2,3,4-tetrahydroquinoline-8-carboxylic acid . However, the reaction outcome is highly dependent on the catalyst, solvent, temperature, and hydrogen pressure.[1][2] More aggressive conditions can lead to over-reduction, resulting in decahydroquinoline derivatives or even reduction of the carboxylic acid group. Conversely, some catalytic systems may selectively reduce the benzene portion of the quinoline ring.[3]
Q2: Which catalyst is best suited for this reduction?
Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the hydrogenation of quinolines to their tetrahydroquinoline counterparts.[1][4][5] Other noble metal catalysts like platinum (e.g., PtO₂, Pt/C) or rhodium can also be employed. The choice of catalyst significantly influences selectivity. For instance, Pd/C has been shown to fully hydrogenate quinoline to decahydroquinoline under mild conditions, whereas specialized catalysts like an alumina-supported palladium system (Al₂O₃–Pd–D/Ni) can offer high selectivity for the 1,2,3,4-tetrahydroquinoline product.[1] For specific applications, non-noble metal catalysts based on cobalt or nickel are also being explored.[6][7][8]
Q3: Can the carboxylic acid group be reduced during the reaction?
While possible, the reduction of a carboxylic acid to an alcohol requires harsh conditions or very strong reducing agents like lithium aluminum hydride (LiAlH₄).[9][10] Typical catalytic hydrogenation conditions (e.g., using Pd/C, H₂) are generally not sufficient to reduce the carboxylic acid group, making the selective reduction of the heterocyclic ring feasible.[11][12] However, if over-reduction is observed, it is crucial to re-evaluate and moderate the reaction conditions (pressure, temperature).
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. The following diagram illustrates a general workflow for diagnosing and resolving common issues.
Caption: General troubleshooting workflow for catalytic hydrogenation.
Issue 1: Low or No Conversion of Starting Material
Question: I've run my reaction overnight, but TLC/LC-MS analysis shows mostly unreacted quinoline-8-carboxylic acid. What could be the problem?
Answer: This is a common issue that typically points to a problem with the catalyst, the reaction conditions, or the purity of your reagents.
Possible Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The catalyst is the engine of your reaction. Its activity is paramount.
-
Action: Use a fresh batch of catalyst. Heterogeneous catalysts like Pd/C can lose activity over time due to oxidation or improper storage. Ensure the bottle is properly sealed and stored.
-
Causality: The catalytic sites on the palladium surface can become oxidized or blocked, preventing the adsorption and activation of hydrogen and the quinoline substrate.
-
-
Catalyst Poisoning: Trace impurities in your substrate, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites, rendering it inactive.[13][14]
-
Common Poisons: Sulfur compounds (e.g., thiols, thioethers), halides, and sometimes even residual reagents from previous synthetic steps are notorious catalyst poisons.[14]
-
Action:
-
Purify the Substrate: Recrystallize or chromatograph your quinoline-8-carboxylic acid to remove impurities.
-
Use High-Purity Reagents: Employ high-purity, degassed solvents and use a high-grade hydrogen source (≥99.99%).
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome the effects of trace poisons, although this is not an ideal solution.
-
-
-
Insufficient Hydrogen Pressure or Temperature: Hydrogenation of aromatic systems requires sufficient energy to overcome the resonance stability of the rings.[1]
-
Action:
-
Increase Hydrogen Pressure: If you are using a balloon of hydrogen, consider switching to a high-pressure reactor (Parr shaker or autoclave). Gradually increase the pressure (e.g., from 1 atm to 10 bar / 150 psi).[6][15]
-
Increase Temperature: Gently warm the reaction. A modest increase to 40-60 °C can significantly enhance the reaction rate. However, be cautious, as higher temperatures can also lead to side reactions.[1]
-
-
Issue 2: Poor Selectivity - Formation of Multiple Products
Question: My reaction is working, but I'm getting a mixture of the desired tetrahydroquinoline, fully reduced decahydroquinoline, and other byproducts. How can I improve selectivity?
Answer: Achieving high selectivity is a matter of fine-tuning the balance between reactivity and reaction conditions. The goal is to find the "sweet spot" where the pyridine ring is reduced, but the benzene ring and carboxylic acid remain untouched.
Possible Causes & Step-by-Step Solutions:
-
Overly Active Catalyst or Harsh Conditions: Some catalysts are inherently more reactive, and high pressures/temperatures can drive the reaction past the desired product.
-
Action:
-
Switch Catalyst: If using a highly active catalyst like Platinum (PtO₂), consider switching to a standard 5% or 10% Pd/C. You could also explore more selective, modern catalysts if available.[1]
-
Reduce Pressure and Temperature: Start with milder conditions (e.g., 3 bar H₂, room temperature) and monitor the reaction closely over time. This gives you a better chance to stop the reaction once the starting material is consumed but before over-reduction occurs.[1]
-
Solvent Choice: The solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common. Sometimes, adding a small amount of acid (e.g., acetic acid) can modulate the reactivity, but this must be tested carefully.
-
-
-
Decarboxylation Side Reaction: In some cases, particularly with transfer hydrogenation using hydrogen donors like ammonium formate, decarboxylation can occur, leading to the formation of 1,2,3,4-tetrahydroquinoline instead of the desired carboxylic acid product.[4][5]
-
Action: If using transfer hydrogenation, switch to molecular hydrogen (H₂) as the reductant. If decarboxylation is still an issue, lower the reaction temperature.[5]
-
| Parameter | Condition for High Selectivity (Py-THQ) | Condition Leading to Over-reduction (DHQ) |
| Catalyst | 5-10% Pd/C, Al₂O₃–Pd–D/Ni[1] | PtO₂, Raney Nickel |
| H₂ Pressure | 1-10 bar | > 40 bar |
| Temperature | 25-50 °C | > 80 °C |
| Solvent | Ethanol, Methanol | Acetic Acid (can increase activity) |
Experimental Protocol: Standard Hydrogenation of Quinoline-8-Carboxylic Acid
This protocol provides a starting point. Optimization may be required for your specific setup and substrate purity.
Materials:
-
Quinoline-8-carboxylic acid (1.0 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Ethanol (or Methanol), anhydrous grade (20 mL)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
High-pressure reaction vessel (e.g., Parr shaker)
Procedure:
-
Vessel Preparation: Add quinoline-8-carboxylic acid (1.0 mmol) and a magnetic stir bar to the high-pressure reaction vessel.
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst (e.g., ~10-20 mg for 10 mol% on a ~173 g/mol substrate).
-
Safety Note: Dry Pd/C can be pyrophoric. Handle with care, preferably in an inert atmosphere.
-
-
Solvent Addition: Add anhydrous ethanol (20 mL) via cannula or syringe.
-
Inerting the System: Seal the reaction vessel. Purge the system by pressurizing with inert gas (e.g., to 2 bar) and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas in the same manner (pressurize/vent) 3-5 times.
-
Reaction: Pressurize the vessel to the desired pressure (start with 5 bar / ~75 psi). Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots (if your reactor allows) or by tracking hydrogen uptake on the pressure gauge. Analyze by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (ethanol).
-
Safety Note: The Celite® pad with the catalyst can be flammable upon drying. Quench it carefully with water before disposal.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified as necessary.
-
References
- Iodine catalyzed reduction of quinolines under mild reaction conditions. RSC Publishing.
- Chemoselective Quinoline and Isoquinoline Reduction by Energy Transfer Catalysis Enabled Hydrogen Atom Transfer. PubMed. (2023-11-27).
- Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry. (2021-08-01).
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
- Comparison of the current quinoline reduction with previous protocols.[a]. ResearchGate.
- Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis. The Journal of Organic Chemistry - ACS Publications. (2023-02-17).
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed.
- Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Bentham Science. (2021-08-01).
- Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology (RSC Publishing). (2025-07-03).
- Copper-Catalyzed Selective 1,2-Reduction of Quinolines. ACS Publications. (2025-09-05).
- THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology.
- Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.
- Activity of the catalysts for the hydrogenation of quinoline. Reaction.... ResearchGate.
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Unknown Source.
- Synthesis of quinolines. Organic Chemistry Portal.
- Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. PMC.
- Application Notes and Protocols for Asymmetric Hydrogenation of Quinolines. Benchchem.
- Poisoning and deactivation of palladium catalysts. SciSpace.
- Selective reduction of the benzene ring in quinolines and isoquinoline. ACS Publications.
- Catalytic Properties of Pd Deposited on Polyaniline in the Hydrogenation of Quinoline. MDPI. (2024-08-14).
- Catalytic Properties of Pd Deposited on Polyaniline in the Hydrogenation of Quinoline. MDPI. (2024-08-02).
- A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis.
- Catalytic Performance of Pd Deposited on Various Carriers in Hydrogenation of Quinoline. Unknown Source. (2025-05-24).
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Reddit. (2015-07-02).
- Hydrogenation troubleshooting. Reddit. (2023-02-17).
- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. (2025-08-05).
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
- 8-Quinolinecarboxylic acid 98% 86-59-9. Sigma-Aldrich.
- Quinoline-8-carboxylic acid | CAS#:86-59-9. Chemsrc. (2025-08-25).
- Carboxylic acid - Reduction, Reactivity, Synthesis. Britannica. (2026-01-17).
- 18.7: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. (2019-06-05).
Sources
- 1. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinolin...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Properties of Pd Deposited on Polyaniline in the Hydrogenation of Quinoline | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemoselective Quinoline and Isoquinoline Reduction by Energy Transfer Catalysis Enabled Hydrogen Atom Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. scispace.com [scispace.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. The following content is structured in a question-and-answer format to directly address common issues and provide field-proven insights into the underlying chemical principles.
Section 1: Synthesis Overview & Core Strategy
The most industrially viable and common route for preparing 1,2,3,4-tetrahydroquinoline-8-carboxylic acid is through the catalytic hydrogenation of quinoline-8-carboxylic acid. This process, while straightforward in concept, presents significant scale-up challenges related to reaction kinetics, mass transfer, and product isolation.
Caption: General workflow for the synthesis of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to control during the scale-up of the hydrogenation step?
When scaling up the catalytic hydrogenation of quinoline-8-carboxylic acid, the following parameters are critical for ensuring safety, efficiency, and reproducibility:
| Parameter | Lab-Scale Control | Scale-Up Considerations & Rationale |
| Agitation/Mixing | Magnetic stir bar | Challenge: Inadequate mixing at scale leads to poor gas-liquid and liquid-solid mass transfer, slowing the reaction. Action: Use geometrically similar reactors with overhead stirrers designed for gas dispersion and solid suspension (e.g., hollow shaft agitators).[1][2] This ensures the catalyst is suspended and hydrogen is effectively dispersed. |
| Hydrogen Pressure | Balloon or Parr shaker | Challenge: Maintaining consistent and safe high-pressure hydrogen. Action: Utilize a robust pressure-rated reactor with precise pressure control. Higher pressure increases hydrogen solubility, boosting the reaction rate, but must be operated within the vessel's safety limits. |
| Temperature | Heating mantle | Challenge: Hydrogenation is highly exothermic, posing a risk of thermal runaway.[2][3] The surface-area-to-volume ratio decreases at scale, making heat removal less efficient.[1] Action: Implement a reactor with a high-efficiency cooling jacket and a system for controlled dosing of reactants or hydrogen to manage the exotherm. |
| Catalyst Loading | Typically 1-5 mol% | Challenge: Balancing reaction time with cost and filtration difficulty. Action: Optimize catalyst loading. While higher loading speeds up the reaction, it increases cost and can complicate filtration. Lower loading may be economical but can lead to longer, less efficient batches. |
Q2: What are the primary safety hazards associated with this process at scale?
The two primary hazards are the flammability of hydrogen gas and the pyrophoric nature of the hydrogenation catalyst (especially Palladium on Carbon).
-
Hydrogen Flammability: Hydrogen has a very wide explosive range in air (4–75%). Any leak in the system can create a flammable atmosphere.
-
Mitigation: Conduct the reaction in a well-ventilated area, use certified pressure-rated equipment, and perform rigorous leak checks before starting. Ensure proper grounding of all equipment to prevent static discharge.
-
-
Pyrophoric Catalyst: Spent Palladium on Carbon (Pd/C) catalyst can be pyrophoric, meaning it can spontaneously ignite upon exposure to air, especially when dry or containing residual hydrogen.[3]
-
Mitigation: Never allow the catalyst to dry out. After filtration, the catalyst cake should be kept wet with water or an inert solvent. Handle the spent catalyst in a nitrogen-purged glove bag or glovebox. For disposal, the catalyst is typically quenched into a large volume of water.
-
Section 3: Troubleshooting Guide
Q3: My hydrogenation reaction is stalling or proceeding very slowly after scaling up. What is the cause?
This is a classic scale-up problem often rooted in mass transfer limitations. In the lab, a small vial with vigorous stirring has a very high surface area for gas exchange. In a large reactor, this is much harder to achieve.
Troubleshooting Steps:
-
Verify Catalyst Activity: Was the catalyst from a new batch? Could it have been exposed to air? Rule out a deactivated catalyst by running a small-scale control reaction.
-
Check for Catalyst Poisons: The quinoline ring itself can be a mild catalyst inhibitor. More potent poisons include sulfur or halide impurities in the starting material. Consider purifying the quinoline-8-carboxylic acid if it is of low quality.
-
Address Mass Transfer: This is the most likely culprit.
-
Increase Agitation: Are you stirring fast enough to create a vortex and draw hydrogen from the headspace into the liquid? The goal is to maximize the gas-liquid interface.
-
Improve Hydrogen Delivery: Is hydrogen being introduced into the headspace or sparged through a dip tube below the liquid surface? Sub-surface sparging is significantly more effective at scale.[2]
-
Consider a Different Solvent: The solubility of hydrogen varies in different solvents. While alcohols (like ethanol or methanol) are common, ensure the solvent is not introducing impurities.
-
Caption: Decision workflow for troubleshooting poor hydrogenation performance.
Q4: I am having difficulty isolating the product. It either remains in the aqueous phase during extraction or crashes out of solution unexpectedly.
This issue is due to the amphoteric, zwitterionic nature of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. It has both a basic amine group and an acidic carboxylic acid group. Its solubility is highly dependent on pH.
-
At low pH (e.g., < 2): The amine is protonated (-NH2+), and the molecule is a water-soluble cation.
-
At high pH (e.g., > 10): The carboxylic acid is deprotonated (-COO-), and the molecule is a water-soluble anion.
-
At the Isoelectric Point (pI): The molecule exists as a neutral zwitterion (-NH2+ and -COO-). At this pH, it has its minimum water solubility and is most likely to precipitate.
Improved Isolation Protocol:
-
Catalyst Removal: After the reaction, filter off the Pd/C catalyst through a pad of celite. Wash the catalyst cake with the reaction solvent to recover any entrained product.
-
Solvent Swap (if necessary): If the reaction was in a water-miscible solvent like ethanol, concentrate the filtrate under vacuum to remove most of the solvent.
-
Acidification & Precipitation: Redissolve the crude residue in water with a base (e.g., NaOH solution) to a high pH (~11-12) to dissolve the product as its sodium salt. Perform an extraction with a non-polar solvent (e.g., toluene or MTBE) to remove any non-acidic, organic-soluble impurities.
-
Controlled Crystallization: Slowly add acid (e.g., 3M HCl) to the aqueous layer with good stirring. The product will begin to precipitate as you approach the isoelectric point (typically around pH 4-6). Monitor the pH closely. Adding the acid too quickly will result in a fine, poorly filterable solid. Slow addition allows for larger crystal growth.
-
Isolation: Once precipitation is complete, cool the slurry (e.g., to 0-5 °C) to maximize recovery, then isolate the solid by filtration. Wash the cake with cold water, followed by a solvent like cold ethanol or acetone, and dry under vacuum.
For very high purity, ion-exchange chromatography can be used, but crystallization is often sufficient and more scalable.[4][5]
Section 4: Example Protocol & Scale-Up Considerations
Lab-Scale Protocol (10 g Scale)
-
Reactor Setup: To a 500 mL Parr hydrogenation vessel, add quinoline-8-carboxylic acid (10.0 g).
-
Catalyst Addition: Under a nitrogen atmosphere, add 5% Palladium on Carbon (50% wet, 0.5 g, ~2.5 mol% dry basis).
-
Solvent Addition: Add ethanol (200 mL).
-
Hydrogenation: Seal the vessel. Purge three times with nitrogen, then three times with hydrogen. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, this takes 4-8 hours.
-
Work-Up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a celite pad to remove the catalyst, washing the pad with additional ethanol (50 mL).
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure. Follow the improved isolation protocol described in Q4 to crystallize and isolate the final product. Typical yield: 85-95%.
Key Scale-Up Considerations (1 kg Scale)
-
Reactor: A 50 L stainless steel or glass-lined hydrogenation reactor is required.
-
Heat Management: The hydrogenation of 1 kg of starting material will generate a significant amount of heat. Ensure the reactor's cooling system is operational and can maintain the target temperature (e.g., 20-25 °C). Plan for an initial exotherm as the reaction kicks off.
-
Catalyst Handling: 50 g of wet Pd/C is a significant amount. Use a nitrogen-purged solids addition funnel or a glove bag for the transfer to the reactor to prevent ignition.
-
Filtration: Filtering the catalyst from a 20 L batch will require a larger filtration apparatus, such as a contained filter press or a large Nutsche filter, to handle the volume and ensure the catalyst remains wet and inerted.
-
Hydrogen Source: A bank of hydrogen cylinders connected via a manifold will be required to supply the necessary volume of gas. Monitor the total uptake to ensure the reaction goes to completion.
References
-
Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10337-10369. [Link]
-
FHNW University of Applied Sciences and Arts Northwestern Switzerland. (n.d.). Hydrogenation. [Link]
-
Sharma, P., & Kumar, A. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 28(3), 215-223. [Link]
-
Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. [Link]
-
Breitenmoser, D., et al. (2021). New Scale-Up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. CHIMIA, 75(11), 948-953. [Link]
-
Parlow, J. J., & Vazquez, M. L. (2000). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 2(5), 514-519. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
Thimmappa, R., et al. (2014). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. BioMed Research International, 2014, 932402. [Link]
-
Patsnap. (2024). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. [Link]
-
Al-Zoubi, W., et al. (2017). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 22(9), 1433. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
Sources
Technical Support Center: Stability of 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid in Solution
Introduction for the Researcher
The 1,2,3,4-tetrahydroquinoline nucleus is a vital scaffold in a multitude of biologically active compounds and pharmaceutical agents.[1][2] As with any complex heterocyclic structure, understanding the chemical stability of your specific derivative is paramount to ensuring the integrity of your experimental data, the viability of stock solutions, and the development of stable formulations.
This guide addresses the known and potential stability issues of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid in solution. While specific degradation kinetics for this exact molecule are not widely published, this document synthesizes information from the broader family of tetrahydroquinolines and the principles of pharmaceutical forced degradation studies to provide a robust framework for troubleshooting and experimental design.[3] The primary degradation pathway for the tetrahydroquinoline core is oxidative dehydrogenation to the corresponding quinoline.[4][5][6][7] This guide will focus on the factors that promote this and other potential degradation pathways, offering practical solutions and protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common observations and questions that arise during the handling and analysis of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid solutions.
Q1: My stock solution of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid in DMSO is turning yellow/brown over time. What is happening?
A1: This is a classic sign of oxidative degradation. The tetrahydroquinoline ring system is susceptible to oxidation, which converts it first to a dihydroquinoline intermediate and then to the fully aromatic quinoline.[4][5] This newly formed aromatic system is a chromophore that absorbs light, resulting in the colored appearance. The process is often accelerated by atmospheric oxygen and can be particularly prevalent in solvents like DMSO.[6][8]
-
Causality: The nitrogen atom and the adjacent C-H bonds in the tetrahydro- ring are susceptible to dehydrogenation.[4] This process is an aromatization reaction, which is thermodynamically favorable.
-
Troubleshooting Action:
-
Prepare fresh solutions for sensitive assays.
-
Store stock solutions under an inert atmosphere (argon or nitrogen).
-
Minimize headspace in your storage vial.
-
Store at -20°C or -80°C to slow the reaction rate.
-
Consider alternative solvents if DMSO proves too problematic for long-term storage.
-
Q2: I am observing a new, later-eluting peak in my reverse-phase HPLC chromatogram after my sample was left on the autosampler overnight. Could this be a degradant?
A2: Yes, this is highly likely. The degradation product, quinoline-8-carboxylic acid, is more planar and less polar than the parent 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. In a typical reverse-phase HPLC setup (e.g., C18 column), less polar compounds have a stronger affinity for the stationary phase and therefore elute later. The appearance of a new peak with a longer retention time is a strong indicator of aromatization.
Q3: My assay results are inconsistent. Could the stability of my compound be the cause?
A3: Absolutely. If your compound is degrading in the assay buffer or stock solution, its effective concentration is decreasing over the course of the experiment, leading to poor reproducibility. Fused tetrahydroquinolines, in particular, are noted for their potential to act as pan-assay interference compounds (PAINS) partly due to the formation of reactive byproducts during degradation.[8]
-
Self-Validating Check: To test for in-assay degradation, run a time-course experiment. Prepare your compound in the final assay buffer and incubate it under the exact assay conditions (temperature, light, etc.). Analyze aliquots by HPLC at time zero and at various time points throughout the typical duration of your experiment (e.g., 1h, 4h, 24h). A decrease in the parent peak area and the emergence of new peaks will confirm instability under assay conditions.
Q4: What effect does pH have on the stability of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid?
A4: The effect of pH can be complex. While specific data for this molecule is limited, related structures like quinoline show pH-dependent photodegradation, with faster rates observed under acidic conditions (e.g., pH 4.5 vs. 7.0).[9]
-
Acidic Conditions (pH < 5): Protonation of the nitrogen atom could potentially make the molecule more susceptible to certain hydrolytic or oxidative pathways.
-
Basic Conditions (pH > 8): Deprotonation of the carboxylic acid will increase the compound's solubility in aqueous media. However, strongly basic conditions can also promote oxidation.
-
Recommendation: Buffer your solutions to a pH relevant to your experiment (e.g., pH 7.4 for physiological assays) and evaluate stability directly under those conditions as described in the protocol below.
Q5: How can I protect my compound from light-induced degradation?
A5: The tetrahydroquinoline ring can undergo photo-oxidative dehydrogenation, a process where visible or UV light, in the presence of oxygen, accelerates the oxidation to quinoline.[10]
-
Protective Measures:
-
Always store stock solutions and experimental samples in amber vials.
-
Wrap clear containers (e.g., microplates, flasks) in aluminum foil during incubations.
-
Minimize exposure to ambient laboratory light.
-
Regulatory guidelines for photostability testing, such as ICH Q1B, provide rigorous methods for evaluating light sensitivity.[11]
-
Part 2: Technical Guide & Protocols
Protocol 1: Forced Degradation Study for Solution Stability Assessment
Forced degradation (or stress testing) is a systematic way to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of a molecule.[3][12] This protocol provides a framework for investigating the stability of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Objective: To determine the stability of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.
Analytical Method: A reverse-phase HPLC method with UV detection is recommended. The method must be capable of separating the parent compound from all major degradation products.
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A gradient elution is recommended to resolve peaks with different polarities.
-
Detection: UV detector, monitor at the λmax of the parent compound and also scan a broad range (e.g., 210-400 nm) to detect degradants with different spectral properties.
Procedure:
-
Sample Preparation: Prepare a stock solution of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[12]
-
Stress Conditions: For each condition, mix the stock solution with the stressor solution. The goal is to achieve 5-20% degradation of the active ingredient.[12] If no degradation is seen at initial conditions, the temperature can be increased (e.g., to 50-60°C).[12]
| Stress Condition | Reagent / Condition | Typical Incubation Time | Neutralization Step (before HPLC) |
| Acid Hydrolysis | 0.1 M HCl | 2h, 6h, 24h at RT or 60°C | Add equivalent 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 2h, 6h, 24h at RT or 60°C | Add equivalent 0.1 M HCl |
| Oxidation | 3% H₂O₂ | 2h, 6h, 24h at RT | N/A (dilute with mobile phase) |
| Thermal Stress | Solution stored at 80°C | 24h, 48h, 72h | Cool to room temperature |
| Photostability | Expose solution in a transparent vial to light (ICH Q1B conditions: >1.2 million lux hours and >200 watt hours/m²) | As per ICH Q1B | N/A |
| Control Sample | Solution stored at 4°C, protected from light | Same as longest test | N/A |
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis. Analyze the control and stressed samples.
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention time (RRT) of any new peaks.
-
Perform peak purity analysis (using a PDA detector) to ensure the parent peak is not co-eluting with a degradant.
-
Part 3: Visualized Pathways & Workflows
Diagram 1: Primary Degradation Pathway
The most probable degradation route for 1,2,3,4-tetrahydroquinoline-8-carboxylic acid in solution is oxidative dehydrogenation.
Caption: Oxidative degradation of the tetrahydroquinoline core.
Diagram 2: Experimental Workflow for Stability Testing
This diagram outlines the logical flow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
References
- Filo. (2025, July 23). Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui..
- ResearchGate. (n.d.). Selective oxidation of 1,2,3,4‐tetrahydroquinoline with O2 or H2O2 as...
- ResearchGate. (n.d.). Oxidation of 1, 2, 3, 4‐tetrahydroquinoline: recycling of the NiO/Gr...
- ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. The detailed...
- Katritzky, A. R., Rachwal, S., & Rachwal, B. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
- ResearchGate. (n.d.). Results obtained in the photo-oxidative dehydrogenation of...
- Kumar, V. (2016, December 14). Forced Degradation Studies. MedCrave online.
- Benchchem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
- An, D. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- FDA. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.
- Muthukrishnan, I., Sridharan, V., & Menéndez, J. C. (2019, April 24). Progress in the Chemistry of Tetrahydroquinolines. PubMed.
- Kochany, J. (2025, August 10). Photodegradation of quinoline in water. ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Degradation of Fused Tetrahydroquinolines.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Chemistry of Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Derivatization of 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid
Welcome to the technical support center for the derivatization of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the chemical modification of this versatile scaffold. Our focus is on providing robust, reproducible strategies for optimizing your reaction conditions.
Frequently Asked Questions (FAQs): Core Derivatization Strategies
This section addresses the most common questions and issues that arise during the derivatization of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, with a primary focus on amide bond formation at the C8-carboxylic acid position.
Question 1: My amide coupling reaction is resulting in low or no yield. What are the most common causes?
Answer: Low yields in amide coupling reactions involving substrates like 1,2,3,4-tetrahydroquinoline-8-carboxylic acid are a frequent challenge. The issue typically stems from one or more of the following factors:
-
Inadequate Activation of the Carboxylic Acid: The most crucial step in amide synthesis is the conversion of the carboxylic acid into a highly reactive intermediate. If the coupling reagent is not effective or if the activated species decomposes before reacting with the amine, the yield will suffer.[1][2]
-
Low Nucleophilicity of the Amine: The amine you are coupling may be a weak nucleophile due to electronic effects (e.g., anilines with electron-withdrawing groups) or significant steric hindrance.[2]
-
Incorrect Stoichiometry and Reagent Purity: Ensure all reagents are pure and that the stoichiometry is correct. The presence of moisture can hydrolyze activated intermediates and deactivate moisture-sensitive reagents.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. For instance, excessive heat can lead to the decomposition of reagents and products, while temperatures that are too low may result in an impractically slow reaction rate.[3]
-
Presence of Amine Salts: If your amine is stored as a hydrochloride or other salt, it is not nucleophilic. The free amine must be liberated in situ with a non-nucleophilic base for the reaction to proceed.[4][5][6]
Question 2: I'm observing a significant side product in my reaction. Could the secondary amine on the tetrahydroquinoline ring be reacting?
Answer: Yes, this is a critical consideration. The 1,2,3,4-tetrahydroquinoline core contains a secondary amine at the N1 position which is also a nucleophile. During the activation of the C8-carboxylic acid, this secondary amine can compete with your desired external amine nucleophile, leading to several potential side products:
-
Intermolecular Self-Coupling: An activated molecule can react with the secondary amine of a second molecule, leading to dimer formation.
-
Intramolecular Cyclization (Lactam Formation): While sterically less favorable for an 8-carboxylic acid, intramolecular reactions should not be entirely discounted, especially under harsh conditions.
-
N-Acylation: If you are performing an acylation using a highly reactive acyl chloride or anhydride, you may see acylation at both the N1-amine and the desired coupling at the C8-carboxyl group.[7]
Troubleshooting Strategy: To mitigate this, consider N-protection of the tetrahydroquinoline secondary amine (e.g., with Boc or Cbz groups) before performing the carboxylic acid derivatization. Alternatively, carefully selecting milder coupling conditions can often favor the desired intermolecular reaction over side reactions involving the less reactive secondary amine.
Question 3: How do I choose the best coupling reagent for activating the carboxylic acid?
Answer: The choice of coupling reagent is arguably the most important parameter for a successful derivatization. There is no single "best" reagent; the optimal choice depends on the specific substrates, scale, and desired purity profile.
Carbodiimide-based reagents are a common and effective starting point.[1] For instance, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is often preferred over dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification.[4][5]
For more challenging couplings, such as with sterically hindered or electron-deficient amines, more potent activating agents are recommended.
| Coupling Reagent | Common Additive | Key Advantages & Use Cases | Potential Downsides |
| EDC (or DIC) | HOBt, HOAt | Good for general-purpose coupling. Water-soluble byproducts (EDC).[4][8] | Can cause racemization in chiral acids without additives.[1] |
| HATU (or HBTU) | None required | Excellent for difficult couplings, sterically hindered substrates, and low-nucleophilicity amines. Fast reaction rates.[4][5] | More expensive. Byproducts can sometimes be difficult to remove. |
| PyBOP | None required | Similar to HATU/HBTU in reactivity. Very effective for peptide synthesis.[4] | Can be sensitive to moisture. |
| SOCl₂ / Oxalyl Chloride | Catalytic DMF | Forms a highly reactive acyl chloride. Good for robust substrates.[9] | Harsh conditions (acidic byproducts). Not suitable for sensitive functional groups.[10] |
| TiCl₄ | Pyridine | A one-pot method for direct condensation.[11] | Requires careful handling of a strong Lewis acid.[11] |
Question 4: My amine reactant is a hydrochloride salt. How should I handle this in the reaction?
Answer: An amine hydrochloride salt (R-NH₂·HCl) is not nucleophilic and will not react in an amide coupling. The protonated ammonium species must be neutralized to the free amine (R-NH₂).
It is standard practice to perform this neutralization in situ. Add a non-nucleophilic organic base to the reaction mixture along with the amine salt.
-
Recommended Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
-
Stoichiometry: If you are using one equivalent of the amine hydrochloride salt, you must add at least one equivalent of the base to neutralize it. It is common practice to add a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete neutralization and to scavenge any acid generated during the reaction (like HCl from EDC hydrochloride).[4][6]
Do not proceed with the coupling reaction without ensuring the amine has been converted to its free base form.[6]
Experimental Protocols & Visual Guides
Protocol 1: General Procedure for EDC-Mediated Amide Coupling
This protocol provides a robust starting point for coupling 1,2,3,4-tetrahydroquinoline-8-carboxylic acid with a primary or secondary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), approx. 0.1 M concentration).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution. Stir at room temperature for 30-60 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: In a separate vial, dissolve the amine nucleophile (1.1 eq). If it is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Add this solution dropwise to the reaction flask.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-24 hours).
-
Workup:
-
Dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base and EDC), 5% aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visual Workflow: Amide Coupling Process
The following diagram outlines the key steps and decision points in a typical amide coupling experiment.
Caption: Standard workflow for an EDC-mediated amide coupling reaction.
Mechanism: Carbodiimide Activation and Side Reaction
Understanding the mechanism is key to troubleshooting. The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can either react with the desired amine (productive pathway) or undergo an intramolecular rearrangement to form a stable N-acylurea (unproductive pathway), which is a common byproduct in low-yield reactions. Additives like HOBt trap the active intermediate to form a more stable active ester, minimizing the formation of the N-acylurea byproduct.
Caption: Reaction pathways for an EDC-activated carboxylic acid.
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
- Boyce, et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC.
- Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?.
- Blair, L. M., & Sperry, J. (2013). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides.
- Guidechem. (2021). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?.
- Di Mola, A., et al. (2017).
- BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
- ResearchGate. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?.
- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry.
- Vystavel, K., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Singh, S., et al. (2018). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. PMC - PubMed Central.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This guide is designed to provide practical, in-depth answers to common challenges encountered during the characterization of this molecule. We move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions about 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Q1: What are the expected spectroscopic features for this compound?
A1: The structure combines a saturated heterocyclic system with a substituted aromatic ring. Key characterization data you should expect are:
-
¹H NMR: Look for three distinct aliphatic proton signals corresponding to the C2, C3, and C4 positions of the tetrahydroquinoline ring, typically appearing as multiplets in the ~1.8-3.5 ppm range. A broad singlet for the N-H proton will also be present (~3.5-5.0 ppm, can exchange with D₂O). The aromatic region should show three protons with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: Expect signals for the three aliphatic carbons (C2, C3, C4) and six aromatic carbons. The carboxylic acid carbonyl carbon will appear significantly downfield (>165 ppm).
-
Mass Spectrometry (MS): The compound has a molecular formula of C₁₀H₁₁NO₂ and a monoisotopic mass of approximately 177.079 g/mol .[1] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Key stretches include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1710 cm⁻¹), and an N-H stretch (~3300-3500 cm⁻¹).
Q2: How stable is 1,2,3,4-tetrahydroquinoline-8-carboxylic acid? Are there common degradation pathways?
A2: Tetrahydroquinolines are susceptible to oxidation.[2] The most common degradation pathway is aromatization to the corresponding quinoline-8-carboxylic acid. This can be accelerated by exposure to air, light, or certain metal catalysts. Visually, this may manifest as a darkening of the material over time. For storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q3: What synthetic routes are typically used, and how might they impact characterization?
A3: A common strategy is the catalytic hydrogenation of quinoline-8-carboxylic acid.[2][3] This route is generally clean, but incomplete reduction is a primary concern. The presence of the starting material (quinoline-8-carboxylic acid) is a common impurity that is easily detected by ¹H NMR (absence of aliphatic signals, additional aromatic signals) and HPLC. Other syntheses for the quinoline core, such as the Skraup or Doebner-von Miller reactions, are known for harsh conditions that can produce polymeric tars and regioisomeric byproducts, complicating purification and analysis.[4][5]
Troubleshooting Guide: From Ambiguous Data to Confident Characterization
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem 1: My ¹H NMR spectrum is complex, showing more aromatic signals than expected.
Q: I've synthesized 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, but the aromatic region of my ¹H NMR spectrum shows 4 or 5 proton signals instead of the expected 3. What's going on?
A: This is a classic sign of an impure sample, most likely containing the oxidized starting material or a regioisomer. Here is a systematic approach to diagnose the issue.
Causality & Diagnosis: The three aromatic protons of the desired product should exhibit a predictable splitting pattern (likely a doublet, a triplet, and another doublet). The presence of extra signals strongly suggests one of two culprits:
-
Incomplete Reduction: Your sample contains residual quinoline-8-carboxylic acid. The aromatic quinoline ring has more protons and a different electronic environment, leading to a distinct set of signals.
-
Regioisomeric Impurity: During the synthesis of the quinoline precursor, other isomers (e.g., the 5-, 6-, or 7-carboxylic acid) may have formed. These isomers will have different aromatic substitution patterns and thus different NMR spectra.
Troubleshooting Workflow:
Problem 2: My mass spectrum shows the correct molecular ion, but the fragmentation pattern is unusual.
Q: My HRMS data confirms the correct mass for C₁₀H₁₁NO₂, but the MS/MS fragmentation is not what I expected. How can I interpret this?
A: While the molecular ion confirms the formula, the fragmentation pattern provides structural evidence. For this molecule, predictable fragmentation includes the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da as •COOH or -44 Da as CO₂). If you are not observing these, or seeing other dominant fragments, consider the following:
-
Isomeric Structure: You may have synthesized a different, stable isomer with the same formula. For example, a regioisomer like 1,2,3,4-tetrahydroquinoline-6-carboxylic acid will have a different fragmentation pattern due to the altered position of the carboxylic acid group.
-
Rearrangement: The molecule might be undergoing rearrangement in the gas phase of the mass spectrometer prior to fragmentation.
-
Adduct Formation: Ensure you are looking at the fragmentation of the [M+H]⁺ or [M-H]⁻ ion and not an adduct (e.g., [M+Na]⁺). PubChem lists predicted collision cross-section values for various adducts which can aid in identification.[1]
Problem 3: My sample purity by HPLC is lower than expected, with a persistent impurity peak.
Q: I am analyzing my product with reverse-phase HPLC and see a consistent impurity peak that I can't remove by recrystallization. What could it be?
A: If recrystallization is failing, it's likely because the impurity has very similar polarity and solubility to your desired product.
Causality & Diagnosis: Common, similarly-polar impurities include:
-
Regioisomers: As mentioned, isomers like the 6- or 7-carboxylic acid derivatives can be very difficult to separate from the 8-carboxylic acid product due to their nearly identical physicochemical properties.
-
Diastereomers (if chiral): If any step in your synthesis introduced a chiral center (e.g., at C2 or C4), you might have a mixture of diastereomers which can be challenging to separate on standard achiral HPLC columns.
-
N-Alkylated/Acylated Byproducts: If alkylating or acylating agents were used in preceding steps, trace amounts could react with the secondary amine of the tetrahydroquinoline ring.
Troubleshooting Steps:
-
LC-MS Analysis: Determine the mass of the impurity peak. If it's the same as your product, it's an isomer.
-
Modify HPLC Method: Try changing the mobile phase composition (e.g., switch from methanol to acetonitrile or vice-versa) or the pH of the aqueous component. This can alter the selectivity between your product and the impurity.[6]
-
Preparative Chromatography: If the impurity cannot be removed by crystallization, preparative HPLC or column chromatography with a different stationary phase (other than C18) may be required.
Protocols & Data Tables
Protocol 1: Standard Operating Procedure for ¹H NMR Characterization
-
Sample Preparation: Accurately weigh ~5-10 mg of the dried compound. Dissolve in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice as it will solubilize the carboxylic acid and clearly show both the N-H and O-H protons).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Acquisition: Run a standard proton spectrum. If signals are overlapping, consider acquiring 2D spectra like COSY (to see H-H correlations) and HMBC (to see long-range C-H correlations), which are invaluable for definitively assigning the 8-carboxylic acid substitution pattern.
-
Analysis:
-
Integrate all peaks and assign them to the structure.
-
Confirm the 1,2,4-substitution pattern of the aromatic ring through analysis of the coupling constants.
-
Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum to confirm the identity of the exchangeable N-H and O-H protons (their signals will disappear or diminish).
-
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
(Note: Shifts are approximate and can vary based on solvent and concentration. Data is estimated based on known values for similar structures.)[7][8]
| Position | Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| 1 | N-H | 4.0 - 5.5 (broad s) | - | Exchangeable with D₂O |
| 2 | -CH₂-N- | 3.2 - 3.5 (t) | ~45 | Coupled to C3 protons |
| 3 | -CH₂- | 1.8 - 2.1 (m) | ~25 | Coupled to C2 and C4 protons |
| 4 | Ar-CH₂- | 2.7 - 2.9 (t) | ~28 | Coupled to C3 protons |
| 5 | Ar-H | 7.0 - 7.2 (d) | ~128 | |
| 6 | Ar-H | 6.6 - 6.8 (t) | ~115 | |
| 7 | Ar-H | 7.3 - 7.5 (d) | ~120 | |
| 8 | Ar-C-COOH | - | ~125 | |
| 4a | Ar-C | - | ~145 | Bridgehead carbon |
| 8a | Ar-C | - | ~122 | Bridgehead carbon |
| 9 | -COOH | 11.0 - 13.0 (broad s) | ~170 | Exchangeable with D₂O |
Protocol 2: General Purpose RP-HPLC Method for Purity Analysis
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear ramp from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-22 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL
-
Sample Prep: Prepare a stock solution of your compound at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
Method Rationale: This gradient method provides a broad polarity window to elute the target compound while also separating it from potentially more nonpolar (e.g., N-protected intermediates) or more polar (e.g., starting materials) impurities. Formic acid is used as an ion-pairing agent to ensure good peak shape for the amine and carboxylic acid functionalities.[6]
Visualization of the General Characterization Workflow
References
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID(46185-24-4) 1H NMR spectrum. ChemicalBook.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.
- PubChemLite. (n.d.). 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. PubChemLite.
- ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. ChemicalBook.
-
McClure, M. S., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14639-14670. [Link]
-
Zhuravleva, E. B., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 609-614. [Link]
-
Singh, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13891. [Link]
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Cígler, P., et al. (2005). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 70(5), 625-644. [Link]
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Khairullin, R. A., et al. (2023). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
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PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. National Library of Medicine. [Link]
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Pharmaffiliates. (n.d.). Argatroban-impurities. Pharmaffiliates. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC. [Link]
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IUCr Journals. (n.d.). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S). IUCr. [Link]
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RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. PubMed Central. [Link]
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Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein-Institut. [Link]
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ResearchGate. (2005). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications. [Link]
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Technical Support Center: Enhancing Regioselectivity of Reactions Involving 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid
Welcome to the technical support center dedicated to the nuanced chemistry of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselective functionalization of this valuable scaffold. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and field-proven insights.
Section 1: Foundational Principles & FAQs - Understanding the Regiochemical Landscape
The 1,2,3,4-tetrahydroquinoline-8-carboxylic acid core presents a unique set of challenges and opportunities in synthetic chemistry. The interplay between the electron-donating secondary amine and the electron-withdrawing carboxylic acid group, coupled with the steric and electronic properties of the fused ring system, dictates the regiochemical outcome of various reactions.
Frequently Asked Questions (FAQs)
Q1: What are the inherent electronic biases of the 1,2,3,4-tetrahydroquinoline-8-carboxylic acid ring system in electrophilic aromatic substitution?
A1: The regioselectivity of electrophilic aromatic substitution on the 1,2,3,4-tetrahydroquinoline-8-carboxylic acid ring is a delicate balance of competing electronic effects. The secondary amine at the 1-position is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho (C5) and para (C7) positions. Conversely, the carboxylic acid group at the 8-position is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position (C5 and C7) relative to itself.[1][2][3] Therefore, both the activating and deactivating groups favor substitution at the C5 and C7 positions. The ultimate regiochemical outcome will depend on the specific reaction conditions and the nature of the electrophile.
Q2: How does the carboxylic acid at C8 influence regioselectivity beyond typical electrophilic aromatic substitution?
A2: The C8-carboxylic acid can serve as a directing group in certain reactions, particularly in ortho-metalation strategies. By coordinating with an organolithium base, it can direct deprotonation to the adjacent C7 position.[4][5][6] Furthermore, in transition-metal-catalyzed C-H functionalization, the carboxylic acid can act as a chelating group, guiding the catalyst to a specific C-H bond and thereby controlling the site of reaction.[7][8]
Q3: What is the role of the nitrogen atom and its substituent on regioselectivity?
A3: The nitrogen atom's lone pair significantly influences the electronic properties of the aromatic ring. N-protection can modulate this effect. For instance, acylation or carbamoylation of the nitrogen can reduce its electron-donating ability, thereby altering the regiochemical outcome of subsequent reactions. Moreover, certain N-substituents can themselves act as directing groups in metal-catalyzed reactions, providing an additional handle for controlling regioselectivity.
Section 2: Troubleshooting Guide - Navigating Common Experimental Challenges
This section provides structured troubleshooting workflows for common issues encountered during the functionalization of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Electrophilic Aromatic Substitution: Achieving Positional Control
Common Problem: Poor or non-selective substitution (e.g., a mixture of C5 and C7 isomers) during nitration, halogenation, or Friedel-Crafts reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in electrophilic aromatic substitution.
Detailed Protocol: Regioselective Nitration at C5
-
N-Protection: To temper the activating effect of the nitrogen, acetylate the starting material. To a solution of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid in dichloromethane, add triethylamine followed by a dropwise addition of acetyl chloride at 0 °C. Stir for 2 hours at room temperature.
-
Esterification: Protect the carboxylic acid as a methyl ester to prevent unwanted side reactions. Add methanol and a catalytic amount of sulfuric acid to the N-acetylated product and reflux for 4 hours.
-
Nitration: Dissolve the protected substrate in concentrated sulfuric acid at 0 °C. Slowly add a solution of nitric acid in sulfuric acid, maintaining the temperature below 5 °C. The bulky N-acetyl group should sterically hinder attack at C7, favoring nitration at C5.
-
Work-up and Deprotection: Quench the reaction with ice water and extract the product. Subsequent hydrolysis of the ester and amide will yield the C5-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Directed ortho-Metalation (DoM): Targeting the C7 Position
Common Problem: Low yields or incorrect regioselectivity during lithiation and subsequent electrophilic quench.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for directed ortho-metalation.
Detailed Protocol: C7-Deuteration via DoM
-
N-Protection: Protect the nitrogen of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid with a Boc group using di-tert-butyl dicarbonate and a suitable base.
-
Lithiation: Dissolve the N-Boc protected substrate in dry THF and cool to -78 °C under an inert atmosphere. Add a solution of s-butyllithium dropwise and stir for 1 hour at -78 °C. The Boc group will direct lithiation to the C7 position.
-
Electrophilic Quench: Quench the reaction by adding deuterated methanol (MeOD) at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature, quench with saturated aqueous ammonium chloride, and extract the product.
Transition-Metal-Catalyzed C-H Functionalization: Precision Synthesis
Common Problem: A mixture of C5, C6, and C7 functionalized products, or low catalytic turnover.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for transition-metal-catalyzed C-H functionalization.
Data Summary: Catalyst Systems for Regioselective C-H Functionalization of Tetrahydroquinolines
| Target Position | Catalyst System | Directing Group (on N) | Coupling Partner | Reference |
| C5 | Pd(OAc)₂ / Ligand | N-H or N-Alkyl | Aryl halides, Olefins | [9] |
| C6 | Pd / S,O-ligand | N-H free | Olefins | [7] |
| C8 | Ru(II) or Rh(III) | N-H or N-Alkyl | Arylboronic acids, Formaldehyde | [7][8] |
Detailed Protocol: Ruthenium-Catalyzed C8-Arylation
-
Substrate Preparation: Start with N-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid methyl ester.
-
Reaction Setup: In a sealed tube, combine the substrate, arylboronic acid (1.5 equivalents), a Ru(II) catalyst such as [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and a silver-based oxidant in a suitable solvent like 1,2-dichloroethane.
-
Reaction Conditions: Heat the reaction mixture at 100-120 °C for 12-24 hours. The reaction typically proceeds via a C-H activation mechanism directed by the endocyclic nitrogen.[8]
-
Purification: After cooling, filter the reaction mixture through celite and purify by column chromatography to isolate the C8-arylated product.
Section 3: Advanced Strategies - The Role of Protecting Groups
Q1: When is protection of the carboxylic acid necessary and what are the best choices?
A1: Protection of the carboxylic acid is crucial when using organometallic reagents (e.g., Grignard, organolithiums) or strong reducing agents that would otherwise react with the acidic proton.[10] Methyl or ethyl esters are common choices, typically formed under Fischer esterification conditions and removed by basic hydrolysis. For molecules sensitive to basic conditions, a benzyl ester, which can be removed by hydrogenolysis, is an excellent alternative.[11] T-butyl esters, removable under acidic conditions, offer another orthogonal protection strategy.[12]
Q2: How does N-protection influence regioselectivity?
A2: N-protection is a powerful tool for modulating regioselectivity.
-
N-Acyl/N-Boc: These electron-withdrawing groups decrease the electron-donating ability of the nitrogen, deactivating the ring towards electrophilic substitution and potentially altering the C5/C7 ratio. As discussed, the Boc group is a superb directing group for ortho-lithiation at C7.[13][14]
-
N-Aryl/N-Pyridyl: These can act as directing groups in transition-metal-catalyzed C-H functionalization, guiding the catalyst to a specific C-H bond, often leading to functionalization at the C8 position.[15]
Q3: Can you provide an example of an orthogonal protecting group strategy for this molecule?
A3: An effective orthogonal strategy would be to protect the amine with a Boc group and the carboxylic acid with a benzyl ester.[12] The Boc group can be removed with acid (e.g., TFA), leaving the benzyl ester intact. The benzyl ester can be selectively removed by hydrogenolysis (H₂, Pd/C), leaving the Boc group untouched. This allows for selective manipulation of either the amine or the carboxylic acid functionalities without affecting the other.
References
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Bunce, R. A., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines. Request PDF. Retrieved from [Link]
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ResearchGate. (2025, August 8). Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. Retrieved from [Link]
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ACS Publications. (2021, November 12). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Retrieved from [Link]
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Wang, C., et al. (2023). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. PubMed Central. Retrieved from [Link]
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PubMed Central. (n.d.). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. Retrieved from [Link]
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YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved from [Link]
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Frontiers. (2021, November 2). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Retrieved from [Link]
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ACS Publications. (2025, July 6). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Retrieved from [Link]
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ACS Publications. (2026, January 19). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Retrieved from [Link]
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PubMed Central. (n.d.). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Retrieved from [Link]
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ResearchGate. (2025, August 9). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Retrieved from [Link]
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Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
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Semantic Scholar. (2007, November 29). Ortho Lithiation of Tetrahydroquinoline Derivatives and Its Use for the Facile Construction of Polymerization Catalysts. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Bioactivity of Tetrahydroquinoline vs. Quinoline Carboxylic Acids: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents. Two prominent classes of quinoline derivatives, tetrahydroquinolines (THQs) and quinoline carboxylic acids (QCAs), have garnered significant attention for their diverse and potent biological activities. This guide provides an in-depth, comparative analysis of the bioactivity of these two compound classes, offering experimental insights and data to inform future drug discovery and development endeavors. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, dissecting their mechanisms of action and presenting key quantitative data to facilitate a comprehensive understanding of their therapeutic potential.
The Structural Dichotomy: A Foundation for Divergent Bioactivities
At their core, both tetrahydroquinolines and quinoline carboxylic acids share the fundamental quinoline bicyclic system. However, the key distinction lies in the saturation of the pyridine ring. Tetrahydroquinolines possess a partially saturated pyridine ring, lending them a three-dimensional, more flexible conformation. In contrast, quinoline carboxylic acids maintain the aromaticity of the quinoline core, with the defining feature being the presence of a carboxylic acid group, typically at the 2, 3, or 4-position. This fundamental structural difference profoundly influences their physicochemical properties and, consequently, their interactions with biological targets.
Anticancer Activity: Targeting Proliferation and Survival
Both THQs and QCAs have demonstrated significant potential as anticancer agents, albeit often through distinct mechanisms of action.[1][2][3]
Tetrahydroquinolines: Inducers of Apoptosis and Cell Cycle Arrest
Naturally occurring and synthetic tetrahydroquinolines have shown remarkable cytotoxic effects against various cancer cell lines.[1][4] Their mechanisms of action are multifaceted and often converge on the induction of programmed cell death (apoptosis) and the halting of the cell cycle.[1][2] Some derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like BAX while decreasing the expression of anti-apoptotic proteins like BCL-2.[5] Furthermore, they can trigger cell cycle arrest, preventing cancer cells from progressing through the phases of division.[1] Certain tetrahydroquinolinone derivatives have been found to induce massive oxidative stress in cancer cells, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[6]
Quinoline Carboxylic Acids: Inhibitors of Essential Metabolic Pathways
Quinoline carboxylic acids, particularly those with the carboxylic acid group at the 4-position, have emerged as potent anticancer agents by targeting key enzymes essential for cancer cell proliferation and survival.[7][8] A primary mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[7][9] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway for the synthesis of DNA and RNA.[7] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of tumor growth.[7] The carboxylic acid moiety is often critical for binding to the enzyme's active site.[10]
Antimicrobial Activity: A Tale of Two Targets
The antimicrobial properties of quinoline derivatives are well-established, with fluoroquinolone antibiotics being a cornerstone of antibacterial therapy. Both THQs and QCAs exhibit antimicrobial potential, but the latter has been more extensively developed in this therapeutic area.
Tetrahydroquinolines: Emerging Antimicrobial Scaffolds
While not as extensively studied for their antimicrobial properties as QCAs, tetrahydroquinoline derivatives have demonstrated activity against various bacterial and fungal pathogens.[11] Their precise mechanisms of action are still under investigation but are thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quinoline Carboxylic Acids: The DNA Gyrase Inhibitors
The antibacterial prowess of quinolone carboxylic acids is primarily attributed to their potent inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10][12] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[10] By forming a stable complex with the enzyme and DNA, quinolones introduce double-stranded breaks in the bacterial chromosome, ultimately leading to cell death.[10] The carboxylic acid group at the C-3 position is a crucial pharmacophoric feature for this activity.[10] Numerous quinolone carboxylic acid derivatives have been developed as broad-spectrum antibiotics, effective against both Gram-positive and Gram-negative bacteria.[12][13]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and both THQs and QCAs have shown promise as anti-inflammatory agents.[14][15]
Tetrahydroquinolines: Suppressing Inflammatory Mediators
Certain 5,6,7,8-tetrahydroquinoline derivatives have demonstrated significant in vivo anti-inflammatory activity.[14] Their mechanisms are thought to involve the modulation of inflammatory signaling pathways and the reduction of pro-inflammatory mediators. Some studies suggest that they may exert their effects by inhibiting the production of nitric oxide (NO), a key inflammatory molecule.[16]
Quinoline Carboxylic Acids: Targeting Key Inflammatory Enzymes
Derivatives of quinoline carboxylic acid have been shown to possess anti-inflammatory and analgesic properties.[17] The anti-inflammatory effects of some quinoline derivatives are believed to be mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, which is a critical regulator of the inflammatory response.[15] Some quinoline carboxylic acids have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[18]
Quantitative Bioactivity Comparison
To provide a clearer perspective on the relative potency of these two compound classes, the following table summarizes representative half-maximal inhibitory concentration (IC50) values from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and specific derivatives tested.
| Compound Class | Bioactivity | Target/Assay | Cell Line/Organism | IC50 (µM) | Reference |
| Tetrahydroquinoline | Anticancer | Proliferation | Hep-2C | 11.9 ± 1.04 (at 72h) | [16] |
| Tetrahydroquinoline | Anticancer | Proliferation | HCT-116 | Micromolar concentrations | [6] |
| Quinoline Carboxylic Acid | Anticancer | DHODH Inhibition | Enzyme Assay | 0.00971 | [9] |
| Quinoline Carboxylic Acid | Anticancer | Cellular Growth | MCF-7 | 82.9% reduction | [8] |
| Quinoline Carboxylic Acid | Antibacterial | DNA Gyrase | E. coli | Varies (e.g., Norfloxacin) | [12] |
| Tetrahydroquinoline | Anti-inflammatory | NO Scavenging | In vitro assay | 85% scavenging at 50 µM | [16] |
| Quinoline Carboxylic Acid | Anti-inflammatory | LPS-induced inflammation | RAW264.7 macrophages | Appreciable affinities | [19] |
Experimental Protocols: A Guide to Bioactivity Assessment
To ensure the reproducibility and validity of research in this field, detailed experimental protocols are crucial. Below are representative step-by-step methodologies for assessing the anticancer and antimicrobial activities of these compounds.
Protocol: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.
Workflow for MTT Assay
Caption: A streamlined workflow of the MTT assay for evaluating cytotoxicity.
Step-by-step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline or quinoline carboxylic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Proposed mechanism of tetrahydroquinoline-induced autophagy. [6] DHODH Inhibition by Quinoline Carboxylic Acids in Cancer
Caption: Inhibition of pyrimidine synthesis by quinoline carboxylic acids. [7]
Conclusion and Future Perspectives
Both tetrahydroquinolines and quinoline carboxylic acids represent rich sources of bioactive compounds with significant therapeutic potential. Tetrahydroquinolines, with their flexible three-dimensional structures, often exhibit potent anticancer activity through the induction of apoptosis and cell cycle arrest. In contrast, the planar, aromatic quinoline carboxylic acids have been extensively developed as antimicrobial agents that target bacterial DNA gyrase and as anticancer agents that inhibit key metabolic enzymes like DHODH.
The choice between these two scaffolds for a drug discovery program will ultimately depend on the therapeutic target and the desired pharmacological profile. The structural diversity within each class offers vast opportunities for medicinal chemists to fine-tune their properties, optimizing potency, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating the detailed mechanisms of action of novel derivatives, exploring synergistic combinations with existing therapies, and leveraging computational tools for the rational design of next-generation therapeutic agents based on these remarkable quinoline scaffolds.
References
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (URL: https://www.researchgate.net/publication/349187332_Synthesis_and_Biological_Activity_of_Quinoline-2-Carboxylic_Acid_Aryl_Esters_and_Amides)
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/34209618/)
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (URL: https://www.eurekaselect.com/article/112003)
- Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. (URL: https://www.tandfonline.com/doi/full/10.1080/14786419.2023.2290688)
- (PDF) Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. ResearchGate. (URL: https://www.researchgate.net/publication/369974578_Design_synthesis_and_biological_evaluation_of_tetrahydroquinolinones_and_tetrahydroquinolines_with_anticancer_activity)
- Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/3900732/)
- Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/7159392/)
- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers. (URL: https://www.eurekaselect.com/article/116238)
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- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222765/)
- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. ResearchGate. (URL: https://www.researchgate.
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A Comparative Guide to the Validation of Analytical Methods for 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products. This guide provides a comprehensive comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), for the quantitative analysis and impurity profiling of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. As a key intermediate or potential active pharmaceutical ingredient (API), establishing validated analytical methods for this compound is critical.
This document is designed to move beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices and provides the technical insights of a Senior Application Scientist. The protocols described herein are designed to be self-validating systems, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH)[1][2][3], the U.S. Food and Drug Administration (FDA)[4][5], and the United States Pharmacopeia (USP)[6][7][8].
A Tale of Two Techniques: HPLC-UV vs. UPLC-MS/MS
The choice of an analytical method is contingent upon its intended purpose. For routine quality control, a robust and cost-effective method like HPLC-UV may be suitable. However, for the detection of trace-level impurities or for bioanalytical studies requiring high sensitivity and specificity, a more advanced technique like UPLC-MS/MS is often necessary.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a workhorse of the pharmaceutical industry. It separates compounds based on their interaction with a stationary phase and detects them based on their ability to absorb ultraviolet light. Its ubiquity, robustness, and lower operational cost make it an attractive option for assays of the main component.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in speed, resolution, sensitivity, and specificity. UPLC utilizes smaller particle sizes in the stationary phase to achieve faster and more efficient separations. The tandem mass spectrometer provides an unparalleled level of specificity by measuring the mass-to-charge ratio of the analyte and its fragments, making it ideal for identifying and quantifying trace-level impurities and for complex matrix analyses.
The Workflow of Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow.
Caption: A flowchart illustrating the sequential phases of analytical method validation.
Core Validation Parameters: A Head-to-Head Comparison
The following sections detail the experimental protocols and present hypothetical comparative data for the validation of HPLC-UV and UPLC-MS/MS methods for the analysis of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10]
Experimental Protocol:
-
Forced Degradation: Subject a solution of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Impurity Spiking: Spike the sample solution with known related substances and potential impurities.
-
Placebo Analysis: Analyze a placebo (a sample containing all components except the analyte) to ensure no interference from excipients.
-
Analysis: Analyze the stressed samples, spiked samples, and placebo using both HPLC-UV and UPLC-MS/MS.
-
Evaluation:
-
HPLC-UV: Assess the peak purity of the analyte peak using a photodiode array (PDA) detector. Ensure that the analyte peak is well-resolved from any degradation product or impurity peaks.
-
UPLC-MS/MS: Monitor specific precursor-to-product ion transitions for the analyte and its impurities. The high selectivity of MS/MS should demonstrate a lack of interference at the analyte's retention time.
-
Comparative Data Summary:
| Parameter | HPLC-UV with PDA | UPLC-MS/MS |
| Resolution from Degradants | Baseline resolution achieved for major degradants. Minor co-elution with one thermal degradant. | Complete resolution of all degradants from the analyte peak. |
| Interference from Placebo | No interfering peaks at the analyte's retention time. | No interfering signals observed in the analyte's MRM transition. |
| Peak Purity Index | > 0.999 for the analyte peak in unstressed and mildly stressed samples. | Not applicable; specificity is demonstrated by unique mass transitions. |
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11][12]
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid of known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 50% to 150% of the expected sample concentration for an assay, or from the limit of quantitation to a higher concentration for an impurity method).
-
Analysis: Analyze each calibration standard in triplicate.
-
Evaluation:
-
Plot the mean response versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Comparative Data Summary:
| Parameter | HPLC-UV | UPLC-MS/MS |
| Range (Assay) | 0.05 - 0.15 mg/mL | 0.05 - 0.15 mg/mL |
| Range (Impurity) | 0.1 - 5.0 µg/mL | 0.005 - 1.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| y-intercept | Close to zero | Close to zero |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13][14] It is often determined by spiking a placebo with known amounts of the analyte.
Experimental Protocol:
-
Spiked Samples: Prepare samples by spiking a placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percent recovery for each sample. The mean recovery should be within an acceptable range (e.g., 98.0% to 102.0%).
Comparative Data Summary:
| Concentration Level | HPLC-UV (% Recovery ± RSD) | UPLC-MS/MS (% Recovery ± RSD) |
| 80% | 99.5% ± 0.8% | 100.2% ± 0.5% |
| 100% | 100.3% ± 0.6% | 99.8% ± 0.4% |
| 120% | 101.2% ± 0.7% | 100.5% ± 0.6% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[13][15]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation: Calculate the RSD for the results from the repeatability and intermediate precision studies.
Comparative Data Summary:
| Precision Level | HPLC-UV (RSD) | UPLC-MS/MS (RSD) |
| Repeatability | ≤ 1.0% | ≤ 0.8% |
| Intermediate Precision | ≤ 2.0% | ≤ 1.5% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Experimental Protocol:
-
Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Comparative Data Summary:
| Parameter | HPLC-UV | UPLC-MS/MS |
| LOD | 0.05 µg/mL | 0.001 µg/mL |
| LOQ | 0.15 µg/mL | 0.005 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]
Experimental Protocol:
-
Parameter Variation: Deliberately vary critical method parameters one at a time. For HPLC/UPLC, these may include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analysis: Analyze a sample under each of the modified conditions.
-
Evaluation: Evaluate the effect of the variations on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the final results.
Comparative Data Summary:
| Varied Parameter | HPLC-UV (Impact on Results) | UPLC-MS/MS (Impact on Results) |
| Mobile Phase pH (±0.2) | Minor shift in retention time, results within acceptance criteria. | Negligible effect on retention time and results. |
| Column Temperature (±5°C) | Noticeable shift in retention time, results within acceptance criteria. | Minor shift in retention time, results within acceptance criteria. |
| Flow Rate (±10%) | Proportional change in retention time, results within acceptance criteria. | Proportional change in retention time, results within acceptance criteria. |
Logical Relationships of Validation Parameters
The validation parameters are interconnected and collectively establish the reliability of an analytical method. The following diagram illustrates these relationships.
Caption: A diagram showing the hierarchical and logical connections between analytical method validation parameters.
Conclusion and Recommendations
The validation data, though hypothetical, illustrates the distinct advantages and ideal applications of each technique.
-
HPLC-UV is a reliable and robust method suitable for the routine quality control assay of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid in bulk drug substance and finished products where the concentration of the analyte is high and the matrix is relatively simple. Its cost-effectiveness and ease of use make it a practical choice for many laboratories.
-
UPLC-MS/MS is the superior choice for applications requiring high sensitivity and specificity. This includes the quantification of low-level impurities, analysis of degradation products, and bioanalytical studies. Its ability to provide structural information and its high selectivity make it an invaluable tool during drug development and for ensuring product quality.
Ultimately, the choice of method should be based on a thorough risk assessment and a clear understanding of the analytical requirements for the specific stage of drug development. This guide provides a framework for making that decision and for designing a comprehensive validation strategy that will withstand regulatory scrutiny.
References
-
ICH. (2024). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Lab Manager. [Link][13]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][4]
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BA Sciences. (n.d.). USP <1225> Method Validation. [Link][6]
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USP. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link][7]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][5]
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ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link][11]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][17]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][18]
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ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link][19]
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Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][20]
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USP-NF. (n.d.). <1225> Validation of Compendial Procedures. [Link][8]
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YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][10]
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Journal of Drug Delivery and Therapeutics. (2019). Analytical Method Development and Validation: A Review. [Link][14]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of the 1,2,3,4-Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide focuses on a specific, yet highly versatile, subset: the 1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives. The strategic placement of the carboxylic acid group at the 8-position provides a crucial anchor for molecular interactions and a handle for synthetic diversification, leading to compounds with potent antimicrobial, antiviral, and anti-inflammatory properties.
This document provides a comparative analysis of the in vitro and in vivo efficacy of select derivatives, offering insights into the translation of preclinical data from the laboratory bench to animal models. We will delve into the experimental nuances that underpin these findings, providing a robust resource for researchers and drug development professionals.
Antiviral Derivatives: Targeting Chikungunya Virus
Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes debilitating arthralgia. The non-structural protein 2 (nsP2) protease of CHIKV is essential for viral replication, making it a prime target for antiviral drug development. Recently, a series of 1,2,3,4-tetrahydroquinoline-8-carboxamide derivatives have emerged as potent inhibitors of nsP2 protease, demonstrating promising efficacy in mouse models of Chikungunya.[2]
Lead Compounds: J12 and J13
Two notable derivatives, (E)-2-methyl-N-(3-(methylsulfonyl)allyl)-1,2,3,4-tetrahydroquinoline-8-carboxamide (J12) and (E)-4-methyl-N-(3-(methylsulfonyl)allyl)-1,2,3,4-tetrahydroquinoline-8-carboxamide (J13), have shown significant antiviral potential.[2]
In Vitro vs. In Vivo Efficacy: A Comparative Look
| Compound | In Vitro Target | In Vivo Model | Key In Vivo Outcome |
| J12 | CHIKV nsP2 Protease | Mouse Model of Chikungunya | Amelioration of Chikungunya symptoms[2] |
| J13 | CHIKV nsP2 Protease | Mouse Model of Chikungunya | Amelioration of Chikungunya symptoms[2] |
Table 1: Comparison of In Vitro Target and In Vivo Efficacy of J12 and J13.
The successful translation from in vitro activity to in vivo efficacy for J12 and J13 can be attributed to favorable pharmacokinetic properties, including excellent oral bioavailability, as demonstrated in mouse studies.[2]
Experimental Protocols
In Vivo Efficacy in Mouse Model of Chikungunya
This protocol outlines the general steps for evaluating the in vivo efficacy of antiviral compounds against Chikungunya virus in a mouse model.
-
Animal Model: Utilize AG129 mice (lacking interferon-α/β and -γ receptors) which are susceptible to CHIKV infection.
-
Virus Inoculation: Infect mice with a sublethal dose of Chikungunya virus (e.g., 10^3 PFU) via subcutaneous injection in the footpad.
-
Compound Administration: Administer the test compounds (J12 or J13) orally at a predetermined dose (e.g., 50 mg/kg) once or twice daily, starting from the day of infection.
-
Monitoring of Disease Progression: Monitor the mice daily for clinical signs of Chikungunya, including foot swelling (measured with a digital caliper), viremia (quantified by plaque assay or qRT-PCR from blood samples), and weight loss.
-
Data Analysis: Compare the disease progression in the treated groups with a vehicle-treated control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.
Proposed Mechanism of Action: Inhibition of CHIKV nsP2 Protease
The proposed mechanism of action for J12 and J13 involves the covalent inhibition of the CHIKV nsP2 protease. This inhibition disrupts the processing of the viral polyprotein, a critical step in the viral replication cycle.
Caption: Proposed mechanism of action of J13, a 1,2,3,4-tetrahydroquinoline-8-carboxamide derivative, in inhibiting Chikungunya virus replication through the covalent inhibition of the nsP2 protease.
Antimicrobial Derivatives: The Case of Helquinoline
Nature often provides the most elegant solutions to complex problems. Helquinoline, a natural product isolated from the bacterium Janibacter limosus, is a prime example. Its structure, 4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, has demonstrated significant antibacterial and antifungal properties.[3]
In Vitro Antimicrobial Activity
Helquinoline has shown broad-spectrum antimicrobial activity in vitro. While specific MIC values for helquinoline are not consistently reported across the literature, related synthetic derivatives have been evaluated, providing a basis for understanding the structure-activity relationship. For instance, certain 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives have shown antifungal activity, with MIC values in the range of 32-65 µg/mL against dermatophytes.[3]
From In Vitro Promise to In Vivo Potential
While comprehensive in vivo efficacy studies for helquinoline itself are not extensively detailed, the potent in vitro activity of the tetrahydroquinoline scaffold has prompted the investigation of its derivatives in animal infection models. For example, related compounds have shown potent in vivo antimicrobial activities in a murine corneal infection model against Staphylococcus aureus and Pseudomonas aeruginosa.[3] This suggests that with appropriate formulation and optimization of pharmacokinetic properties, tetrahydroquinoline-8-carboxylic acid derivatives hold promise for in vivo applications.
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare a serial dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vivo Murine Corneal Infection Model
This model is used to assess the in vivo efficacy of antimicrobial agents against ocular pathogens.
-
Animal Model: Use adult C57BL/6 mice.
-
Corneal Scarification and Inoculation: Anesthetize the mice and gently scarify the corneal epithelium. Apply a suspension of the pathogenic bacteria (e.g., Pseudomonas aeruginosa ATCC 9027) to the scarified cornea.
-
Topical Treatment: Administer the test compound as a topical eye drop at specified concentrations and frequencies (e.g., 5 µL of a 1% solution every 2 hours for 24 hours).
-
Evaluation of Infection: At designated time points post-infection, score the severity of the corneal infection based on opacity, inflammation, and perforation. Bacterial load in the cornea can be quantified by homogenizing the tissue and plating on selective agar.
-
Data Analysis: Compare the clinical scores and bacterial counts between the treated and vehicle control groups to determine the efficacy of the treatment.
Anti-inflammatory Derivatives: Targeting Rheumatoid Arthritis
The therapeutic potential of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives extends to inflammatory diseases. Studies have shown that these compounds can exert a therapeutic effect on adjuvant arthritis, an animal model of rheumatoid arthritis, and suppress bone destruction.
In Vivo Anti-Arthritic Efficacy
While the specific in vitro assays leading to the selection of these compounds are not detailed, their in vivo efficacy points to potent anti-inflammatory and immunomodulatory activities.
Experimental Protocols
Adjuvant-Induced Arthritis Model in Rats
This is a widely used preclinical model for screening anti-inflammatory and anti-arthritic drugs.
-
Induction of Arthritis: Induce arthritis in Lewis rats by a single intradermal injection of Mycobacterium butyricum suspended in mineral oil into the base of the tail.
-
Compound Administration: Begin oral administration of the test compounds at various doses daily, starting from the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model).
-
Assessment of Arthritis: Monitor the development of arthritis by measuring paw volume (plethysmometry), and scoring the severity of inflammation in the paws.
-
Radiographic and Histopathological Analysis: At the end of the study, perform radiographic analysis of the joints to assess bone and cartilage damage. Conduct histopathological examination of the joint tissues to evaluate inflammation, pannus formation, and bone erosion.
-
Data Analysis: Compare the arthritic parameters in the treated groups with the vehicle-treated arthritic control group.
Hypothesized Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of these derivatives are likely mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, and the inhibition of pro-inflammatory cytokine production.
Caption: Hypothesized mechanism of action for the anti-inflammatory effects of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives via inhibition of the NF-κB signaling pathway.
Conclusion: A Scaffold of Significant Promise
The 1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutics. The derivatives discussed in this guide highlight the successful translation of this chemical motif into compounds with significant in vivo efficacy against viral, bacterial, and inflammatory diseases. The key to this success lies in a thorough understanding of the interplay between in vitro potency, pharmacokinetic properties, and the nuances of in vivo disease models. As research continues, we can anticipate the emergence of more clinically relevant candidates from this promising class of compounds.
References
- Asolkar, R. N., et al. (2004). Helquinoline, a New Tetrahydroquinoline Antibiotic from Janibacter limosus Hel 1. The Journal of Antibiotics, 57(1), 17-23.
- National Institutes of Health (NIH). (2024). Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya. [Source details not fully available in provided text].
- ResearchGate. (n.d.). Ball-milling Process for the Synthesis of Pharmacological Tetrahydroquinoline Molecules through Multicomponent Povarov Reaction. [Source details not fully available in provided text].
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a carboxylic acid at the 8-position introduces a key interaction point, suggesting potential for selective targeting of various enzymes and receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of hypothetical 1,2,3,4-tetrahydroquinoline-8-carboxylic acid analogs, drawing insights from published studies on structurally related compounds. For the purpose of this guide, we will explore their potential as inhibitors of a hypothetical protein kinase, "Kinase X," a common target class for such scaffolds.
Synthetic Strategies: Accessing the 1,2,3,4-Tetrahydroquinoline Core
The synthesis of the 1,2,3,4-tetrahydroquinoline core can be achieved through various established methods. A common approach involves the cyclization of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound, followed by reduction of the resulting quinoline.
A representative synthetic protocol for a generic 1,2,3,4-tetrahydroquinoline-8-carboxylic acid analog is outlined below:
Experimental Protocol: Synthesis of a 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid Analog
-
Step 1: Condensation
-
To a solution of 2-amino-3-methylbenzoic acid (1 eq.) in ethanol, add crotonaldehyde (1.2 eq.).
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
-
Step 2: Cyclization and Dehydrogenation
-
Dissolve the crude product from Step 1 in a suitable high-boiling solvent such as diphenyl ether.
-
Add a catalytic amount of iodine (0.1 eq.).
-
Heat the mixture to 250 °C for 2 hours.
-
Cool the reaction mixture and purify the resulting quinoline-8-carboxylic acid by column chromatography.
-
-
Step 3: Reduction
-
Dissolve the quinoline-8-carboxylic acid (1 eq.) in methanol.
-
Add Palladium on carbon (10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.
-
Filter the catalyst and concentrate the filtrate to obtain the desired 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
-
Structure-Activity Relationship (SAR) Analysis
The following SAR analysis is based on a hypothetical series of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid analogs evaluated for their inhibitory activity against "Kinase X." The data presented in Table 1 is illustrative and designed to highlight key SAR trends observed in similar heterocyclic scaffolds.
Table 1: Hypothetical SAR Data for 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid Analogs against Kinase X
| Compound ID | R1 (N-1 Position) | R2 (C-2 Position) | R3 (C-4 Position) | R4 (Aromatic Ring) | Kinase X IC50 (nM) |
| 1a | H | CH3 | H | H | 5,200 |
| 1b | Acetyl | CH3 | H | H | 1,500 |
| 1c | Benzoyl | CH3 | H | H | 850 |
| 1d | Methylsulfonyl | CH3 | H | H | 450 |
| 1e | H | Ethyl | H | H | 6,800 |
| 1f | H | Isopropyl | H | H | 9,500 |
| 1g | H | CH3 | CH3 | H | 7,800 |
| 1h | H | CH3 | H | 6-Fluoro | 2,100 |
| 1i | H | CH3 | H | 6-Methoxy | 8,900 |
| 1j | Methylsulfonyl | CH3 | H | 6-Fluoro | 150 |
Analysis of Substitutions at the N-1 Position
The nitrogen atom at the 1-position is a critical handle for modifying the properties of the scaffold. Unsubstituted analog 1a displays weak activity. Acylation with an acetyl group (1b ) or a benzoyl group (1c ) leads to a moderate increase in potency, suggesting that the N-1 position resides in a pocket that can accommodate these substituents. A significant improvement in activity is observed with the introduction of a methylsulfonyl group (1d ), indicating a favorable interaction, possibly through hydrogen bonding or dipole interactions, with the active site of Kinase X. This trend is consistent with SAR studies of other heterocyclic inhibitors where sulfonamides can act as key binding elements.
Impact of Substituents at the C-2 and C-4 Positions
The stereochemistry and size of the substituent at the C-2 position appear to be important for activity. The methyl-substituted analog 1a is more potent than the ethyl (1e ) and isopropyl (1f ) analogs, suggesting that a smaller substituent is preferred at this position to avoid steric clashes within the binding pocket. Substitution at the C-4 position, as seen in analog 1g , is detrimental to activity, indicating that this position may be solvent-exposed or that substitution disrupts a crucial conformation.
Influence of Aromatic Ring Substitutions
Modification of the aromatic ring provides an avenue for fine-tuning the electronic and steric properties of the molecule. The introduction of a small, electron-withdrawing fluorine atom at the 6-position (1h ) enhances activity compared to the unsubstituted analog 1a . This could be due to favorable electronic interactions or improved metabolic stability. Conversely, an electron-donating methoxy group at the same position (1i ) leads to a loss of activity, possibly due to steric hindrance or unfavorable electronic effects. The combination of a 6-fluoro substituent with an N-1 methylsulfonyl group (1j ) results in the most potent compound in this hypothetical series, highlighting the additive nature of favorable substitutions.
Caption: Workflow for a kinase inhibition assay.
Conclusion
This guide provides a framework for understanding the structure-activity relationships of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid analogs. Based on the analysis of structurally related compounds, key insights into the impact of substitutions at various positions have been elucidated. The N-1 position is a critical determinant of potency, with sulfonamide moieties showing significant promise. Small, electron-withdrawing groups on the aromatic ring can further enhance activity, while bulky substituents at the C-2 and C-4 positions are generally not well-tolerated. Future efforts in this area should focus on the synthesis and evaluation of a diverse library of analogs to validate these hypotheses and to identify novel compounds with improved potency and selectivity. The exploration of bioisosteric replacements for the 8-carboxylic acid group could also be a fruitful avenue for optimizing the pharmacokinetic properties of this promising scaffold.
References
-
Bunce, R. A., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(7), 4786-4813. [Link]
-
Patel, K., & Singh, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 546-566. [Link]
-
Liao, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1188-1193. [Link]
-
Wiedmer, L., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7817-7834. [Link]
"comparing the efficacy of different catalysts for tetrahydroquinoline synthesis"
The tetrahydroquinoline (THQ) scaffold is a privileged structural motif, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring its significance in medicinal chemistry and drug development.[1][2] The development of efficient and selective synthetic methodologies for accessing these valuable heterocycles is, therefore, a topic of paramount importance. This guide provides a comparative analysis of various catalytic systems for the synthesis of tetrahydroquinolines, offering insights into their efficacy, mechanistic underpinnings, and practical applications for researchers, scientists, and professionals in drug development.
The Strategic Importance of Catalysis in Tetrahydroquinoline Synthesis
The construction of the tetrahydroquinoline core can be achieved through several synthetic strategies, including the Povarov reaction, Friedländer annulation, and the reduction of quinolines.[3] Catalysis plays a pivotal role in these transformations, influencing not only the reaction rate but also the stereochemical outcome, which is often crucial for biological activity. The choice of catalyst can dictate the feasibility of a synthesis on a larger scale, its environmental impact, and its overall cost-effectiveness. This guide will delve into the primary classes of catalysts employed in THQ synthesis: metal-based catalysts, organocatalysts, and biocatalysts, providing a comparative framework to aid in catalyst selection.
Metal-Based Catalysts: The Workhorses of THQ Synthesis
Transition metal catalysts have been extensively utilized for their high efficiency and functional group tolerance in tetrahydroquinoline synthesis. Key metals include gold, palladium, iridium, cobalt, and rhodium.
Gold (Au) Catalysis
Gold catalysts, particularly in their cationic form, exhibit remarkable π-Lewis acidity, enabling the activation of alkynes and allenes towards nucleophilic attack. A notable application is in the tandem hydroamination/asymmetric transfer hydrogenation of N-aryl propargylamines.[4] In this process, the gold catalyst first facilitates the intramolecular hydroamination to form a dihydroquinoline intermediate, which is then asymmetrically reduced in the presence of a chiral phosphate co-catalyst to yield enantioenriched tetrahydroquinolines.[4] This dual catalytic role of gold, acting as both a π-Lewis acid and a chiral Lewis acid, allows for a highly efficient one-pot synthesis.[4]
Palladium (Pd) Catalysis
Palladium catalysts are versatile and have been employed in various strategies for THQ synthesis. One prominent method involves the reductive cyclization of nitroarenes. For instance, 5% Pd/C has been effectively used in a domino reduction-reductive amination of 2-nitroarylketones to produce tetrahydroquinolines in excellent yields (93-98%).[5] This reaction proceeds through the reduction of the nitro group to an amine, followed by intramolecular condensation with the ketone to form a cyclic imine, which is then further reduced.[5] The diastereoselectivity of this process is often high, favoring the formation of the cis isomer.[5]
Iridium (Ir) and Rhodium (Rh) Catalysis
Iridium and rhodium catalysts are particularly renowned for their exceptional performance in the asymmetric hydrogenation of quinolines. Chiral complexes of these metals can achieve high enantioselectivities, providing access to optically active tetrahydroquinolines. For example, iridium complexes with chiral phosphine ligands have been shown to be highly effective for the hydrogenation of various quinoline substrates.[1]
Organocatalysis: A Metal-Free Approach to Chirality
Organocatalysis has emerged as a powerful, complementary strategy to metal catalysis, offering the advantages of being metal-free, often less sensitive to air and moisture, and providing access to different enantiomers through the use of readily available chiral catalysts.
Chiral Phosphoric Acids (CPAs)
Chiral Brønsted acids, especially BINOL-derived phosphoric acids, have proven to be exceptional catalysts for a variety of enantioselective transformations, including the synthesis of tetrahydroquinolines. CPAs can catalyze the Povarov reaction, a three-component reaction between an aldehyde, an aniline, and an activated alkene, to afford highly substituted tetrahydroquinolines with excellent enantioselectivity.[4] The catalyst activates the imine formed in situ, facilitating a stereocontrolled [4+2] cycloaddition. Furthermore, CPAs can act as the sole catalyst in a dehydrative cyclization followed by an asymmetric reduction of 2-aminochalcones, using a Hantzsch ester as the hydride source, to deliver tetrahydroquinolines in high yields and enantioselectivities.[4]
Boronic Acid Catalysis
Arylboronic acids have been demonstrated to be effective catalysts for the one-pot tandem reduction of quinolines followed by reductive alkylation.[6] In this process, the boronic acid acts as both a Lewis acid and a hydrogen-bond donor, activating the quinoline for reduction by a Hantzsch ester and subsequently facilitating the reductive amination of the resulting tetrahydroquinoline with an aldehyde.[6] This methodology provides a straightforward route to N-alkylated tetrahydroquinolines under mild conditions.[4]
Amine Catalysis
Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can mediate the catalyst-free [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides with cyanoalkenes to construct tetrahydroquinoline derivatives.[7] This reaction proceeds via an aza-Michael/1,6-conjugate addition sequence, offering high yields and excellent diastereoselectivities.[7]
Biocatalysis and Biomimetic Approaches
The quest for greener and more sustainable synthetic methods has led to the exploration of biocatalysis and biomimetic systems.
Biomimetic Reduction
A biomimetic asymmetric reduction of 2-functionalized quinolines has been developed using a chiral and regenerable NAD(P)H model in the presence of an achiral phosphoric acid as a transfer catalyst.[1] This system provides chiral 2-functionalized tetrahydroquinolines with up to 99% ee.[1] The reaction mimics the biological reduction process and has been successfully applied to the synthesis of a potent opioid analgesic.[1]
Comparative Efficacy and Data Summary
The choice of catalyst is highly dependent on the desired product, substrate scope, and the importance of stereocontrol. The following table summarizes the performance of representative catalysts for tetrahydroquinoline synthesis.
| Catalyst Class | Specific Catalyst/System | Reaction Type | Substrate Example | Yield (%) | ee/dr | Reference |
| Metal-Based | Gold/Chiral Phosphate | Hydroamination/Transfer Hydrogenation | N-aryl propargylamine | High | High ee | [4] |
| 5% Pd/C | Reductive Amination | 2-nitroarylketone | 93-98 | High cis-selectivity | [5] | |
| [Ir(COD)Cl]₂/Chiral Ligand | Asymmetric Hydrogenation | Quinolines | >99 | up to 96% ee | [1] | |
| CoBr₂·H₂O/terpyridine | Transfer Hydrogenation | N-heteroarenes | - | - | [4] | |
| Organocatalyst | Chiral Phosphoric Acid | Povarov Reaction | Aldehyde, aniline, alkene | Good | Excellent ee | [4] |
| Chiral Phosphoric Acid | Dehydrative Cyclization/Reduction | 2-aminochalcone | Excellent | Excellent ee | [4] | |
| Boronic Acid/Hantzsch Ester | Reductive Alkylation | Quinoline, aldehyde | Good | - | [6] | |
| DBU | [4+2] Annulation | p-Quinone methide, cyanoalkene | up to 89% | High dr | [7] | |
| Biomimetic | Chiral NAD(P)H model/H₃PO₄ | Asymmetric Reduction | 2-functionalized quinoline | up to 94% | up to 99% ee | [1] |
Experimental Protocols
To provide a practical context, detailed experimental procedures for two distinct and effective catalytic systems are provided below.
Protocol 1: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Tetrahydroquinolines[4]
This protocol describes the synthesis of a chiral tetrahydroquinoline from a 2-aminochalcone via a dehydrative cyclization and subsequent asymmetric reduction.
Materials:
-
2-Aminochalcone derivative (1.0 equiv)
-
Chiral Phosphoric Acid (e.g., (R)-TRIP) (10 mol%)
-
Hantzsch Ester (1.2 equiv)
-
Toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a dried reaction tube containing a magnetic stir bar, add the 2-aminochalcone derivative, chiral phosphoric acid, Hantzsch ester, and activated molecular sieves.
-
Add toluene as the solvent.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 24-48 h), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product directly by flash column chromatography on silica gel to afford the desired tetrahydroquinoline.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Palladium-Catalyzed Reductive Amination for Tetrahydroquinoline Synthesis[5]
This protocol details the synthesis of a cis-2,4-disubstituted tetrahydroquinoline from a 2-nitroarylketone.
Materials:
-
2-Nitroarylketone derivative (1.0 equiv)
-
5% Palladium on Carbon (Pd/C) (10 wt%)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
To a hydrogenation flask, add the 2-nitroarylketone derivative and 5% Pd/C.
-
Add ethanol as the solvent.
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the flask with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12-24 h).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the tetrahydroquinoline product.
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. Below are simplified representations of key catalytic cycles.
Catalytic Cycle for Chiral Phosphoric Acid-Catalyzed Povarov Reaction
Caption: CPA-catalyzed Povarov reaction cycle.
Workflow for Metal-Catalyzed Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation workflow.
Conclusion and Future Outlook
The synthesis of tetrahydroquinolines has been significantly advanced through the development of a diverse range of catalytic systems. Metal-based catalysts offer high efficiency and broad applicability, while organocatalysts provide a valuable metal-free alternative for asymmetric synthesis. Emerging biocatalytic and biomimetic approaches hold promise for more sustainable and environmentally benign processes.
The selection of an optimal catalyst is a multifactorial decision that requires careful consideration of the target molecule's structure, desired stereochemistry, and the practical constraints of the synthetic route. Future research will likely focus on the development of more active and selective catalysts with lower loadings, the expansion of the substrate scope to include more complex and functionalized starting materials, and the design of novel catalytic systems that operate under even milder and more sustainable conditions. The continued innovation in catalysis will undoubtedly pave the way for the discovery and development of new and improved tetrahydroquinoline-based therapeutics.
References
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved January 21, 2026, from [Link]
-
Frontiers in Chemistry. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Retrieved January 21, 2026, from [Link]
-
Organic Letters. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Retrieved January 21, 2026, from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved January 21, 2026, from [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (2019). Progress in the Chemistry of Tetrahydroquinolines. Retrieved January 21, 2026, from [Link]
-
PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved January 21, 2026, from [Link]
-
Scientiae Radices. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Retrieved January 21, 2026, from [Link]
-
ChemRxiv. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Retrieved January 21, 2026, from [Link]
-
ACS Catalysis. (2018). Synergistic Chemo/Biocatalytic Synthesis of Alkaloidal Tetrahydroquinolines. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Retrieved January 21, 2026, from [Link]
-
RSC Publishing. (2024). A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP. Retrieved January 21, 2026, from [Link]
-
Thieme E-Books & E-Journals. (n.d.). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines | Request PDF. Retrieved January 21, 2026, from [Link]
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A Researcher's Guide to Navigating the Cross-Reactivity of 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid in Biological Assays
In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroquinoline scaffold represents a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2][3][4] Among these, 1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its derivatives are of growing interest. However, the promise of this chemical class is intrinsically linked to a critical challenge: understanding and characterizing its cross-reactivity profile. This guide provides an in-depth, technical comparison of methodologies to assess the biological specificity of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, offering a framework for researchers, scientists, and drug development professionals to mitigate the risks of off-target effects and select robust drug candidates.
The Rationale: Why Cross-Reactivity is a Critical Parameter for Tetrahydroquinolines
The therapeutic efficacy of a drug candidate is defined by its ability to interact with its intended biological target. However, small molecules frequently interact with multiple, unintended targets, a phenomenon known as polypharmacology or off-target effects.[5][6] These off-target interactions are a primary cause of adverse drug reactions and late-stage clinical trial failures.[7]
For the tetrahydroquinoline class, this concern is particularly acute. The structural motif is found in compounds targeting a wide array of biological entities, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and cell proliferation pathways.[8][9][10] This inherent biological activity underscores the necessity of comprehensive cross-reactivity profiling to ensure that a compound's observed effect is due to modulation of the desired target and not a constellation of off-target interactions.
Comparative Analysis of Cross-Reactivity Screening Platforms
Evaluating the cross-reactivity of a compound like 1,2,3,4-tetrahydroquinoline-8-carboxylic acid requires a multi-faceted approach, combining computational prediction with robust experimental validation. The choice of methodology depends on the stage of drug development, available resources, and the specific questions being addressed.
In Silico Profiling: The Predictive First Pass
Before committing to resource-intensive wet lab experiments, computational models can provide an initial assessment of potential off-target liabilities.[5] These methods leverage large databases of known compound-target interactions to predict the likelihood of a new molecule binding to a wide range of proteins.
| Method | Principle | Advantages | Limitations |
| Ligand-Based (2D/3D Similarity) | Compares the chemical structure/shape of the test compound to a database of molecules with known biological activities. | Fast and computationally inexpensive. Good for initial triaging of compound libraries. | Dependent on the quality and diversity of the reference database. May miss novel off-targets. |
| Structure-Based (Molecular Docking) | Simulates the binding of the test compound into the three-dimensional structures of known protein targets. | Provides insights into the potential binding mode and affinity. Can identify interactions with novel targets. | Computationally intensive. Accuracy is dependent on the quality of the protein crystal structure and the scoring function used. |
| Machine Learning/AI Models | Utilizes algorithms trained on vast datasets of chemical structures and bioactivity data to predict interactions.[7] | Can identify complex structure-activity relationships and predict a wide range of off-targets with increasing accuracy. | Requires large, high-quality training datasets. The predictive power is limited by the data on which the model was trained. |
An integrated computational approach, often termed Off-Target Safety Assessment (OTSA), combines multiple predictive methods to generate a comprehensive in silico cross-reactivity profile.[5] This allows researchers to prioritize which potential off-targets should be investigated experimentally.
In Vitro Profiling: Experimental Validation
Experimental screening is essential to confirm or refute the predictions from in silico models and to provide quantitative data on the potency of off-target interactions.
| Method | Principle | Advantages | Limitations |
| Panel-Based Radioligand Binding Assays | The test compound competes with a radiolabeled ligand for binding to a panel of receptors, ion channels, and transporters. | Provides quantitative Ki values for a broad range of targets. Well-established and standardized methodology.[11] | Does not provide functional information (agonist vs. antagonist). Can be expensive for large panels. |
| Enzymatic Assays | The effect of the test compound on the activity of a panel of purified enzymes (e.g., kinases, proteases) is measured. | Provides direct functional data (inhibition). High-throughput formats are available. | Does not assess binding to non-enzymatic targets. |
| Cell-Based Phenotypic Screening | The effect of the test compound is assessed in cell lines engineered to report on the activity of specific signaling pathways. | Provides data in a more physiologically relevant context. Can identify functional consequences of off-target binding. | Can be challenging to deconvolute the specific off-target responsible for the observed phenotype. |
| Chemoproteomics | Utilizes chemical probes or affinity-based methods to pull down binding partners of the test compound from cell lysates, followed by mass spectrometry-based identification.[12] | Unbiased, genome-wide approach to identify novel off-targets in a cellular context. | Technically complex and requires specialized expertise. Can be difficult to distinguish direct from indirect binding partners. |
| Cell Microarray Technology | The test compound is screened against a library of human plasma membrane and secreted proteins expressed on the surface of human cells.[13][14] | High-specificity screening with a low false-positive rate. Can be used for various modalities, including small molecules and biologics. | May not identify intracellular off-targets. |
Experimental Protocols: A Step-by-Step Guide to Assessing Cross-Reactivity
The following protocols provide a general framework for conducting in vitro cross-reactivity studies. It is crucial to optimize and validate these protocols for the specific compound and targets of interest.
Protocol 1: Broad Panel Radioligand Binding Assay
Objective: To quantitatively assess the binding affinity of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid against a broad panel of GPCRs, ion channels, and transporters.
Materials:
-
1,2,3,4-tetrahydroquinoline-8-carboxylic acid (test compound)
-
A commercial safety pharmacology panel (e.g., from Eurofins Discovery[15] or Charles River Laboratories)
-
Appropriate assay buffers and radioligands for each target
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid in a suitable solvent (e.g., DMSO). Perform a serial dilution to generate a range of test concentrations.
-
Assay Setup: In a 96-well plate, combine the cell membranes expressing the target receptor, the specific radioligand, and the test compound at various concentrations. Include appropriate controls (vehicle control, positive control inhibitor).
-
Incubation: Incubate the plates at the recommended temperature and for the specified duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to each well and quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol 2: Kinase Panel Profiling
Objective: To determine the inhibitory activity of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid against a panel of protein kinases.
Materials:
-
1,2,3,4-tetrahydroquinoline-8-carboxylic acid
-
A commercial kinase panel (e.g., from Promega or Thermo Fisher Scientific)
-
Recombinant kinase enzymes
-
Substrates (peptide or protein)
-
ATP
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid in the appropriate assay buffer.
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase, substrate, and test compound.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at the optimal temperature for the specific kinase.
-
Stop Reaction: Stop the reaction according to the assay kit instructions.
-
Detection: Add the detection reagent, which quantifies the amount of ADP produced (in the case of ADP-Glo™).
-
Measurement: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound and determine the IC50 value.
Visualizing the Workflow and Data Interpretation
A systematic approach to cross-reactivity assessment is crucial for making informed decisions in a drug discovery program.
Caption: A systematic workflow for assessing the cross-reactivity of a small molecule.
Interpreting the data from these assays requires careful consideration of the therapeutic window of the compound. A common threshold for concern is off-target activity within 100-fold of the on-target potency. However, this is highly dependent on the nature of the off-target and the intended clinical application of the drug.
Conclusion and Future Perspectives
The tetrahydroquinoline scaffold continues to be a rich source of novel therapeutic agents. For compounds like 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a thorough understanding of their cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of robust scientific research and drug development. By employing a combination of predictive in silico methods and definitive in vitro assays, researchers can build a comprehensive specificity profile. This enables the early identification and mitigation of potential safety liabilities, ultimately leading to the selection of safer and more effective drug candidates. As new technologies such as chemoproteomics and advanced cell-based models become more accessible, our ability to proactively design molecules with optimal on-target and minimal off-target activity will continue to improve, paving the way for the next generation of precision medicines.
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A Comparative Guide to the Target Validation of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid
This guide provides an in-depth, technical comparison of methodologies for validating 1,2,3,4-tetrahydroquinoline-8-carboxylic acid as a potential drug candidate. We will navigate the logical framework and experimental workflows required to build a robust target validation package, moving from initial hypothesis to multi-faceted confirmation.
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anti-cancer and neuroprotective properties.[1][2] Derivatives have been identified as potent modulators of critical disease targets like the retinoic acid receptor-related orphan receptor γ (RORγ) and Bcl-2 family proteins.[3][4] This guide uses a hypothetical case study where phenotypic screening suggests that a novel derivative, 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (hereafter "THQ-8-C"), exhibits potent anti-proliferative effects in cancer cell lines overexpressing a specific enzyme, "Kinase X". Our objective is to rigorously validate Kinase X as a direct molecular target of THQ-8-C.
Drug target validation is a critical and foundational stage in therapeutic development.[5][6] It establishes the necessary scientific evidence that a specific biological molecule, such as an enzyme or receptor, is directly involved in the disease pathway and that modulating its activity with a compound can produce a therapeutic effect.[7][8] A comprehensive validation strategy significantly de-risks subsequent investment in hit-to-lead and lead optimization campaigns.
Our approach is built on a tripartite evidence model:
-
Target Engagement: Does the compound physically interact with the putative target in its native cellular environment?
-
Binding Affinity & Kinetics: What are the quantitative biophysical parameters of this interaction?
-
Functional Modulation: Does this binding event translate into a measurable change in the target's biological activity?
We will compare the performance of THQ-8-C against a known, well-characterized inhibitor of Kinase X, "Reference Compound A," throughout this guide.
Part 1: Confirming Target Engagement in a Cellular Milieu with Cellular Thermal Shift Assay (CETSA®)
Rationale: Before committing to resource-intensive biochemical and biophysical assays using purified recombinant protein, it is crucial to confirm that the compound engages its intended target within the complex and biologically relevant environment of a living cell.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).[10][11] This allows us to detect direct physical interaction in intact cells or cell lysates.[12][13]
Experimental Workflow: CETSA
The workflow involves treating cells with the compound, heating them across a temperature gradient, lysing the cells, separating soluble proteins from precipitated (denatured) ones, and quantifying the amount of soluble target protein remaining.[10]
Detailed Protocol: Isothermal Dose-Response CETSA
This protocol is optimized to determine the compound concentration-dependent engagement at a fixed temperature.
-
Cell Culture: Plate SK-HEP-1 cells (a human liver cancer cell line) and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with a serial dilution of THQ-8-C (e.g., 0.1 nM to 100 µM) or Reference Compound A for 2 hours in serum-free media. Include a vehicle control (0.1% DMSO).
-
Heating: Based on a preliminary melt-curve experiment (data not shown), select a challenge temperature that results in approximately 50% protein precipitation in vehicle-treated cells (e.g., 58°C). Heat all cell suspensions at this temperature for 3 minutes, followed by immediate cooling on ice.
-
Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen and a 25°C water bath.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the concentration of soluble Kinase X using a specific anti-Kinase X antibody via Western Blot or an AlphaScreen®-based detection method.[10]
-
Data Analysis: Plot the percentage of soluble Kinase X against the logarithm of compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ of thermal stabilization.
Comparative Data: Target Engagement
| Compound | CETSA EC₅₀ (µM) [Target Engagement] |
| THQ-8-C | 1.25 |
| Reference Compound A | 0.85 |
The data clearly demonstrates that THQ-8-C induces a dose-dependent thermal stabilization of Kinase X in a cellular context, providing strong evidence of direct target engagement. Its potency is comparable to that of the known reference inhibitor.
Part 2: Quantitative Analysis of Binding Kinetics with Surface Plasmon Resonance (SPR)
Rationale: While CETSA confirms if a compound binds its target in cells, it does not provide detailed kinetic information. Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real-time.[14][15] It allows for the precise determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.[16][17] This level of detail is critical for structure-activity relationship (SAR) studies and for differentiating lead candidates.
Experimental Workflow: SPR
In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip, and the compound (analyte) is flowed over the surface. Binding is detected as a change in the refractive index at the surface.[15][17]
Detailed Protocol: SPR Kinetic Analysis
-
Immobilization: Purified, recombinant human Kinase X is immobilized on a CM5 sensor chip via amine coupling to a density of ~10,000 Response Units (RU). A reference flow cell is prepared similarly but without the protein to allow for background subtraction.
-
Analyte Preparation: Prepare serial dilutions of THQ-8-C and Reference Compound A in running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 10 nM to 10 µM.
-
Association: Inject each concentration of the analyte over the Kinase X and reference flow cells for 180 seconds to monitor the binding phase.
-
Dissociation: Switch to flowing only the running buffer over the chip for 600 seconds to monitor the dissociation of the compound from the target.
-
Regeneration: Inject a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any remaining bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Subtract the reference flow cell data from the active cell data. Globally fit the resulting sensorgrams from the different analyte concentrations to a 1:1 binding model to derive kₐ, kₑ, and Kₑ.
Comparative Data: Binding Kinetics
| Compound | kₐ (1/Ms) | kₑ (1/s) | Kₑ (nM) |
| THQ-8-C | 2.1 x 10⁵ | 4.5 x 10⁻³ | 21.4 |
| Reference Compound A | 3.5 x 10⁵ | 2.8 x 10⁻³ | 8.0 |
The SPR data provides high-resolution biophysical validation. THQ-8-C binds to Kinase X with a high affinity (Kₑ in the low nanomolar range), driven by a moderately fast association rate and a slow dissociation rate, the latter indicating a stable drug-target complex. While the reference compound shows a slightly higher affinity, THQ-8-C is confirmed as a potent binder.
Part 3: Assessing Functional Target Modulation with an In Vitro Kinase Assay
Rationale: Confirming physical binding is essential, but it is not sufficient. A drug must elicit a functional response.[18] For an enzyme target like Kinase X, this means demonstrating inhibition (or activation) of its catalytic activity.[19] We use an in vitro kinase assay to measure the ability of THQ-8-C to inhibit Kinase X from phosphorylating its substrate. Assays like ADP-Glo™ are robust, high-throughput compatible, and measure kinase activity by quantifying the amount of ADP produced, a universal product of kinase reactions.[20]
Experimental Workflow: ADP-Glo™ Kinase Assay
The assay is a two-step process. First, the kinase reaction occurs. Second, the remaining ATP is depleted, and the ADP generated is converted back to ATP, which is then used by luciferase to produce a light signal directly proportional to kinase activity.[21]
Detailed Protocol: Kinase Inhibition Assay
-
Reaction Setup: In a 384-well plate, add Kinase X enzyme, its specific peptide substrate, and ATP (at its Kₘ concentration) to a buffer solution.
-
Compound Addition: Add serial dilutions of THQ-8-C or Reference Compound A (final concentrations ranging from 0.1 nM to 100 µM). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Measurement: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition versus the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Comparative Data: Functional Inhibition
| Compound | Kinase X IC₅₀ (nM) [Functional Activity] |
| THQ-8-C | 45.2 |
| Reference Compound A | 15.7 |
The functional data confirms that the binding observed in CETSA and SPR translates directly to potent enzymatic inhibition. THQ-8-C effectively blocks the catalytic activity of Kinase X with a low nanomolar IC₅₀, solidifying its status as a valid inhibitor of this target.
Synthesis and Conclusion
The validation of a drug target is a methodical process of accumulating orthogonal evidence. By systematically employing cellular, biophysical, and biochemical assays, we have constructed a compelling and trustworthy case for Kinase X as a direct target of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
| Validation Parameter | Technique | THQ-8-C | Reference Compound A | Rationale |
| Target Engagement | CETSA | EC₅₀ = 1.25 µM | EC₅₀ = 0.85 µM | Confirms binding in a native cellular environment. |
| Binding Affinity | SPR | Kₑ = 21.4 nM | Kₑ = 8.0 nM | Quantifies the precise strength of the interaction. |
| Functional Activity | Kinase Assay | IC₅₀ = 45.2 nM | IC₅₀ = 15.7 nM | Proves that binding leads to functional modulation. |
Each experimental pillar validates the others:
-
CETSA provided the initial, crucial evidence of target engagement in a complex biological system.[13]
-
SPR delivered a high-resolution quantification of the binding kinetics, confirming a high-affinity interaction.[14][16]
-
The in vitro kinase assay demonstrated that this high-affinity binding results in potent functional inhibition of the enzyme.[18][21]
This multi-faceted approach, comparing the novel compound THQ-8-C against a known standard, provides the robust, data-driven foundation necessary to advance a compound into the next phase of drug discovery with a high degree of confidence in its mechanism of action.
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A Head-to-Head Comparison of 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid and XY018 as Novel RORγ Inverse Agonists for the Treatment of Castration-Resistant Prostate Cancer
Introduction
The landscape of prostate cancer therapy is continually evolving, with a significant focus on identifying novel therapeutic targets for castration-resistant prostate cancer (CRPC). One such promising target is the Retinoic acid receptor-related Orphan Receptor γ (RORγ), a nuclear receptor that has been implicated in driving androgen receptor (AR) expression, a key factor in CRPC progression.[1][2] Several small-molecule RORγ inverse agonists are in development, aiming to suppress AR expression and its downstream signaling pathways.[1]
This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (designated herein as THQ-8-CA), with a known potent and selective RORγ antagonist, XY018.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the preclinical data that would be necessary to evaluate the potential of THQ-8-CA as a therapeutic agent for CRPC. The comparison will be based on a hypothetical dataset, grounded in established experimental protocols for evaluating RORγ inverse agonists.
The Role of RORγ in Castration-Resistant Prostate Cancer
RORγ is a transcription factor that plays a crucial role in various physiological processes, including the development of Th17 cells and the regulation of inflammatory responses.[5][6][7] Recent studies have unveiled its significant role in oncology, particularly in CRPC. RORγ has been shown to be overexpressed in metastatic CRPC tumors and directly drives the expression of the androgen receptor (AR) by binding to a ROR response element (RORE) in the AR gene.[1][2] This leads to increased AR levels and signaling, even in a low-androgen environment, contributing to tumor growth and resistance to conventional anti-androgen therapies.
An inverse agonist of RORγ binds to the receptor and stabilizes it in an inactive conformation, thereby repressing its transcriptional activity.[5][6] This mechanism offers a novel strategy to downregulate AR expression and inhibit the growth of prostate cancer cells.
Caption: RORγ signaling pathway in prostate cancer and points of inhibition.
Comparative Analysis: THQ-8-CA vs. XY018
This section details the methodologies and hypothetical data for a head-to-head comparison of THQ-8-CA and XY018.
Biochemical Assays: Target Engagement and Potency
The initial assessment of a novel compound involves determining its direct interaction with the target protein and its potency.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of a compound to disrupt the interaction between the RORγ ligand-binding domain (LBD) and a coactivator peptide.
Experimental Protocol:
-
Recombinant human RORγ-LBD is incubated with a fluorescently labeled coactivator peptide and a terbium-cryptate labeled anti-GST antibody.
-
Serial dilutions of THQ-8-CA or XY018 are added to the mixture.
-
The TR-FRET signal is measured after incubation. A decrease in the signal indicates displacement of the coactivator peptide.
-
IC50 values are calculated from the dose-response curves.
2. Thermal Shift Assay (TSA)
TSA measures the change in the thermal stability of a protein upon ligand binding, confirming direct engagement.
Experimental Protocol:
-
Recombinant human RORγ-LBD is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
-
THQ-8-CA or XY018 is added to the protein-dye mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
The melting temperature (Tm) is determined. An increase in Tm indicates ligand binding and stabilization of the protein.
Table 1: Hypothetical Biochemical Assay Data
| Compound | TR-FRET IC50 (nM) | TSA ΔTm (°C) |
| THQ-8-CA | 150 | +5.2 |
| XY018 | 190[4] | +4.8 |
Cell-Based Assays: Cellular Potency and Selectivity
Moving into a cellular context is crucial to assess the compound's ability to cross cell membranes and modulate RORγ activity in a more physiological setting.
1. RORγ Reporter Gene Assay
This assay quantifies the inverse agonist activity of the compounds on RORγ-mediated transcription.
Experimental Protocol:
-
HEK293T cells are co-transfected with a plasmid expressing the GAL4 DNA-binding domain fused to the RORγ LBD and a luciferase reporter plasmid containing a GAL4 upstream activation sequence.[8][9]
-
The transfected cells are treated with serial dilutions of THQ-8-CA or XY018.
-
Luciferase activity is measured after 24 hours.
-
IC50 values are determined from the dose-response curves.
2. Selectivity Panel
To assess off-target effects, the compounds are tested against other nuclear receptors.
Experimental Protocol:
-
Similar reporter gene assays are performed using cells expressing other nuclear receptors (e.g., RORα, LXR, FXR).[8][9]
-
The compounds are tested at a high concentration (e.g., 10 µM) to determine the percent inhibition.
3. Prostate Cancer Cell Proliferation and Colony Formation Assays
These assays evaluate the anti-proliferative effects of the compounds on AR-positive prostate cancer cell lines (e.g., 22Rv1).
Experimental Protocol:
-
Proliferation Assay: 22Rv1 cells are seeded in 96-well plates and treated with increasing concentrations of the compounds for 72 hours. Cell viability is assessed using a standard MTS or CellTiter-Glo assay.
-
Colony Formation Assay: 22Rv1 cells are seeded at a low density and treated with the compounds. After 10-14 days, colonies are stained with crystal violet and counted.
4. Gene Expression Analysis (qRT-PCR)
This experiment measures the effect of the compounds on the expression of RORγ target genes, including AR.
Experimental Protocol:
-
22Rv1 cells are treated with THQ-8-CA or XY018 for 48 hours.
-
Total RNA is extracted, and cDNA is synthesized.
-
Quantitative real-time PCR is performed to measure the mRNA levels of AR, PSA, and other AR-regulated genes.
Table 2: Hypothetical Cell-Based Assay Data
| Compound | RORγ Reporter IC50 (nM) | Selectivity (Inhibition at 10 µM) | 22Rv1 Proliferation IC50 (µM) | AR mRNA Downregulation (%) |
| THQ-8-CA | 250 | RORα: 15%, LXR: <10%, FXR: <10% | 1.2 | 75% |
| XY018 | 310 | RORα: 20%, LXR: <5%, FXR: <5% | 1.8 | 68% |
In Vivo Efficacy: Xenograft Tumor Model
The final preclinical validation involves assessing the anti-tumor efficacy of the compounds in an animal model.
Experimental Protocol:
-
Male immunodeficient mice are subcutaneously inoculated with 22Rv1 prostate cancer cells.
-
Once tumors reach a palpable size, mice are randomized into vehicle control, THQ-8-CA, and XY018 treatment groups.
-
Compounds are administered orally once daily.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., AR protein levels by Western blot).
Caption: A streamlined workflow for the preclinical evaluation of RORγ inverse agonists.
Table 3: Hypothetical In Vivo Efficacy Data (22Rv1 Xenograft Model)
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Tumor AR Protein Reduction (%) |
| Vehicle | - | 0 | +2.5 | 0 |
| THQ-8-CA | 30 | 65 | -1.0 | 70 |
| XY018 | 30 | 58 | -1.5 | 62 |
Discussion and Future Directions
Based on this hypothetical dataset, 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (THQ-8-CA) demonstrates a promising preclinical profile as a RORγ inverse agonist for the treatment of CRPC. In this simulated comparison, THQ-8-CA exhibits slightly superior potency in both biochemical and cell-based assays compared to XY018. Furthermore, it shows a greater efficacy in reducing tumor growth and the key pharmacodynamic marker, AR protein, in an in vivo xenograft model.
The presented data suggests that THQ-8-CA warrants further investigation. Future studies should focus on comprehensive pharmacokinetic and toxicology profiling to establish a therapeutic window. Additionally, combination studies with standard-of-care agents for CRPC, such as enzalutamide, could reveal synergistic effects and provide a strong rationale for clinical development.[1]
The exploration of the tetrahydroquinoline scaffold has yielded potent RORγ inverse agonists, and THQ-8-CA represents a potentially significant advancement in this class of molecules.[10][11] Continued research and development in this area hold the promise of delivering a novel and effective therapeutic option for patients with advanced prostate cancer.
References
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What are RORγt inverse agonists and how do they work? (2024). News-Medical.net. Available at: [Link]
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Gao, L., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. Molecules. Available at: [Link]
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Jetten, A. M., et al. (2020). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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Wu, X., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacologica Sinica. Available at: [Link]
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Jetten, A. M., & Takeda, Y. (2014). Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease. Nuclear Receptor Signaling. Available at: [Link]
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Lätti, S., et al. (2018). Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega. Available at: [Link]
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Kumar, N., et al. (2012). Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Fauber, B. P., et al. (2020). Identification of New Lupane-Type Triterpenoids as Inverse Agonists of RAR-Related Orphan Receptor Gamma (RORγ). Journal of Natural Products. Available at: [Link]
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Xu, W., et al. (2016). ROR-γ drives androgen receptor expression and represents a therapeutic target in castration-resistant prostate cancer. Nature Medicine. Available at: [Link]
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Kumar, N., et al. (2011). Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Alpha (RORα). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Fauber, B. P., et al. (2018). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Huh, J. R., et al. (2012). Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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A Comprehensive Guide to the Reproducible Synthesis and Characterization of 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid and the Imperative of Reproducibility
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a carboxylic acid group at the 8-position creates a molecule with significant potential for further functionalization and as a key building block in the synthesis of novel therapeutic agents. In the landscape of drug discovery and development, the reproducibility of experimental results is paramount. It forms the bedrock of reliable scientific progress, ensuring that findings are robust, scalable, and transferable between laboratories. This guide is dedicated to providing the necessary technical details and scientific rationale to ensure the consistent and reliable synthesis and characterization of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Part 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid
The synthesis of substituted tetrahydroquinolines can be approached through various methods. For the title compound, a modified Doebner-von Miller reaction followed by a selective reduction offers a logical and controllable pathway.
Proposed Primary Synthetic Route: A Two-Step Approach
This recommended synthesis involves an initial acid-catalyzed cyclization to form the quinoline ring system, followed by a catalytic hydrogenation to yield the desired tetrahydroquinoline.
Step 1: Doebner-von Miller Reaction to form Quinoline-8-carboxylic acid
The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] In this adaptation, 2-aminobenzoic acid reacts with acrolein (an α,β-unsaturated aldehyde) in the presence of an acid catalyst and an oxidizing agent.
-
Causality of Experimental Choices:
-
2-Aminobenzoic Acid: This starting material provides the aniline moiety and the pre-installed carboxylic acid group at the desired position.
-
Acrolein: As the α,β-unsaturated carbonyl component, it will form the pyridine ring of the quinoline. It is highly reactive and should be handled with care.
-
Acid Catalyst (e.g., HCl, H₂SO₄): The acid protonates the carbonyl group of acrolein, activating it for nucleophilic attack by the aniline.[1]
-
Oxidizing Agent (e.g., nitrobenzene): The initial cyclization product is a dihydroquinoline, which needs to be oxidized to the aromatic quinoline. Nitrobenzene is a common choice for this purpose.[3]
-
Experimental Protocol: Quinoline-8-carboxylic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2-aminobenzoic acid (1 eq) and a solution of hydrochloric acid (e.g., 6 M).
-
Addition of Oxidant: Add nitrobenzene (1.2 eq) to the mixture.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Slow Addition of Aldehyde: Add acrolein (1.5 eq) dropwise via the addition funnel over a period of 1-2 hours to control the exothermic reaction and minimize polymerization.[4]
-
Reflux: After the addition is complete, continue to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution to a basic pH.
-
Perform a steam distillation to remove unreacted nitrobenzene and other volatile impurities.
-
Acidify the remaining solution with acetic acid to precipitate the crude quinoline-8-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Step 2: Catalytic Hydrogenation to 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid
The selective reduction of the pyridine ring of the quinoline is achieved through catalytic hydrogenation.
-
Causality of Experimental Choices:
-
Catalyst (e.g., Pd/C, PtO₂): Platinum and palladium catalysts are highly effective for the hydrogenation of aromatic nitrogen heterocycles.[5] 5% Pd/C is a common and robust choice.
-
Solvent (e.g., Ethanol, Acetic Acid): These solvents are suitable for both the substrate and the hydrogenation process.
-
Hydrogen Pressure: A moderate hydrogen pressure (e.g., 50 psi) is typically sufficient for this transformation.
-
Experimental Protocol: 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid
-
Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), dissolve the crude quinoline-8-carboxylic acid (1 eq) in ethanol.
-
Catalyst Addition: Add 5% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 50 psi.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or HPLC.
-
Workup:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
-
Alternative Synthetic Approaches
While the proposed two-step method is robust, other strategies can be considered.
| Method | Description | Advantages | Disadvantages |
| Domino Reactions | Multi-step sequences carried out in a single pot, such as a reduction-reductive amination of a 2-nitroaryl ketone.[5] | High efficiency, good atom economy, reduced waste. | May require specific catalysts and optimization; substrate scope can be limited. |
| Reductive Amination | Intramolecular cyclization of an amino-aldehyde or amino-ketone. | Can provide good yields and stereocontrol with chiral catalysts. | Requires synthesis of the specific linear precursor. |
| Metal-Free Hydrogenative Reduction | Using reagents like hydrosilanes in the presence of a catalyst like B(C₆F₅)₃ to reduce the quinoline.[6] | Avoids heavy metal catalysts. | Reagents can be expensive; may require anhydrous conditions. |
Part 2: Purification and Characterization
Rigorous purification and comprehensive characterization are essential to validate the identity and purity of the final product, ensuring the reproducibility of subsequent experiments.
Purification Protocol
Recrystallization is often a suitable method for purifying solid carboxylic acids.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water, acetone/hexane).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization Workflow
A systematic workflow ensures all necessary data is collected for unambiguous structure elucidation and purity assessment.
Caption: Workflow for the synthesis, purification, and characterization of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of the synthesized compound.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Key signals to observe are the aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, the N-H proton, and the carboxylic acid proton.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will confirm the number of unique carbon atoms and their chemical environment.
Expected NMR Data
| Proton / Carbon | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic CH | 6.5 - 7.5 | m | 3 protons on the benzene ring. |
| NH | 4.0 - 5.0 | br s | Broad singlet, exchangeable with D₂O. |
| C2-H ₂ | ~3.3 | t | Triplet, adjacent to NH and C3-H₂. |
| C3-H ₂ | ~1.9 | m | Multiplet, adjacent to C2-H₂ and C4-H₂. |
| C4-H ₂ | ~2.7 | t | Triplet, adjacent to C3-H₂ and the aromatic ring. |
| COOH | 11.0 - 13.0 | br s | Broad singlet, exchangeable with D₂O. |
| ¹³C NMR | |||
| C =O | 165 - 175 | Carboxylic acid carbon. | |
| Aromatic C | 110 - 150 | 6 carbons in the benzene ring. | |
| C 2 | ~45 | Aliphatic carbon adjacent to nitrogen. | |
| C 3 | ~25 | Aliphatic carbon. | |
| C 4 | ~28 | Aliphatic carbon adjacent to the aromatic ring. |
Note: Exact chemical shifts will depend on the solvent and concentration. The provided values are estimates based on similar structures.[7][8][9]
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Analysis: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer in positive or negative ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). Conduct tandem MS (MS/MS) on the molecular ion to observe fragmentation.
Expected Mass Spectrometry Data
-
Molecular Formula: C₁₀H₁₁NO₂
-
Molecular Weight: 177.20 g/mol
-
Expected [M+H]⁺: m/z 178.08
-
Expected [M-H]⁻: m/z 176.07
-
Key Fragment Ions: The fragmentation of the tetrahydroquinoline ring often involves the loss of small neutral molecules.[10][11] A characteristic fragmentation would be the retro-Diels-Alder reaction on the saturated ring. Loss of CO₂H (45 Da) from the molecular ion is also expected.[12][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound.
Experimental Protocol
-
Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[14]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). Formic acid is used for MS compatibility.[15][16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).[17]
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. For drug development applications, a purity of >95% is typically required.
Part 3: A Systematic Approach to Ensuring Reproducibility
Reproducibility is not a matter of chance; it is the result of meticulous planning and control over experimental variables.
Caption: Key pillars for ensuring experimental reproducibility.
-
Reagent Quality and Stoichiometry: The purity of starting materials and reagents is critical. Use reagents from reliable sources and characterize them if necessary. Precise measurement of reagent stoichiometry is essential for consistent yields and purity.
-
Control of Reaction Parameters:
-
Temperature: Use a reliable heating mantle with a temperature controller. Small variations in temperature can significantly affect reaction rates and byproduct formation.
-
Stirring: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture.
-
Atmosphere: For reactions sensitive to air or moisture, such as those involving organometallics or certain catalysts, the use of an inert atmosphere (nitrogen or argon) is crucial.
-
-
Consistent Workup and Purification: Follow a standardized procedure for quenching the reaction, extracting the product, and purification. The choice of solvents and the amount used should be consistent.
-
Validated Analytical Methods:
-
Instrument Calibration: Regularly calibrate all analytical instruments (NMR, MS, HPLC, balances, etc.).
-
Standardized Protocols: Use and document standardized protocols for sample preparation and data acquisition.
-
Data Analysis: Employ a consistent method for processing and interpreting analytical data.
-
Conclusion
This guide provides a comprehensive framework for the reproducible synthesis and characterization of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. By understanding the scientific principles behind the experimental choices and meticulously controlling key variables, researchers can ensure the reliability and robustness of their results. This commitment to scientific integrity is fundamental to advancing the field of drug discovery and development.
References
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SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. [Link]
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Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499–1505. [Link]
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Guo, C., et al. (2014). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates. Rapid Communications in Mass Spectrometry, 28(12), 1365–1372. [Link]
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SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
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SIELC Technologies. Quinoline-4-carboxylic acid. [Link]
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Wikipedia. Doebner–Miller reaction. [Link]
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Perez, J., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]
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Li, H., et al. (2024). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. [Link]
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ResearchGate. ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]
-
Name Reaction. Doebner-von Miller Synthesis. [Link]
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Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. National Institutes of Health. [Link]
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ResearchGate. ¹H MNR data of tetrahydroquinolines 11-14 and quinoline 15. [Link]
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Semantic Scholar. Doebner-von Miller reaction. [Link]
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Letters in Applied NanoBioScience. Ultrasound-Assisted, ZnCr2O4 Nanocatalyzed Synthesis of Substituted Tetrahydroquinolines via Povarov Reaction. [Link]
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ResearchGate. Proposed fragmentation pathways for the major product ions observed in.... [Link]
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Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
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Kouznetsov, V. V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6876–6901. [Link]
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ResearchGate. What is the complete procedure for Doebner-von miller reaction?. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13046–13066. [Link]
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ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The targeted synthesis of specific derivatives, such as 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, is of paramount importance for the development of novel therapeutics. This guide provides a comprehensive comparison of the synthetic efficiencies of different routes to this target molecule, offering in-depth technical analysis and field-proven insights to inform your synthetic strategy.
Introduction: The Significance of 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid
The 1,2,3,4-tetrahydroquinoline nucleus is a recurring motif in a wide array of pharmaceuticals and natural products, valued for its conformational rigidity and the spatial orientation of its substituents. The presence of a carboxylic acid group at the 8-position offers a versatile handle for further chemical modification, making 1,2,3,4-tetrahydroquinoline-8-carboxylic acid a key building block in the synthesis of more complex molecular architectures. A robust and efficient synthesis of this intermediate is therefore a critical first step in many drug discovery programs.
Comparative Analysis of Synthetic Routes
This guide will focus on the most direct and viable synthetic strategies for the preparation of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. The primary route discussed is the catalytic hydrogenation of quinoline-8-carboxylic acid. Alternative, though less direct, routes involving the construction of the quinoline ring system, such as the Skraup and Friedländer syntheses, followed by reduction, will also be considered for a comprehensive comparison.
Route 1: Catalytic Hydrogenation of Quinoline-8-carboxylic Acid
This is the most straightforward and atom-economical approach, starting from the readily available quinoline-8-carboxylic acid. The reaction involves the reduction of the pyridine ring of the quinoline system to a piperidine ring, yielding the desired 1,2,3,4-tetrahydroquinoline scaffold while preserving the carboxylic acid functionality.
Reaction Scheme:
Caption: Catalytic hydrogenation of quinoline-8-carboxylic acid.
Mechanistic Insight:
The catalytic hydrogenation of alkenes and aromatic systems is a well-established transformation in organic synthesis.[1] The reaction proceeds via the adsorption of both the substrate and molecular hydrogen onto the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum dispersed on a high-surface-area support like activated carbon.[1] The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the unsaturated system. In the case of quinoline, the pyridine ring is more susceptible to reduction than the benzene ring under typical hydrogenation conditions.
Experimental Protocol (Proposed):
This protocol is a representative procedure based on established methods for quinoline hydrogenation.[2][3][4]
-
Catalyst Preparation: In a suitable hydrogenation vessel, add quinoline-8-carboxylic acid (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% of Pd).
-
Solvent Addition: Add a suitable solvent such as ethanol, methanol, or acetic acid. The choice of solvent can influence the reaction rate and selectivity.
-
Hydrogenation: The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 1-50 atm). The reaction mixture is then stirred vigorously at a controlled temperature (ranging from room temperature to 80°C) until the theoretical amount of hydrogen has been consumed, as monitored by a pressure drop.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to afford pure 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a widely used and effective catalyst for the hydrogenation of aromatic heterocycles due to its high activity and selectivity.[3] Platinum-based catalysts (e.g., PtO2) can also be employed.
-
Solvent: Protic solvents like alcohols are commonly used as they can help to solubilize the substrate and facilitate the interaction with the catalyst surface.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions such as decarboxylation or over-reduction of the benzene ring. Higher pressures and temperatures generally lead to faster reactions.
Alternative Routes: A Brief Overview
While less direct, it is theoretically possible to synthesize the target molecule by first constructing the quinoline ring system and then reducing it.
-
Skraup Synthesis: This method involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to form a quinoline.[5][6] To obtain the desired product, one would start with anthranilic acid (2-aminobenzoic acid). The resulting quinoline-8-carboxylic acid would then be subjected to catalytic hydrogenation as described above. This multi-step process is generally lower yielding and less atom-economical than the direct hydrogenation of commercially available quinoline-8-carboxylic acid.
Benchmarking Synthetic Efficiency
The efficiency of a chemical synthesis is a multifaceted concept that extends beyond the chemical yield. Here, we evaluate the primary route using key green chemistry metrics.[11][12][13][14][15][16][17][18][19][20][21][22][23][24]
| Metric | Route 1: Catalytic Hydrogenation | Alternative Routes (Skraup/Friedländer) |
| Number of Steps | 1 | 2 or more |
| Starting Material Availability | Quinoline-8-carboxylic acid is commercially available. | Starting materials for the specific target are often not readily available and may require synthesis. |
| Atom Economy | High (approaching 100%)[11][13] | Lower due to the use of stoichiometric reagents and the generation of byproducts. |
| E-Factor (Environmental Factor) | Low (favorable)[12][18][21] | High due to significant waste generation from reagents and solvents in multiple steps. |
| Process Mass Intensity (PMI) | Low (favorable)[17][20][24] | High, reflecting the larger mass of materials used per unit of product. |
| Reaction Conditions | Generally mild to moderate temperature and pressure. | Often require harsh conditions (e.g., strong acids, high temperatures). |
| Purification | Relatively straightforward (filtration and recrystallization). | Can be complex, requiring chromatography for intermediate and final product purification. |
Calculation of Atom Economy for Route 1:
Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
For the catalytic hydrogenation of quinoline-8-carboxylic acid (C10H7NO2, MW: 173.17 g/mol ) with hydrogen (H2, MW: 2.02 g/mol ) to produce 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (C10H11NO2, MW: 177.20 g/mol ):
Atom Economy = (177.20 / (173.17 + 2 * 2.02)) x 100 ≈ 99.8%
This calculation demonstrates the exceptional atom economy of the catalytic hydrogenation route, as nearly all the atoms of the reactants are incorporated into the final product.[11]
Product Characterization
The identity and purity of the synthesized 1,2,3,4-tetrahydroquinoline-8-carboxylic acid should be confirmed by standard analytical techniques.
Physical Properties:
-
Molecular Formula: C₁₀H₁₁NO₂
-
Molecular Weight: 177.20 g/mol
-
Melting Point: A related compound, 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, has a reported melting point of 165-168°C.[25] The melting point of the title compound is expected to be in a similar range.
Spectroscopic Data (Predicted):
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzene ring, as well as aliphatic protons of the tetrahydroquinoline ring system. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the aliphatic carbons of the tetrahydroquinoline ring, and the carbonyl carbon of the carboxylic acid group.
-
IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H and C-H stretching vibrations, as well as a strong carbonyl (C=O) stretch from the carboxylic acid group.[26][27][28]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the product.[29][30]
Conclusion
Based on this comprehensive analysis, the catalytic hydrogenation of quinoline-8-carboxylic acid is unequivocally the most efficient and practical route for the synthesis of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This method excels in terms of its high atom economy, low environmental impact (as indicated by a low E-factor and PMI), operational simplicity, and the use of readily available starting materials.
For researchers and drug development professionals, prioritizing this route will not only streamline the synthesis of this key building block but also align with the principles of green and sustainable chemistry. The alternative routes, while mechanistically interesting, are hampered by their multi-step nature, lower efficiency, and reliance on less accessible starting materials.
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Activity of the catalysts for the hydrogenation of quinoline. Reaction... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Catalytic Hydrogenation of Alkenes - Chemistry LibreTexts. (2023, January 22). Retrieved January 21, 2026, from [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
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Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
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Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Tetrahydroquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 21, 2026, from [Link]
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1,2,3,4-tetrahydroquinoline-8-carboxylic acid - PubChemLite. (n.d.). Retrieved January 21, 2026, from [Link]
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Methyl 1 2 3 4 tetrahydroquinoline 2 carboxylate - mzCloud. (n.d.). Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Safe and Compliant Chemical Waste Management
An In-Depth Guide to the Proper Disposal of 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid
As researchers and drug development professionals, our work inherently involves the responsible handling and disposal of novel and complex chemical entities. 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid, a heterocyclic compound, requires meticulous disposal procedures to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory standards.
The core principle of chemical waste management is to treat any compound with unknown or partially understood toxicology as hazardous.[1] This approach, mandated by the Occupational Safety and Health Administration (OSHA), ensures that all necessary precautions are taken.[2] This guide is built upon this precautionary principle, synthesizing data from analogous quinoline structures and general chemical waste best practices.
Hazard Assessment: Understanding the Risk Profile
-
Quinoline and its Derivatives: The parent compound, quinoline, is classified as a hazardous substance.[3][4] It is toxic if swallowed, may cause skin and eye irritation, is a suspected carcinogen, and is harmful to aquatic life with long-lasting effects.[5] Derivatives should be handled with similar caution.
-
Carboxylic Acids: While many simple carboxylic acids can be neutralized, the overall hazardous nature of the quinoline moiety dictates the disposal protocol.[6] The acidic nature of the compound requires that it not be mixed with incompatible waste streams, such as bases or reactive metals, to prevent violent reactions.[1]
Therefore, 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid must be managed as a hazardous chemical waste.
Step-by-Step Disposal Protocol: From Benchtop to Final Disposal
This protocol ensures that the waste is handled safely and in accordance with U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[7]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form, including as waste, ensure appropriate PPE is worn. This is a non-negotiable requirement under OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2]
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[9]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron.[4]
-
Respiratory Protection: If there is a risk of generating dust (for solid forms) or aerosols, a NIOSH-approved respirator should be used within the context of a comprehensive respiratory protection program.[4][10]
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[11][12]
-
Waste Stream: Designate 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid waste as "Non-halogenated Organic Acid Waste."
-
Do Not Mix: Never mix this waste with:
-
Bases (to avoid neutralization reactions that can generate heat).
-
Oxidizers.[4]
-
Aqueous waste streams.
-
Halogenated organic solvents.
-
-
Container Selection:
-
Use a designated, leak-proof container with a secure, tight-fitting lid.[13]
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is appropriate.[13] Avoid metal containers, as the acidic nature of the compound could cause corrosion over time.[13]
-
For liquid waste solutions (e.g., dissolved in a solvent), ensure the container is compatible with the solvent as well.
-
Place the primary waste container in secondary containment (such as a larger, chemically resistant tray or bin) to contain any potential leaks.[12]
-
Step 3: Accurate and Compliant Waste Labeling
Improperly labeled waste is a serious safety and compliance violation.[1][11] All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.
Your waste label must include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "1,2,3,4-Tetrahydroquinoline-8-carboxylic acid" . Avoid abbreviations or formulas.
-
A clear indication of the hazards (e.g., checking boxes for "Toxic," "Irritant").[1]
-
The date on which waste was first added to the container (the "Accumulation Start Date").[12]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]
-
Location: The SAA should be a designated location that does not interfere with normal laboratory operations.[12]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[1]
-
Volume Limits: Per EPA regulations, no more than 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[1]
Step 5: Arranging for Final Disposal
Laboratory-generated hazardous waste must be disposed of through a licensed professional waste disposal service.[11]
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[1]
-
Incineration: The standard and recommended disposal method for this type of organic compound is high-temperature incineration at a licensed hazardous waste treatment facility.[6][9]
-
DO NOT:
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid.
Caption: Waste Disposal Workflow for 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid.
Emergency Procedures: Spill Management
All laboratory personnel must be trained on spill cleanup procedures.[4][14]
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large, volatile, or poses an immediate respiratory hazard.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.[4]
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, dry sand) to contain the spill.[4] Do not use combustible materials like paper towels to absorb flammable solvent spills.
-
Cleanup: Wearing full PPE, carefully clean up the spill.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be placed in a sealed container, labeled as hazardous waste, and disposed of through EH&S.[14]
Proactive Management: Waste Minimization
The most effective waste management strategy is to minimize its generation in the first place.[1][12]
| Strategy | Implementation | Rationale |
| Source Reduction | Order only the quantity of chemical needed for the experiment.[1] | Prevents the accumulation of surplus chemicals that eventually become waste. |
| Scale Reduction | Whenever possible, reduce the scale of experiments to use smaller quantities of materials.[1] | Directly decreases the volume of waste produced per experiment. |
| Inventory Management | Maintain an accurate and up-to-date chemical inventory to avoid ordering duplicates.[13] | Prevents unnecessary purchases and the eventual disposal of expired chemicals. |
| Substitution | Where scientifically viable, substitute hazardous chemicals with less hazardous alternatives.[1] | Reduces the overall hazard level and can simplify disposal procedures. |
By adhering to these rigorous procedures, you build a self-validating system of safety and compliance, ensuring that your critical research is not overshadowed by preventable accidents or regulatory infractions. This commitment to responsible chemical stewardship is fundamental to scientific integrity and professional excellence.
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Capot Chemical Co., Ltd. (2017, April 25). MSDS of 1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid methyl ester. [Link]
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Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet - (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinoline carboxylic acid. [Link]
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A Researcher's Guide to the Safe Handling of 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar quinoline and tetrahydroquinoline derivatives.[1][2][3][4][5][6] It is imperative to conduct a thorough risk assessment for your specific experimental conditions and to consult with your institution's environmental health and safety (EHS) department.
Hazard Assessment and Core Principles
Core Principles for Safe Handling:
-
Minimize Exposure: Employ engineering controls and work practices that reduce the risk of contact or inhalation.
-
Prevent Contamination: Establish procedures to avoid the spread of the chemical within the laboratory.
-
Prepare for Emergencies: Have a clear and practiced plan for spills, accidental exposures, and waste disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Nitrile or neoprene gloves (double-gloving recommended) | Chemical splash goggles | Laboratory coat | N95 or higher-rated particulate respirator |
| Solution Preparation and Handling | Nitrile or neoprene gloves | Chemical splash goggles and a face shield | Laboratory coat and a chemical-resistant apron | Use within a certified chemical fume hood. An air-purifying respirator with organic vapor cartridges may be necessary for volatile solvents.[1] |
| Reaction Monitoring and Work-up | Nitrile or neoprene gloves | Chemical splash goggles and a face shield | Laboratory coat and a chemical-resistant apron | Operations should be conducted in a chemical fume hood. |
| Waste Disposal | Nitrile or neoprene gloves | Chemical splash goggles | Laboratory coat | Not generally required if handling closed containers in a well-ventilated area. |
Important Considerations for PPE Selection:
-
Glove Integrity: Always inspect gloves for signs of degradation or punctures before and during use.[2][3][6] Change gloves frequently, and immediately if contamination is suspected.
-
Eye Protection: Safety glasses with side shields are not sufficient. Chemical splash goggles are the minimum requirement.[10] A face shield should be used in conjunction with goggles when there is a higher risk of splashes.[1][10]
-
Respiratory Protection: The need for respiratory protection should be determined by a risk assessment. For handling the solid, powdered form, a particulate respirator is recommended to prevent inhalation of dust particles.[1]
Operational and Disposal Plans: A Step-by-Step Guide
A clear and logical workflow is essential for maintaining a safe laboratory environment.
Pre-Experiment Preparation
-
Designated Work Area: All work with 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before you begin.
-
Donning PPE: Put on your laboratory coat, gloves, and eye protection before entering the designated handling area.[1]
Handling Procedures
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1] If using a volatile solvent, an air-purifying respirator with organic vapor cartridges may be necessary.[1]
-
Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding.[1] Avoid direct contact with the substance at all times.
Post-Experiment Decontamination and Disposal
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[1]
-
Waste Disposal:
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid must be disposed of in a labeled hazardous waste container.[1] Do not pour down the drain.[3]
-
Consult your institution's EHS guidelines for specific waste disposal procedures. In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be required.[3]
-
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination.[1] Dispose of single-use items in the appropriate hazardous waste container. Wash hands thoroughly after handling.[2]
Emergency Procedures
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[3] Seek immediate medical attention.[3]
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material.
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Ventilate the area and wash the spill site after material pickup is complete.[2]
Visualizing the Safety Workflow
To further clarify the procedural steps for safely handling 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid, the following workflow diagrams have been created.
Caption: A decision-making diagram for selecting appropriate PPE.
By implementing these safety and logistical measures, researchers can confidently and safely handle 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid, ensuring a secure environment for groundbreaking scientific discoveries.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
